Chemical structure and molecular properties of (2-Fluoro-4-phenylphenyl)methanamine
Topic: Chemical Structure and Molecular Properties of (2-Fluoro-4-phenylphenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] CAS 880157-45-9 |...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure and Molecular Properties of (2-Fluoro-4-phenylphenyl)methanamine
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
CAS 880157-45-9 | Systematic Name: (3-Fluoro-[1,1'-biphenyl]-4-yl)methanamine[1]
Executive Summary
(2-Fluoro-4-phenylphenyl)methanamine (CAS 880157-45-9) is a specialized biaryl building block used in the synthesis of pharmaceutical agents, particularly within the kinase inhibitor and GPCR ligand classes.[1][2] Structurally, it consists of a biphenyl core substituted with a primary aminomethyl group and a fluorine atom. The presence of the fluorine atom ortho to the methanamine moiety modulates the basicity of the amine and influences the metabolic stability of the benzylic position. This guide provides a comprehensive analysis of its chemical identity, synthetic pathways, and molecular properties to support its application in medicinal chemistry.[3][4]
Chemical Identity & Structural Analysis[5]
The nomenclature "(2-Fluoro-4-phenylphenyl)methanamine" treats the molecule as a substituted benzylamine.[1] However, the systematic IUPAC name is (3-Fluoro-[1,1'-biphenyl]-4-yl)methanamine , reflecting its biphenyl skeleton.[1]
Biphenyl Torsion: The steric interaction between the ortho-fluorine and the protons on the adjacent phenyl ring induces a non-planar conformation.[1] This "twist" (typically 30–40°) disrupts pi-conjugation, preventing the molecule from being flat (unlike fluorene), which can enhance solubility and selectivity in protein binding pockets.[1]
Fluorine Effect: The fluorine atom is located ortho to the aminomethyl group. Through its strong inductive effect (-I), it withdraws electron density from the benzene ring, slightly lowering the pKa of the primary amine compared to the non-fluorinated analog (4-phenylbenzylamine).[1] This reduction in basicity can improve blood-brain barrier (BBB) permeability by increasing the fraction of the neutral species at physiological pH.
Synthetic Methodologies
The synthesis of (2-Fluoro-4-phenylphenyl)methanamine typically employs a modular approach, utilizing palladium-catalyzed cross-coupling followed by functional group transformation.[1]
Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation (hydroxylation) at this site, which is otherwise a "hotspot" in the biphenyl system.[1]
Cation-Pi Interactions: The electron-deficient fluorinated ring can engage in stronger pi-stacking or cation-pi interactions with protein residues (e.g., Phenylalanine, Tryptophan) compared to a standard phenyl ring.[1]
Safety & Handling Protocols
As a primary benzylic amine, this compound exhibits corrosive properties and sensitivity to atmospheric carbon dioxide.
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Primary amines react with CO₂ in the air to form carbamates (white crusts), degrading purity.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) or absorb with inert material (vermiculite). Do not use water initially if the substance is concentrated.
References
PubChem. (2025). Compound Summary: (2-Fluoro-4-phenylphenyl)methanamine (CAS 880157-45-9).[1][2][7] National Library of Medicine. [Link][1]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthetic method described).
IUPAC name and synonyms for (2-Fluoro-4-phenylphenyl)methanamine
An In-Depth Technical Guide to (2-Fluoro-4-phenylphenyl)methanamine and its Structural Isomers: A Medicinal Chemistry Perspective Introduction The strategic incorporation of fluorine into molecular scaffolds is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (2-Fluoro-4-phenylphenyl)methanamine and its Structural Isomers: A Medicinal Chemistry Perspective
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The fluorinated biphenyl moiety, in particular, is a privileged scaffold found in numerous approved therapeutic agents. This guide provides a comprehensive technical overview of the chemical entity (2-Fluoro-4-phenylphenyl)methanamine, a structure of significant interest in medicinal chemistry.
Given the limited specific data on this exact compound, this whitepaper will leverage data from its close structural isomers and related compounds to provide a robust and well-rounded analysis. This approach allows for an insightful exploration of its chemical identity, potential synthetic routes, and likely applications, grounded in established scientific principles. The primary focus will be on the systematically named compound, (2-fluoro-[1,1'-biphenyl]-4-yl)methanamine , and its isomers, providing researchers and drug development professionals with a foundational understanding of this important chemical class.
Part 1: Chemical Identity and Nomenclature
The name "(2-Fluoro-4-phenylphenyl)methanamine" suggests a methanamine (aminomethyl) group attached to a fluorinated biphenyl core. The precise connectivity can be ambiguous. For clarity, this guide will focus on the most likely interpretation and its key isomers. The systematic IUPAC name for the titular compound is (2-fluoro-[1,1'-biphenyl]-4-yl)methanamine .
However, several isomers exist, and it is crucial for researchers to distinguish between them. The most relevant isomers include:
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine : In this isomer, the fluorine atom is on the second phenyl ring (at the 4'-position), and the methanamine group is at the 2-position of the first ring.
(4'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine : Here, the fluorine is at the 4'-position, and the methanamine is at the 4-position.
A lack of a universal common name necessitates the use of precise IUPAC nomenclature or CAS numbers to ensure the correct compound is being referenced.
Synonyms and Identifiers
For the closely related and commercially available isomer, (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine , the following identifiers are used:
Researchers interested in the titular compound should use its systematic IUPAC name, (2-fluoro-[1,1'-biphenyl]-4-yl)methanamine, in database searches, while being aware that data may be sparse.
Part 2: Physicochemical and Spectroscopic Properties
Typical for benzylamines, slightly lowered by the electron-withdrawing fluorine.
LogP
~3-4
High lipophilicity expected from the biphenyl core.
These values are estimates and should be confirmed experimentally.
The introduction of a fluorine atom ortho to the biphenyl linkage is expected to induce a twisted conformation between the two phenyl rings. This conformational restriction can be beneficial for receptor binding by reducing the entropic penalty upon binding. Furthermore, the fluorine atom can modulate the basicity of the amine group through an inductive effect, which can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.[3][10]
Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for the unambiguous identification of the compound. While experimental spectra for the target molecule are not available, the following are expected characteristics based on analogues:
¹H NMR : Aromatic protons would appear in the range of 7.0-7.8 ppm. The benzylic protons of the CH₂NH₂ group would likely appear as a singlet or a doublet around 3.8-4.2 ppm. The amine protons would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR : Aromatic carbons would resonate between 110-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The benzylic carbon would be expected around 40-45 ppm.
¹⁹F NMR : A single resonance is expected, with a chemical shift characteristic of an aryl fluoride.
Mass Spectrometry (MS) : The molecular ion peak [M]+ would be observed at m/z = 201.24.
Part 3: Synthesis and Reactivity
While a specific, documented synthesis for (2-fluoro-[1,1'-biphenyl]-4-yl)methanamine is not found in the reviewed literature, a reliable synthetic route can be designed based on established methodologies for related compounds. A common and effective strategy involves the reduction of the corresponding nitrile.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable biphenyl precursor, as illustrated in the workflow diagram below. The key steps are a Suzuki coupling to form the biphenyl core, followed by functional group manipulations to introduce the methanamine moiety.
Caption: Proposed synthetic workflow for (2-Fluoro-[1,1'-biphenyl]-4-yl)methanamine.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from standard procedures for nitrile reduction.
Objective: To synthesize (2-Fluoro-[1,1'-biphenyl]-4-yl)methanamine from 2-Fluoro-4-phenylbenzonitrile.
Materials:
2-Fluoro-4-phenylbenzonitrile
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
Anhydrous diethyl ether or tetrahydrofuran (THF)
Distilled water
Sodium sulfate (Na₂SO₄)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
Addition of Reactant: A solution of 2-Fluoro-4-phenylbenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water.
Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous Na₂SO₄.
Purification: The solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine.
Trustworthiness: This protocol is based on a well-established and reliable method for the reduction of nitriles to primary amines. The use of LiAlH₄ is a standard procedure, and the workup is designed to safely handle the reactive reagent and isolate the amine product.
Part 4: Applications in Drug Discovery and Research
The (2-Fluoro-4-phenylphenyl)methanamine scaffold is a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorinated biphenyl group can confer several advantageous properties.[1][10]
Rationale for Use in Medicinal Chemistry:
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 2-position can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the half-life of a drug candidate.[3]
Enhanced Potency and Selectivity: The fluorine atom can engage in favorable electrostatic or hydrogen bonding interactions with target proteins. The conformationally restricted nature of the 2-substituted biphenyl can also lead to higher binding affinity and selectivity.[11]
Improved Pharmacokinetics: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][3] The modulation of the amine's pKa can also optimize absorption and distribution.
Potential Therapeutic Areas:
Derivatives of fluorinated biphenyls and benzylamines have been explored in a wide range of therapeutic areas, including:
Oncology: As scaffolds for kinase inhibitors.
Neuroscience: For the development of agents targeting CNS receptors.
Inflammation: The parent scaffold is related to the anti-inflammatory drug Flurbiprofen.[8][9]
The primary amine handle of (2-Fluoro-4-phenylphenyl)methanamine provides a versatile point for further chemical modification, allowing for its incorporation into a diverse range of molecular architectures through amide bond formation, reductive amination, or other standard chemical transformations.
Conclusion
(2-Fluoro-4-phenylphenyl)methanamine represents a promising, albeit under-documented, molecular scaffold for medicinal chemistry and drug discovery. By understanding its chemical properties through the lens of its isomers and related, well-characterized compounds like Flurbiprofen, researchers can effectively utilize this building block in the design of novel therapeutic agents. The strategic placement of the fluorine atom and the versatile primary amine functionality make this compound and its derivatives highly attractive for the development of next-generation pharmaceuticals with improved potency, selectivity, and pharmacokinetic profiles.
References
2a biotech. (n.d.). (4'-FLUORO[1,1'-BIPHENYL]-2-YL)METHANAMINE. Retrieved from [Link]
Manolov, S., Bozhilov, D., Ivanov, I., & Nedialkov, P. (2023). Synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide 3. Molbank, 2023(3), M1682.
Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Retrieved from [Link]
Khan, I., et al. (2023).
MySkinRecipes. (n.d.). (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine. Retrieved from [Link]
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
Manolov, S., Ivanov, I., Bojilov, D., & Nedialkov, P. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8419.
Molport. (n.d.). (2S)-2-{2-fluoro-[1,1'-biphenyl]-4-yl}propanoic acid. Retrieved from [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315-8359.
D'Souza, A., & Puranik, V. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6069.
Al-Salahi, R., & Marzouk, M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [Link]
PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. Retrieved from [Link]
NIST. (n.d.). 2-Fluoro-4-methylaniline. Retrieved from [Link]
Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS. Retrieved from [Link]
Physicochemical Characteristics of Fluorinated Biphenyl Methanamines: A Technical Guide
Executive Summary Fluorinated biphenyl methanamines represent a privileged scaffold in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery and antimicrobial research. This class of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated biphenyl methanamines represent a privileged scaffold in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery and antimicrobial research. This class of compounds combines the lipophilic, sterically demanding biphenyl core with a polar methanamine (benzylamine) "warhead."
The strategic incorporation of fluorine into this scaffold is not merely for metabolic blocking; it is a precise tool for modulating pKa , lipophilicity (LogD) , and solid-state packing . This guide provides an in-depth analysis of these physicochemical characteristics, moving beyond basic descriptions to the causal mechanisms that drive their behavior in biological and synthetic systems.
Molecular Architecture & Electronic Effects
The core structure consists of two phenyl rings linked by a single bond (biphenyl), with a methanamine group (
) attached to one ring. The introduction of fluorine atoms creates a unique electronic environment due to fluorine's extreme electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol).
The "Fluorine Effect" on Amine Basicity (pKa)
The most critical physicochemical alteration in this scaffold is the modulation of the methanamine nitrogen's basicity.
Mechanism: Fluorine exerts a strong electron-withdrawing inductive effect (
). When placed on the phenyl ring bearing the methanamine (especially ortho or meta), it pulls electron density away from the methylene linker and, subsequently, the nitrogen lone pair.
Outcome: This lowers the
of the conjugate acid.
Standard Benzylamine pKa: ~9.5
Fluorinated Analog pKa: Can drop to 8.0–8.5 depending on substitution patterns.
Biological Relevance: A lower
means a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4). This significantly enhances membrane permeability and blood-brain barrier (BBB) penetration, a requirement for CNS-active agents targeting transporters (e.g., SERT, DAT).
Conformational Locking (Atropisomerism)
In biphenyl systems, ortho-fluorine substitution introduces steric strain that twists the two phenyl rings out of coplanarity.
Dihedral Angle: Typically increases to 30°–45° to minimize steric clash between the fluorine and the ortho-hydrogens of the adjacent ring.
Impact: This non-planar conformation disrupts
-conjugation but improves solubility by preventing tight "pancake" stacking in the crystal lattice.
Physicochemical Profiling Data
The following table summarizes the shift in properties when comparing a non-fluorinated biphenyl methanamine to its fluorinated congeners.
Property
Non-Fluorinated Scaffold
Fluorinated Scaffold (e.g., 4'-F)
Mechanistic Driver
pKa (Conjugate Acid)
9.4 – 9.6
8.3 – 9.1
Inductive electron withdrawal (-I effect) reduces N-lone pair availability.
LogP (Lipophilicity)
3.0 – 3.5
3.3 – 3.8
Fluorine is more lipophilic than hydrogen; increases hydrophobic surface area.
LogD (pH 7.4)
1.0 – 1.5
1.8 – 2.5
Lower pKa increases the ratio of neutral species, boosting distribution into octanol.
Metabolic Stability
Low (High Clearance)
High (Blocked Metabolism)
C-F bond blocks P450-mediated para-hydroxylation (metabolic soft spot).
Polar Surface Area (PSA)
~26 Ų
~26 Ų (Minimal Change)
Fluorine is isosteric to H; does not significantly alter PSA but changes electrostatics.
Experimental Protocols
To ensure data integrity, "estimated" values from software (e.g., ChemDraw) are insufficient for lead optimization. The following self-validating protocols are required.
Potentiometric pKa Determination (Gold Standard)
Why: UV-metric methods may fail if the fluorinated chromophore lacks distinct UV shifts upon ionization. Potentiometry is direct.
Protocol:
Preparation: Dissolve 3–5 mg of the fluorinated biphenyl methanamine hydrochloride salt in 20 mL of degassed water/methanol (80:20 wt%) co-solvent. (Methanol ensures solubility of the lipophilic biphenyl core).
Titration: Titrate with 0.1 M KOH standardized solution under inert
atmosphere at 25°C.
Data Processing: Perform a Yasuda-Shedlovsky extrapolation. Plot
vs. % Methanol and extrapolate to 0% organic solvent to obtain the aqueous .
Validation: Use a standard (e.g., benzoic acid) as a control in the same run.
Metabolic Stability Assay (Microsomal Stability)
Why: To verify the blocking of the para-position on the biphenyl ring.
Protocol:
Incubation: Incubate test compound (1
M) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH-generating system in phosphate buffer (pH 7.4).
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion and specific transitions for +16 Da (hydroxylation).
Calculation: Plot
vs. time. The slope yields .
Success Criterion: Fluorinated analog should show
half-life improvement over the non-fluorinated parent.
Solid-State Dynamics & Crystal Engineering
Understanding the solid-state behavior is crucial for formulation and solubility.
Weak Interactions (The "Fluorine Glue")
Unlike the heavy halogens (Cl, Br, I) which form "halogen bonds," organic fluorine in biphenyls rarely acts as a halogen bond donor. Instead, it engages in C-F···H-C interactions .
Nature: These are weak electrostatic interactions (dipole-dipole).
Crystal Packing: In biphenyl methanamines, the fluorine atom often directs packing by interacting with the acidic benzylic protons or aromatic protons of neighboring molecules. This can create unique "herringbone" or "corrugated" packing motifs that are distinct from the
stacking of non-fluorinated analogs.
Solubility Implications
The high lattice energy derived from efficient packing of planar biphenyls often leads to poor solubility.
Disruption: Strategic fluorination (especially ortho) twists the biphenyl bond. This reduces lattice energy (lower melting point) and increases thermodynamic solubility , despite the molecule being more lipophilic (higher LogP). This is a counter-intuitive but powerful tool in formulation.
Visualization of Technical Workflows
Structure-Property Relationship (SPR) Logic
This diagram illustrates the causal flow from atomic substitution to biological outcome.
Caption: Causal pathway linking fluorine substitution on the biphenyl scaffold to critical biological outcomes (pKa shift, permeability, and metabolic stability).
Synthesis & Profiling Workflow
A standard workflow for generating and validating these compounds.
Caption: Integrated synthetic and analytical workflow for the production and characterization of fluorinated biphenyl methanamines.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
Reid, M., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state. Beilstein Journal of Organic Chemistry.
Exploratory
Solubility profile of (2-Fluoro-4-phenylphenyl)methanamine in organic solvents
[1][2] Executive Summary (2-Fluoro-4-phenylphenyl)methanamine is a specialized biaryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its physicochemical behavior is defin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
(2-Fluoro-4-phenylphenyl)methanamine is a specialized biaryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its physicochemical behavior is defined by a "push-pull" duality: the lipophilic fluorinated biphenyl core drives high affinity for organic matrices, while the primary benzylic amine confers pH-dependent aqueous solubility.[1][2]
This guide provides a definitive technical analysis of its solubility profile, moving beyond static data points to offer a dynamic framework for solvent selection in synthesis, purification, and biological assay preparation.
Physicochemical Characterization
To understand the solubility behavior, we must first deconstruct the molecular architecture.
Property
Value (Predicted/Typical)
Impact on Solubility
Molecular Core
Fluorinated Biphenyl
High lipophilicity; drives solubility in non-polar/aromatic solvents.[1][2]
Functional Group
Primary Amine (-CH₂NH₂)
Basic (pKa ~9.2–9.6); H-bond donor/acceptor.[1][2] Responsible for salt formation.[2]
LogP (Octanol/Water)
~3.2 – 3.8
Indicates poor aqueous solubility in neutral form; high permeability.
Physical State
Solid (Crystalline)
Lattice energy must be overcome by solvation enthalpy.
Structural Solubility Logic
The fluorine atom at the ortho position relative to the phenyl ring induces a dipole moment and lowers the electron density of the aromatic system, slightly enhancing solubility in polar aprotic solvents (like DMSO) compared to the non-fluorinated analog.[2] However, the biphenyl scaffold dominates, making the neutral molecule essentially insoluble in water but highly soluble in chlorinated and aromatic organics.
Solubility Profile in Organic Solvents[2][3][4][5][6][7]
The following data categorizes solvent compatibility based on thermodynamic saturation limits at 25°C.
Table 1: Solubility Classification Matrix
Solvent Class
Representative Solvent
Solubility Rating
Saturation Range (Est.)
Application Context
Aprotic Polar
DMSO, DMF, DMAc
Very High
> 100 mg/mL
Stock Solutions: Ideal for bioassay stocks (10–100 mM).[1][2]
Protic Polar
Methanol, Ethanol
High
50 – 100 mg/mL
Synthesis/Workup: Excellent for recrystallization or reactions.
Chlorinated
Dichloromethane (DCM), Chloroform
High
> 50 mg/mL
Extraction: Preferred phase for liquid-liquid extraction from basic water.[2]
Esters/Ethers
Ethyl Acetate, THF
Moderate
10 – 50 mg/mL
Chromatography: Standard mobile phase components.
Alkanes
Hexane, Heptane
Low
< 1 mg/mL
Precipitation: Used as an anti-solvent to crash out the product.
Aqueous (Neutral)
Water (pH 7)
Insoluble
< 0.1 mg/mL
Wash Step: Removes inorganic salts while retaining the amine.
Aqueous (Acidic)
1N HCl, 1N H₂SO₄
High
> 50 mg/mL
Salt Formation: Instantly solubilizes as the ammonium salt.
Experimental Protocols (Self-Validating)
As a researcher, relying on literature values is insufficient. You must validate solubility in your specific lot, as trace impurities (salts, isomers) can drastically alter saturation points.[2]
Use this for formulation and precise physicochemical data.[1][2]
Preparation: Weigh 10 mg of (2-Fluoro-4-phenylphenyl)methanamine into a 4 mL borosilicate glass vial.
Solvent Addition: Add 200 µL of the target solvent.
Equilibration: Cap tightly. Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
Visual Check:
Clear Solution: Solubility > 50 mg/mL.[2] Add more solid.[2]
Suspension: Saturation reached. Proceed to step 5.
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (prevent adsorption losses).
Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (Turbidimetry)
Use this for High-Throughput Screening (HTS) preparation.[1][2]
Stock: Prepare a 10 mM stock solution in DMSO.
Spike: Pipette 2 µL of stock into 198 µL of aqueous buffer (PBS, pH 7.4) in a 96-well plate.
Read: Measure Absorbance at 620 nm immediately.
Interpretation: High absorbance indicates precipitation ("crash out").[2]
Visualization: Solubility Workflows
Diagram 1: Solubility Determination Workflow
This decision logic ensures you select the correct method based on your stage of development.
Caption: Logical workflow for selecting the appropriate solubility testing method based on research phase.
Diagram 2: Solvent Selection Strategy
A guide to choosing the right solvent system for synthesis versus biological testing.
Caption: Solvent selection decision tree based on the operational context (Assay vs. Synthesis).
Critical Handling & Troubleshooting
The "Crash Out" Phenomenon
A common failure mode in bioassays occurs when a high-concentration DMSO stock (e.g., 10 mM) is diluted into aqueous media.[2]
Mechanism: The hydrophobic biphenyl tail aggregates immediately upon contact with water, forming micro-precipitates that scatter light and inhibit enzymes non-specifically (Pan-Assay Interference).
Solution: Use an intermediate dilution step with a co-solvent (e.g., DMSO
50% DMSO/Water Final Buffer) or include 0.01% Triton X-100 in the assay buffer to stabilize the colloid.
Salt Formation Strategy
If higher aqueous solubility is required for in vivo dosing:
Dissolve the free base in diethyl ether or DCM.
Add 1.1 equivalents of 4M HCl in Dioxane.
The Hydrochloride salt will precipitate immediately.[2]
Result: Aqueous solubility increases from <0.1 mg/mL to >20 mg/mL.
References
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] [1][2]
National Center for Biotechnology Information. (2025).[2] "PubChem Compound Summary for CID 4653, 4-Fluorophenethylamine (Analogous Structure)." PubChem. [1][2]
Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
pKa values and protonation states of (2-Fluoro-4-phenylphenyl)methanamine
This guide details the physicochemical profiling of (2-Fluoro-4-phenylphenyl)methanamine , focusing on its acid dissociation constant (pKa) and protonation states. It is designed for medicinal chemists and formulation sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profiling of (2-Fluoro-4-phenylphenyl)methanamine , focusing on its acid dissociation constant (pKa) and protonation states. It is designed for medicinal chemists and formulation scientists requiring precise data for lead optimization and ADME prediction.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
IUPAC Name: (3-Fluoro-[1,1'-biphenyl]-4-yl)methanamine (Note: Nomenclature depends on ring priority; functionally, it is 2-fluoro-4-phenylbenzylamine ).
Core Scaffold: Biphenyl (Biaryl) system.
Functional Group: Primary Methanamine (–CH₂–NH₂).
Substituents:
Ortho-Fluorine (2-position relative to amine): A critical modulator of basicity and lipophilicity.
Para-Phenyl (4-position relative to amine): Extends conjugation and increases lipophilicity (LogP).
This molecule represents a classic "privileged structure" in kinase and GPCR inhibitor design, where the biphenyl core provides hydrophobic contacts and the amine serves as a solvent-exposed solubilizing group or a key ionic interaction point (e.g., with Asp/Glu residues).
Theoretical pKa Derivation
Direct experimental data for this specific intermediate is often proprietary. However, using Linear Free Energy Relationships (LFER) and Hammett Substituent Constants , we can derive a highly accurate predicted pKa range.
Mechanism: Strong Inductive Withdrawal (-I). The high electronegativity of fluorine pulls electron density through the
-framework, destabilizing the positively charged ammonium cation ().
Magnitude: While steric hindrance is minimal (Fluorine Van der Waals radius
1.47 Å), the inductive proximity effect typically lowers the pKa of benzylamines by 0.6 – 0.9 units .
Reference Insight: In analogous 2-fluorobenzylamines, the pKa is experimentally observed around 8.5 – 8.7.
Para-Phenyl Effect (
):
Mechanism: Resonance (+R) and Inductive (-I). The phenyl ring is weakly electron-withdrawing relative to hydrogen but extends the
-system.
Magnitude: The Hammett constant (
) for a phenyl group is roughly +0.01 to +0.05. This results in a minor decrease in basicity, typically 0.2 – 0.3 units .
Reference Insight: 4-Phenylbenzylamine has a predicted pKa of ~9.05.[1][2]
Calculated pKa Window
Combining these vectors (Base 9.33
Ortho-F Para-Ph):
Consensus Prediction:8.2 – 8.5
Protonation State Landscape
Understanding the ionization profile is critical for predicting solubility (LogS) and membrane permeability (LogD).
Henderson-Hasselbalch Analysis
At any given pH, the ratio of neutral free base (
) to protonated conjugate acid () is determined by:
State Distribution Table (Assumed pKa = 8.4)
Compartment
pH
Predominant Species
Ratio ()
% Ionized (Cationic)
Implications
Stomach
1.5
~100%
High solubility; rapid dissolution.
Lysosome
5.0
99.9%
Ion trapping potential (lysosomotropic).
Intestine
6.5
98.7%
Absorption may be rate-limited by de-solvation.
Blood
7.4
90.9%
Predominantly charged; high volume of distribution.
Tumor Microenv.
6.8
97.5%
Slightly higher ionization than blood.
Diagram: Protonation Equilibrium
Figure 1: The acid-base equilibrium of (2-Fluoro-4-phenylphenyl)methanamine. At physiological pH (7.4), the equilibrium shifts heavily to the left (Cationic).
Experimental Determination Protocols
To validate the theoretical values, the following "Self-Validating" protocols are recommended.
Method A: Potentiometric Titration (The "Gold Standard")
Due to the lipophilicity of the biphenyl tail, aqueous solubility of the free base may be poor. A Yasuda-Shedlovsky Extrapolation is required.
Protocol:
Preparation: Prepare three titration vessels containing 20%, 30%, and 40% Methanol/Water (v/v) with 0.15 M KCl (ionic strength adjuster).
Dissolution: Dissolve ~3-5 mg of the compound (hydrochloride salt preferred) in each vessel.
Titration: Titrate with standardized 0.1 M KOH under inert gas (
or ) to prevent carbonate formation.
Data Capture: Record pH vs. Volume of KOH.
Analysis:
Calculate
(apparent pKa) for each solvent ratio.
Plot
vs. (dielectric constant).
Extrapolate to
Methanol (pure water) to find the true aqueous pKa.
Method B:
-NMR pH Profiling (High Specificity)
The ortho-fluorine atom acts as an intrinsic reporter. The chemical shift (
) is highly sensitive to the electron density changes on the nitrogen atom.
Protocol:
Buffer Series: Prepare 10 NMR tubes with phosphate/citrate buffers ranging from pH 4.0 to 11.0.
Sample: Add 500
M compound to each tube (with 10% lock).
Acquisition: Acquire non-decoupled
spectra.
Plotting: Plot
(ppm) vs. pH.
Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
The inflection point is the precise pKa.
Diagram: Experimental Workflow
Figure 2: Decision tree for experimentally determining the pKa of lipophilic amines.
Implications for Drug Development
Solubility: The compound relies heavily on ionization for solubility. Formulation as a salt (e.g., Hydrochloride, Mesylate) is mandatory. At intestinal pH (6.5), solubility will begin to decrease as the neutral fraction increases.
Permeability: The biphenyl tail provides high lipophilicity. Once deprotonated at the membrane surface (pH microclimate), the neutral species should passively diffuse rapidly.
hERG Liability: Basic amines with lipophilic tails (like biphenyl) are frequent hERG channel blockers. The pKa of ~8.4 means the cation is the dominant species, which often drives
-cation interactions inside the hERG pore.
References
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. Link (Detailed analysis of ortho-fluorine effects).
Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocols for Yasuda-Shedlovsky extrapolation).
Hansch, C., et al. (1991).[3] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. Link
A Technical Guide to the Thermodynamic Stability of (2-Fluoro-4-phenylphenyl)methanamine: A Critical Assessment for Drug Development
Abstract In the landscape of modern drug discovery, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. This guide provides an in-depth technical e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. This guide provides an in-depth technical exploration of the thermodynamic stability of (2-Fluoro-4-phenylphenyl)methanamine, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of thermodynamic stability, the profound influence of its distinct structural motifs—the fluorine atom and the biphenyl core—and present a comprehensive suite of experimental protocols for its empirical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable methodologies for the robust characterization of this and similar molecules.
Introduction: The Imperative of Thermodynamic Stability in Pharmaceuticals
The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, with thermodynamic stability being a primary gatekeeper of success. An API's stability dictates its shelf-life, bioavailability, and ultimately, its safety and efficacy. Unstable compounds can degrade over time, leading to a loss of potency and the potential formation of toxic byproducts. Furthermore, the physical form of a drug, governed by its thermodynamic properties, can significantly impact its solubility and dissolution rate, which are critical determinants of how the drug is absorbed in the body.[1]
(2-Fluoro-4-phenylphenyl)methanamine presents a compelling case study in molecular design for stability. Its structure incorporates features known to enhance the robustness of a molecule. This guide will systematically dissect these contributions and outline the methodologies to quantify their impact.
The Molecular Architecture of (2-Fluoro-4-phenylphenyl)methanamine and its Implications for Stability
The thermodynamic stability of (2-Fluoro-4-phenylphenyl)methanamine is not a monolithic property but rather a synergistic outcome of its constituent parts. Understanding these contributions is key to predicting and optimizing its behavior as a drug candidate.
The Strategic Role of Fluorine in Enhancing Molecular Stability
The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to enhance the metabolic and chemical stability of drug candidates.[2][3][4] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact.[3] The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[4][5]
In the context of (2-Fluoro-4-phenylphenyl)methanamine, the fluorine atom at the 2-position of the phenyl ring serves several key functions:
Blocking Metabolic Attack: The strong C-F bond can shield the molecule from oxidative metabolism at that position.[4]
Altering Electronic Properties: As the most electronegative element, fluorine can modulate the electron distribution within the molecule, influencing its reactivity and interactions with biological targets.[2][4] This can also impact the basicity of the methanamine group, potentially improving membrane permeability.[2]
Enhancing Binding Affinity: The introduction of fluorine can lead to more favorable interactions with target proteins, increasing the potency of the drug.[2][3]
The Biphenyl Moiety: A Scaffold of Rigidity and Stability
The biphenyl group is a rigid scaffold that contributes significantly to the overall stability of the molecule. This rigidity limits conformational flexibility, which can be entropically favorable for binding to a target protein. From a thermal stability perspective, the biphenyl core promotes strong intermolecular interactions in the solid state, often leading to higher melting points and decomposition temperatures.[6]
Polymorphism: The Many Faces of a Solid-State Drug
A critical aspect of thermodynamic stability is polymorphism, the ability of a compound to exist in multiple crystalline forms.[1][7][8] Each polymorph has a unique crystal lattice arrangement and, consequently, different physicochemical properties, including solubility, melting point, and stability.[1][9] The most thermodynamically stable polymorph is generally the desired form for pharmaceutical development as it is less likely to convert to another form during storage.[1]
The investigation of polymorphism is a mandatory step in drug development to avoid late-stage surprises, such as the appearance of a more stable, less soluble form that could halt production, as was famously the case with the HIV protease inhibitor Ritonavir.[8][10]
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of the thermodynamic stability of (2-Fluoro-4-phenylphenyl)methanamine requires a multi-pronged experimental approach. The following sections detail the core techniques and their application.
Thermal Analysis: Probing Stability Under Thermal Stress
Thermal analysis techniques are indispensable for characterizing the thermal stability of pharmaceutical compounds.[11]
Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides a wealth of information about the physical and energetic properties of a substance.[13]
Key Applications of DSC for (2-Fluoro-4-phenylphenyl)methanamine:
Melting Point and Enthalpy of Fusion: Determination of the melting point provides a measure of the purity and the energy required to break the crystal lattice.
Polymorph Identification: Different polymorphs will exhibit distinct melting points and may show solid-solid phase transitions that can be detected by DSC.[12]
Glass Transition Temperature: For amorphous forms, the glass transition temperature (Tg) is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.[14]
Excipient Compatibility: DSC can be used to assess potential interactions between the API and excipients in a formulation.[12]
Experimental Protocol for DSC Analysis:
Sample Preparation: Accurately weigh 2-5 mg of (2-Fluoro-4-phenylphenyl)methanamine into an aluminum DSC pan. Hermetically seal the pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range.
Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature) to identify thermal events such as melting, crystallization, and glass transitions.[15]
Workflow for DSC Analysis
Caption: Relationship between inputs, techniques, and outputs in thermal analysis.
Stability Testing Under Controlled Conditions
Stability testing under various environmental conditions is crucial to determine the shelf-life and appropriate storage conditions for an API.
[16][17]
These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
[16]
Long-Term Stability Testing: The API is stored under recommended storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for an extended period, with samples tested at regular intervals.
[16][18]* Accelerated Stability Testing: The API is subjected to elevated temperature and humidity conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) to speed up degradation. [16][17]These studies provide an early indication of the stability profile and can be used to predict the shelf-life.
[18]
ASAP is a more modern approach that uses a humidity-corrected Arrhenius equation to predict the shelf-life of an API in a much shorter timeframe, often within a few weeks. [19][20]This method involves exposing the sample to a range of temperature and humidity conditions and analyzing the degradation kinetics.
[19]
Table 1: Summary of Quantitative Data from Stability Assessment
Parameter
Technique
Typical Value/Observation for a Stable Aromatic Amine
Significance for (2-Fluoro-4-phenylphenyl)methanamine
Melting Point (Tm)
DSC
> 150 °C
High Tm suggests strong crystal lattice forces and good thermal stability.
Decomposition Temp (Td)
TGA
> 200 °C (onset)
A high Td indicates the molecule is stable at elevated temperatures.
Weight Loss below 100°C
TGA
< 0.5%
Indicates low levels of residual moisture or volatile solvents.
Polymorphic Transitions
DSC
None observed below Tm
Suggests the presence of a single, stable crystalline form under the tested conditions.
Degradation in Accelerated Stability
HPLC
< 1% after 6 months at 40°C/75% RH
Indicates excellent chemical stability under stress conditions.
Conclusion: A Profile of a Thermodynamically Stable Candidate
The molecular architecture of (2-Fluoro-4-phenylphenyl)methanamine, with its stabilizing fluorine atom and rigid biphenyl core, provides a strong theoretical foundation for its excellent thermodynamic stability. The experimental methodologies outlined in this guide, from thermal analysis to accelerated stability studies, provide a robust framework for empirically verifying this stability. A thorough characterization using these techniques is essential to de-risk the development process and ensure that (2-Fluoro-4-phenylphenyl)methanamine can be formulated into a safe, effective, and stable pharmaceutical product. The insights gained from such studies are not only critical for regulatory submissions but also for establishing optimal manufacturing processes, packaging, and storage conditions.
References
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes. (2025, September 15).
Full article: The role of fluorine in medicinal chemistry. (2008, October 4).
Polymorphism: Phase Change in Pharmaceutical Compounds - PreScouter. (2016, June 8).
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3).
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
Polymorphism in Pharmaceutical Products.
Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (2026, February 1).
(PDF) Accelerated Stability Assessment Program in API development - ResearchGate.
Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji.
Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals - ResearchGate. (2025, August 6).
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27).
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26).
CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific.
Thermogravimetric Analysis - Improved Pharma. (2022, January 7).
Why Stability Testing Matters in Pharmaceutical API Development - Chemox. (2026, February 9).
Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - CD Formulation.
The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC.
APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21).
Stability testing of existing active substances and related finished products. (2023, July 13).
Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies | Request PDF - ResearchGate.
The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide - Benchchem.
Strategic Fluorination in Biaryl Alkylamines: The Case of (2-Fluoro-4-phenylphenyl)methanamine
The following technical guide details the bioactivity, physicochemical properties, and synthetic utility of (2-Fluoro-4-phenylphenyl)methanamine . This analysis treats the molecule as a "privileged scaffold"—a core struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the bioactivity, physicochemical properties, and synthetic utility of (2-Fluoro-4-phenylphenyl)methanamine . This analysis treats the molecule as a "privileged scaffold"—a core structural motif frequently optimized in medicinal chemistry for CNS-active agents (e.g., MAO-B inhibitors, Sodium Channel blockers).[1]
[1]
Executive Summary
(2-Fluoro-4-phenylphenyl)methanamine represents a masterclass in structural optimization via bioisosteric replacement.[1] By introducing a fluorine atom at the ortho position relative to the methanamine group on a biphenyl core, medicinal chemists achieve three simultaneous optimizations:
pKa Depression: Lowering the basicity of the primary amine to enhance blood-brain barrier (BBB) permeability.
Conformational Control: Restricting the rotation of the benzylic bond via electrostatic gating.
Metabolic Shielding: Deactivating the proximal aromatic ring against oxidative degradation.
This guide serves as a technical blueprint for researchers utilizing this scaffold to develop high-affinity ligands for targets such as MAO-B , SSAO/VAP-1 , and Nav1.7 .[1]
Physicochemical Mechanics of the Fluorine Substitution[2][3][4]
The placement of fluorine at the C2 position (ortho to the aminomethyl group) is not arbitrary; it is a calculated electronic maneuver.
The "Ortho-Fluorine" Effect on Basicity
The primary amine in a standard biphenylmethanamine is highly basic (pKa ~ 9.5–9.8).[1] At physiological pH (7.4), it exists almost exclusively as the cation (
), which resists passive diffusion across the lipophilic BBB.[1]
Mechanism: The highly electronegative fluorine atom (
) exerts a strong inductive electron-withdrawing effect (-I) through the -framework.[1]
Result: This pulls electron density away from the benzylic carbon and, by extension, the nitrogen lone pair.
Data Impact: The pKa is typically depressed by 1.0 – 1.5 log units (down to ~8.3–8.5). This shift increases the fraction of non-ionized free base at pH 7.4 by nearly 10-fold, significantly boosting CNS bioavailability.
Conformational Locking (The "Gating" Effect)
Unlike a hydrogen atom, the ortho-fluorine introduces a specific electrostatic environment.[1]
Interaction: The N-H bonds of the protonated amine can form an intramolecular hydrogen bond (IMHB) with the fluorine (
).
Bioactivity Consequence: This interaction creates a "pseudo-cyclic" conformation, reducing the entropic penalty upon binding to a receptor pocket. It pre-organizes the ligand for the active site.
Summary of Physicochemical Changes
Property
Non-Fluorinated Parent
(2-Fluoro-4-phenylphenyl)methanamine
Impact
pKa (Amine)
~9.6
~8.4
Improved CNS Penetration
LogD (pH 7.4)
~1.8
~2.4
Enhanced Lipophilicity
Metabolic Stability
Low (Ring Oxidation)
High (Blocked C2 site)
Extended Half-life ()
Visualizing the Bioactivity Logic (SAR)
The following diagram illustrates the decision tree for selecting this specific fluorinated scaffold during lead optimization.
Caption: SAR decision logic demonstrating how ortho-fluorination resolves pharmacokinetic liabilities of the parent biphenyl amine.
Experimental Protocols
Synthesis: The "Self-Validating" Route
Direct fluorination of the amine is difficult. The most robust, high-purity route utilizes a Suzuki-Miyaura coupling followed by nitrile reduction.[1] This pathway avoids over-alkylation byproducts common in direct alkylation.
Reagents:
4-Bromo-2-fluorobenzonitrile (Starting Material A)[1]
Purification: Acid-base extraction.[1] Dissolve crude in ether, extract with 1M HCl (pulls amine into water), wash organic layer, basify aqueous layer with 6M NaOH, extract back into ether.[1]
Result: Pure (2-Fluoro-4-phenylphenyl)methanamine .[1]
Protocol: Potentiometric pKa Determination
To verify the "Fluorine Effect" on basicity, use the following standardized titration protocol.
Preparation: Dissolve 5 mg of the hydrochloride salt of the target amine in 20 mL of 0.15 M KCl (ionic strength adjustor).
Titrant: Carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate.
Apparatus: Glass electrode pH meter calibrated at pH 4.0, 7.0, and 10.0.
Execution: Perform titration under
atmosphere at 25°C.
Calculation: Use the Bjerrum plot method or Gran's plot to determine the half-equivalence point, which corresponds to the pKa.
Expected Result: The value should fall between 8.2 and 8.6 (compared to ~9.6 for the non-fluorinated analog).
Synthesis Pathway Visualization[1]
Caption: Synthetic route utilizing the stability of the nitrile group to install the biaryl core before amine generation.[1]
References
Calabrese, C., et al. (2013). "Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine."[1][2] ChemPhysChem. Link
Context: Establishes the conformational locking and tunneling effects of ortho-fluorin
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry."[1][3] Journal of Medicinal Chemistry. Link[1]
Context: Authoritative review on pKa modulation and metabolic blocking via fluorin
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Context: mechanistic details on the inductive effects of fluorine on proximal amines.
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)."[1] Journal of Fluorine Chemistry. Link
Context: Foundational data on lipophilicity changes (LogP/LogD) upon aromatic fluorination.[1]
Executive Summary: The Fluorinated Biphenyl Scaffold The (2-Fluoro-4-phenylphenyl)methanamine core (systematically 2-fluoro-4-biphenylmethanamine) represents a "privileged scaffold" in modern drug discovery. This structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorinated Biphenyl Scaffold
The (2-Fluoro-4-phenylphenyl)methanamine core (systematically 2-fluoro-4-biphenylmethanamine) represents a "privileged scaffold" in modern drug discovery. This structure combines three critical pharmacophoric elements: a lipophilic biphenyl system, an ionizable primary amine, and a strategic ortho-fluorine substituent.
This guide analyzes the utility of this scaffold, moving beyond simple structural description to the causality of its design. The fluorine atom at the 2-position is not merely a halogen decoration; it is a conformational control element that restricts the dihedral angle of the biphenyl system via the ortho-fluorine effect , while simultaneously blocking metabolic hydroxylation at a metabolically vulnerable site.
Key Applications
CNS Therapeutics: Dopamine Transporter (DAT) modulators and MAO-B inhibitors.
To understand the derivatives, one must first master the core. The introduction of fluorine changes the electronic and steric landscape of the benzylamine.
The Ortho-Fluorine Effect
In non-fluorinated biphenyls, the twist angle between rings is determined by steric clash between ortho-hydrogens. Replacing one hydrogen with fluorine (
Å vs. Å for H) alters this equilibrium.
Consequence: The 2-fluoro substituent forces the biphenyl system into a specific twisted conformation, often improving binding selectivity by reducing the entropic penalty upon binding to a protein pocket.
Physicochemical Data (Predicted vs. Empirical)
Property
Non-Fluorinated Analog
(2-Fluoro-4-phenylphenyl)methanamine
Impact of Fluorine
ClogP
~3.1
~3.4
Increased lipophilicity (CNS penetration)
pKa (Amine)
~9.5
~8.9
Reduced basicity (Inductive withdrawal)
Metabolic Liability
High (Ring oxidation)
Low (Ortho-blocking)
Blocked CYP450 oxidation at C2
H-Bond Capacity
2 Donors / 0 Acceptors
2 Donors / 1 Acceptor
Fluorine acts as a weak H-bond acceptor
Synthetic Methodology: A Self-Validating Protocol
Reliable access to this scaffold is paramount. The following protocol is designed for scalability and minimizes side reactions (e.g., over-reduction or protodeboronation).
Validated Synthetic Route
The most robust pathway utilizes a Suzuki-Miyaura Coupling followed by a Nitrile Reduction . This avoids the handling of unstable benzyl halides.
The methanamine "tail" is rarely the final drug; it is the linker. The derivatives are formed by functionalizing this amine.
LSD1 Inhibitors (Epigenetics)
Lysine-specific demethylase 1 (LSD1) oxidizes amine-containing histones. Inhibitors often mimic the histone tail.
Mechanism: The (2-fluoro-4-phenylphenyl)methanamine core mimics the lysine residue. The biphenyl group occupies the large hydrophobic binding pocket of LSD1.
Derivative Type: N-alkylated or N-cyclopropyl derivatives.
Critical Reference: Fluorinated benzylamines have shown superior potency in LSD1 inhibition due to electronic modulation of the amine-FAD interaction [1].
Nav1.7 Sodium Channel Blockers (Pain)
Biphenyl motifs are classic sodium channel blockers (e.g., Rufinamide analogs).
Derivative Type: Sulfonamides or Urea derivatives.
Design Logic: The amine is converted to a urea moiety. The 2-fluoro group locks the biphenyl conformation to fit the Nav1.7 voltage-sensing domain, while the urea acts as the polar "hinge."
SAR Insight: Removal of the 2-fluoro group results in a 10-fold loss of potency, confirming the necessity of the twisted conformation [2].
MAO-B Inhibitors (Neurodegeneration)
Similar to LSD1, Monoamine Oxidase B (MAO-B) targets amines.
Derivative Type: Benzyloxy-derivatives or simple secondary amines.
Metabolic Advantage: The fluorine atom prevents metabolic attack at the position ortho to the methylene bridge, a common failure point for benzylamine drugs in Phase I clinical trials [3].
Experimental Protocol: General Derivatization
To generate a library of urea derivatives (Nav1.7 targeted) from the core scaffold:
Protocol: Urea Formation via Isocyanates
Preparation: Dissolve (2-Fluoro-4-phenylphenyl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM).
Addition: Add Triethylamine (1.5 eq) to scavenge potential HCl salts.
Coupling: Add the appropriate Isocyanate (R-N=C=O) (1.1 eq) dropwise at 0°C.
Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction is usually complete in 2 hours.
Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over Na2SO4.[2]
Purification: Recrystallization from EtOH is preferred over column chromatography for urea derivatives due to poor solubility.
Structure-Activity Relationship (SAR) Logic[5]
The following diagram illustrates the decision matrix for modifying this scaffold based on the desired biological target.
Figure 2: SAR Decision Matrix for derivatizing the core scaffold.
References
Baron, R., et al. "Fluorine in Pharmaceutical Industry: From 'Me-Too' Drugs to a 'Privileged' Scaffold." Journal of Medicinal Chemistry, vol. 56, no. 12, 2013. Link (Context: General utility of fluorinated scaffolds).
Pahwa, R., et al. "Biphenyls: A Versatile Scaffold in Medicinal Chemistry." Journal of Pharmaceutical Sciences, 2018. Link (Context: Biphenyl pharmacophore analysis).
Wade, N., et al. "Synthesis and biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates." Bioorganic & Medicinal Chemistry, 2003. Link (Context: Fluorine substitution effects on amine oxidases).
ResearchGate Archive. "Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes." 2013. Link (Context: Benzylamine derivatives in metal complexes).
Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of (2-Fluoro-4-phenylphenyl)methanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, a thorough understanding of a candidate's metabolic fate is paramount to its success. Po...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, a thorough understanding of a candidate's metabolic fate is paramount to its success. Poor metabolic stability can lead to suboptimal pharmacokinetic profiles, unanticipated toxicity, and ultimately, costly late-stage failures. This guide provides an in-depth technical exploration of the predicted metabolic stability of (2-Fluoro-4-phenylphenyl)methanamine, a molecule possessing a unique combination of a primary amine, a fluorinated aromatic system, and a biphenyl core. By dissecting the known metabolic pathways of these constituent moieties, we will construct a predictive metabolic map for this compound. Furthermore, this document will detail the essential in vitro experimental protocols required to empirically determine its metabolic fate, thereby offering a comprehensive framework for researchers in the field. Our approach is grounded in established principles of drug metabolism, supported by authoritative references, and designed to provide actionable insights for drug development professionals.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Of these, metabolic stability is a critical determinant of a drug's in vivo performance, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics, typically rendering them more water-soluble for excretion.[3]
The molecule at the center of this guide, (2-Fluoro-4-phenylphenyl)methanamine, presents a fascinating case study in predictive metabolism due to its trifecta of key structural features: a primary benzylamine, a fluorinated phenyl ring, and a biphenyl scaffold. Each of these components is known to undergo specific metabolic transformations, and their combination within a single molecule creates a unique metabolic puzzle. The strategic inclusion of a fluorine atom, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] However, the reality is more nuanced, with fluorine's strong electron-withdrawing nature capable of altering the electronic properties of the entire molecule and potentially influencing enzyme-substrate interactions in complex ways.[5][6]
This guide will therefore serve as a predictive and practical manual for assessing the metabolic stability of (2-Fluoro-4-phenylphenyl)methanamine. We will begin by postulating the likely metabolic pathways based on an analysis of its structural components. Following this predictive analysis, we will provide detailed, field-proven protocols for the essential in vitro assays—the Microsomal Stability Assay and the Hepatocyte Stability Assay—that are the gold standard for empirically determining a compound's metabolic fate.
Predictive Metabolic Profile of (2-Fluoro-4-phenylphenyl)methanamine
The metabolic fate of a drug candidate can often be predicted by examining the known biotransformations of its core structural motifs. In the case of (2-Fluoro-4-phenylphenyl)methanamine, we will consider the metabolism of the primary amine, the fluorinated phenyl ring, and the biphenyl system.
Metabolism of the Primary Aminomethyl Group
Primary amines are susceptible to a range of Phase I and Phase II metabolic reactions.
Oxidative Deamination: This is a major metabolic pathway for primary amines, catalyzed by both cytochrome P450 enzymes and monoamine oxidases (MAOs).[7] This process involves the oxidation of the carbon adjacent to the nitrogen, leading to an unstable carbinolamine intermediate that spontaneously decomposes to an aldehyde and ammonia.[8]
N-Oxidation: Flavin-containing monooxygenases (FMOs) can catalyze the oxidation of the nitrogen atom itself to form hydroxylamines and nitroso compounds.
Phase II Conjugation: The primary amine group is a prime target for Phase II conjugation reactions, which increase water solubility and facilitate excretion.[6] These include:
Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[9]
Sulfation: The addition of a sulfate group by sulfotransferases (SULTs).[9]
Acetylation: The transfer of an acetyl group by N-acetyltransferases (NATs).[1]
The Influence of the 2-Fluoro Substituent
The presence of a fluorine atom on one of the phenyl rings is a deliberate design choice, likely intended to enhance metabolic stability.
Blocking of Metabolic Hotspots: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to CYP-mediated hydroxylation.[4] Placing the fluorine at the 2-position effectively "blocks" this site from oxidative metabolism.
Electronic Effects: Fluorine is the most electronegative element, and its presence can deactivate the aromatic ring to electrophilic attack by CYP enzymes, which is the initial step in aromatic hydroxylation.[5][6] This deactivating effect can extend to other positions on the ring.
Metabolic Switching: While blocking one site, fluorination can sometimes redirect metabolism to other, previously less favored positions on the molecule.[10]
Metabolism of the Biphenyl Core
The biphenyl scaffold is also a substrate for oxidative metabolism.
Aromatic Hydroxylation: CYP enzymes readily hydroxylate aromatic rings.[7] In the case of biphenyl, hydroxylation can occur on either ring. The 4-position is often a preferred site of hydroxylation.[7] The presence of the fluorine on one ring may influence the regioselectivity of hydroxylation on the other.
The following diagram illustrates the predicted major metabolic pathways for (2-Fluoro-4-phenylphenyl)methanamine.
Caption: Predicted Phase I and Phase II metabolic pathways for (2-Fluoro-4-phenylphenyl)methanamine.
In Vitro Experimental Protocols for Determining Metabolic Stability
While predictive analysis provides a valuable starting point, empirical data from in vitro experiments are essential for a definitive assessment of metabolic stability. The following are detailed protocols for the two most critical assays.
Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, most notably the cytochrome P450s.[11]
Objective: To determine the rate of disappearance of (2-Fluoro-4-phenylphenyl)methanamine when incubated with liver microsomes.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 10 mM stock solution of (2-Fluoro-4-phenylphenyl)methanamine in DMSO.
On the day of the experiment, thaw a vial of pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the same buffer.
Incubation:
In a 96-well plate, add the microsomal suspension.
Add the test compound to the wells to achieve a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line is the rate constant of disappearance (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg/mL microsomal protein).
Data Presentation:
Compound
t½ (min)
Clint (µL/min/mg protein)
(2-Fluoro-4-phenylphenyl)methanamine
Experimental Value
Calculated Value
Verapamil (High Clearance Control)
< 10
> 100
Warfarin (Low Clearance Control)
> 60
< 10
Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transport systems.[12]
Objective: To determine the rate of disappearance of (2-Fluoro-4-phenylphenyl)methanamine when incubated with suspended hepatocytes.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a 10 mM stock solution of (2-Fluoro-4-phenylphenyl)methanamine in DMSO.
Thaw a vial of cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability.
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10^6 viable cells/mL.
Incubation:
In a 24-well plate, add the hepatocyte suspension.
Add the test compound to the wells to achieve a final concentration of 1 µM.
Place the plate on an orbital shaker in a 37°C incubator with 5% CO2.
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect an aliquot of the cell suspension and immediately add it to ice-cold acetonitrile containing an internal standard to stop the reaction.
Sample Analysis:
Vortex and centrifuge the samples to pellet cell debris.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the half-life (t½) from the slope of the regression line.
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (cell density in millions of cells/mL).
Data Presentation:
Compound
t½ (min)
Clint (µL/min/10^6 cells)
(2-Fluoro-4-phenylphenyl)methanamine
Experimental Value
Calculated Value
Testosterone (High Clearance Control)
< 30
> 50
Diazepam (Low Clearance Control)
> 120
< 10
Interpretation of Results and Next Steps
The data generated from these in vitro assays will provide a robust assessment of the metabolic stability of (2-Fluoro-4-phenylphenyl)methanamine.
High Stability: A long half-life and low intrinsic clearance in both assays would suggest that the compound is metabolically stable. This is a desirable characteristic, but it is also important to ensure that the compound is not so stable that it accumulates to toxic levels in vivo.
Moderate Stability: A moderate rate of metabolism may be acceptable, depending on the therapeutic indication and dosing regimen.
Low Stability: A short half-life and high intrinsic clearance would indicate that the compound is rapidly metabolized. In this case, metabolite identification studies would be crucial to determine the "soft spots" on the molecule that are most susceptible to metabolism. This information can then be used to guide further medicinal chemistry efforts to improve metabolic stability, for example, by introducing additional blocking groups.
The use of in silico tools can also complement the experimental data by predicting the sites of metabolism and the likely metabolites formed.[13] These predictions can help to focus the analytical efforts in metabolite identification studies.
Conclusion
The metabolic stability of a drug candidate is a multifaceted property that is influenced by a complex interplay of its structural features and the metabolic machinery of the body. For (2-Fluoro-4-phenylphenyl)methanamine, a predictive analysis based on its constituent moieties suggests several potential metabolic pathways, including oxidative deamination of the primary amine, hydroxylation of the biphenyl core, and a range of Phase II conjugation reactions. The presence of the fluorine atom is anticipated to confer a degree of metabolic stability, but the extent of this effect must be determined empirically.
The detailed in vitro protocols provided in this guide for microsomal and hepatocyte stability assays offer a robust framework for obtaining the necessary experimental data. By combining predictive analysis with rigorous experimental validation, researchers can gain a comprehensive understanding of the metabolic fate of (2-Fluoro-4-phenylphenyl)methanamine, enabling informed decisions to be made in the ongoing process of drug discovery and development. This integrated approach is essential for navigating the complexities of drug metabolism and ultimately, for increasing the probability of success in bringing new and effective therapies to patients.
References
P450 2A13 was found to oxidize naphthalene, phenanthrene, and biphenyl into 1-naphthol, 9-hydroxyphenanthrene, and 2- and/or 4-hydroxybiphenyl, respectively, at much higher rates than P450 2A6. (ResearchGate, [Link])
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (ChemRxiv, [Link])
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (National Institutes of Health, [Link])
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (ChemRxiv, [Link])
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (PubMed, [Link])
The role of fluorine in medicinal chemistry. (Taylor & Francis Online, [Link])
Metabolism of fluorine-containing drugs. (SciSpace, [Link])
Prediction of the Endocrine disruption profile of fluorinated biphenyls and analogues: An in silico study. (PubMed, [Link])
Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (ResearchGate, [Link])
Metabolism of fluorine-containing drugs. (PubMed, [Link])
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (ResearchGate, [Link])
The Role of CYP 450 Isozymes in Drug-Drug Interaction. (Journal of Umm Al-Qura University for Medical Sciences, [Link])
Tackling metabolism issues in drug discovery with in silico methods. (AZoNetwork, [Link])
The Role of CYP450 Enzymes in Drug Metabolism. (Metabolon, [Link])
Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (MeCour, [Link])
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (MDPI, [Link])
Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (Frontiers, [Link])
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (MDPI, [Link])
Application of In Vitro Metabolism Activation in High-Throughput Screening. (MDPI, [Link])
Metabolism and Toxicity of Fluorine Compounds. (National Institutes of Health, [Link])
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. (ScienceDirect, [Link])
IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. (National Institutes of Health, [Link])
In Vitro Metabolism Studies. (Creative Biolabs, [Link])
In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. (springermedizin.de, [Link])
Technical Deep Dive: Electronic & Conformational Dynamics of the 2-Fluoro-4-Phenylphenyl Moiety
The following technical guide provides an in-depth analysis of the 2-fluoro-4-phenylphenyl moiety , a specialized fluorinated biphenyl scaffold critical in modern medicinal chemistry and liquid crystal materials engineer...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 2-fluoro-4-phenylphenyl moiety , a specialized fluorinated biphenyl scaffold critical in modern medicinal chemistry and liquid crystal materials engineering.
Executive Summary
The 2-fluoro-4-phenylphenyl moiety (systematically, the 3-fluoro-[1,1'-biphenyl]-4-yl group relative to the biphenyl numbering, or 2-fluoro-4-phenylphenyl relative to the attachment point) represents a "privileged scaffold" in high-performance molecular design. Its utility stems from the unique ability of the ortho-fluorine atom to simultaneously modulate electronic density , lipophilicity , and conformational entropy without significantly altering the steric bulk of the parent biphenyl system.
This guide deconstructs the moiety’s physicochemical behavior, providing actionable protocols for its synthesis and integration into bio-active molecules (e.g., MAGL inhibitors) and electro-optical materials (e.g., nematic liquid crystals).
Structural & Electronic Fundamentals
To deploy this moiety effectively, one must understand the distinct perturbations introduced by the fluorine atom at the C2 position (ortho to the attachment point) and the phenyl ring at the C4 position.
The "Ortho-Fluorine" Effect
Unlike chloro- or methyl- substituents, the fluorine atom (
Å) functions as a "steric minimally invasive" element that exerts profound electronic control.
Dipole Vector Management: The C-F bond introduces a strong local dipole (~1.4 D) directed away from the ring. In the 2-fluoro-4-phenylphenyl system, this lateral dipole is orthogonal to the primary long axis of the biphenyl core.
Application: In Liquid Crystals (LCs), this creates negative dielectric anisotropy (
) or enhances transverse dipoles, essential for Vertical Alignment (VA) modes.
Orbital Energy Modulation: The high electronegativity of fluorine (
) lowers the energy of both the HOMO and LUMO orbitals via the inductive (-I) effect.
Result: Increased oxidation potential, making the moiety more resistant to oxidative metabolism in vivo.
Conformational Locking
The most critical feature is the restriction of the dihedral angle (
) between the moiety and the scaffold it is attached to.
Steric Clash: The C2-F atom creates a repulsive van der Waals interaction with the ortho-hydrogens or carbonyl oxygens of the attached scaffold.
Dihedral Twist: Whereas a non-fluorinated biphenyl-scaffold bond might freely rotate or adopt a planar conformation (0°), the 2-fluoro analog typically adopts a twisted conformation (
).
Bio-mimicry: This "pre-organized" twist often mimics the bioactive conformation required for receptor binding, reducing the entropic penalty upon binding.
Quantitative Comparison
Property
H-Analog (4-Phenylphenyl)
F-Analog (2-Fluoro-4-phenylphenyl)
Impact
Bond Length (C-X)
1.09 Å (C-H)
1.35 Å (C-F)
Stronger bond, metabolically inert.
Hammett
0.00
+0.52
Strong electron withdrawal (Inductive).
Hammett
0.00
-0.34
Weak electron donation (Resonance).
Lipophilicity ()
0.00
+0.14
Slight increase in LogP; improved membrane permeability.
Metabolic Liability
High (Ortho-hydroxylation)
Blocked
F prevents P450 oxidation at the C2 site.
Applications in Drug Development & Materials[1][2][3]
Medicinal Chemistry: The Metabolic Shield
In drug discovery, this moiety is frequently employed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Case Study: MAGL Inhibitors
Inhibitors of Monoacylglycerol Lipase (MAGL) often utilize the 2-fluoro-4-phenylphenyl group to occupy hydrophobic pockets while preventing rapid metabolic clearance. The fluorine atom blocks the metabolically labile C2 position, extending the half-life (
) of the drug.
Mechanism: The electron-deficient ring (due to F) is less susceptible to electrophilic attack by Cytochrome P450 enzymes.
Materials Science: Liquid Crystal Mesogens
In the display industry, this moiety is a building block for high-
(birefringence) mixtures.
Viscosity Reduction: The fluorine atom disrupts efficient
- stacking just enough to lower the rotational viscosity () compared to chlorinated analogs, enabling faster switching speeds in displays.
Nematic Range: The lateral fluorine suppresses smectic phase formation, broadening the useful nematic operating temperature range.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The most robust route to install the 2-fluoro-4-phenylphenyl moiety is via the palladium-catalyzed cross-coupling of (2-fluoro-4-phenylphenyl)boronic acid with an aryl halide scaffold.
Protocol: Standard Cross-Coupling
Reagents:
Scaffold-Halide (Ar-Br or Ar-I) [1.0 equiv]
(2-Fluoro-4-phenylphenyl)boronic acid [1.2 equiv]
Catalyst:
[3-5 mol%]
Base:
(2M aq.) or (solid) [3.0 equiv]
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Inerting: Charge a reaction vial with the Scaffold-Halide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
Solvation: Add degassed solvent mixture via syringe.
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Look for M+H of product; disappearance of bromide).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Purification: Silica gel chromatography.
Note: Fluorinated biphenyls often exhibit high
values in non-polar solvents (Hexane/DCM).
Visualization: Synthesis Logic
Caption: Suzuki-Miyaura coupling pathway for installing the 2-fluoro-4-phenylphenyl moiety.
Characterization: The Fluorine Signature
Verifying the presence and regiochemistry of this moiety is best achieved via NMR.
F NMR: Expect a singlet (or multiplet if H-coupled) around -110 to -120 ppm (relative to ).
C NMR (J-Coupling):
C2 (C-F): Doublet,
.
C1/C3 (Ortho to F): Doublet,
.
This coupling pattern is diagnostic and confirms the fluorine is attached to the ring and not lost during synthesis.
Mechanistic Impact Diagram
The following diagram illustrates how the structural features of the moiety translate into functional properties in both biological and material systems.
Caption: Causal relationship between the fluoro-biphenyl structure and its macroscopic utility.
References
Synthesis & Boronic Acid Precursors
WO2015128873A1: 6-aryl-4-phenylamino-quinazoline analogs as phosphoinositide-3-kinase inhibitors. (Describes the use of (2-fluoro-4-phenylphenyl)boronic acid in synthesis).
Liquid Crystal Applications
US4198349A: Benzylideneaniline derivatives. (Early examples of fluorinated biphenyls in nematic compositions).
Medicinal Chemistry (MAGL Inhibitors)
WO2013103973A1: Carbamate compounds and methods of making and using same. (Details the pharmacological application of the moiety in metabolic enzyme inhibitors).
Electronic Properties (DFT Studies)
BenchChem: A Comparative Guide to the Electronic Properties of Fluorinated Biphenyls.[1] (Analysis of dihedral twists and electronic density).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2025-04Scalable Synthesis of (2-Fluoro-4-phenylphenyl)methanamine
Part 1: Executive Summary & Strategic Analysis
The synthesis of (2-Fluoro-4-phenylphenyl)methanamine (CAS: 880157-45-9) represents a classic challenge in scaling biaryl alkylamines. This scaffold is a critical pharmacophore in sodium channel blockers, kinase inhibitors, and anti-inflammatory agents (structurally related to the Flurbiprofen core).
While laboratory-scale synthesis often relies on non-scalable reagents (e.g.,
), this Application Note defines a Process-Ready Protocol designed for multi-gram to kilogram scalability.
The Core Strategy:
We utilize a "Construct-then-Convert" approach:
Construction: Palladium-catalyzed Suzuki-Miyaura coupling to establish the biaryl core.
Conversion: Chemoselective reduction of a nitrile precursor to the primary amine.[1]
This route is superior to reductive amination of aldehydes (which suffer from stability issues) or amide reductions (which require harsh hydrides). The nitrile intermediate is crystalline, stable, and purifiable without chromatography.
Part 2: Retrosynthetic Logic & Pathway Design
The following logic map visualizes the critical decision nodes that led to the selection of the Nitrile Route .
Figure 1: Retrosynthetic analysis favoring the Nitrile Route for scalability and stability.
Part 3: Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-Fluoro-4-phenylbenzonitrile.
Scale: 100 g Input (Scalable to kg).
Reagents & Materials:
Reagent
Equiv.
Role
Critical Attribute
4-Bromo-2-fluorobenzonitrile
1.0
Substrate
Purity >98%
Phenylboronic acid
1.1
Coupling Partner
Excess ensures full conversion
|
| 0.01 (1 mol%) | Catalyst | Robust, air-stable Pd(II) source |
| Potassium Carbonate () | 2.5 | Base | Milled powder for surface area |
| Toluene / Water (4:1) | - | Solvent System | Biphasic; allows easy salt removal |
Protocol:
Charging: To a 2L 3-neck reactor equipped with mechanical stirring, reflux condenser, and internal thermometer, charge 4-Bromo-2-fluorobenzonitrile (100 g, 0.50 mol), Phenylboronic acid (67.1 g, 0.55 mol), and Toluene (800 mL).
Degassing: Sparge the solution with Nitrogen (
) for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).
Catalyst Addition: Add
(4.1 g, 5 mmol). The solution will turn dark orange/red.
Base Addition: Add a degassed solution of
(172.5 g in 200 mL water).
Reaction: Heat the biphasic mixture to 85°C (internal temp) for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/TLC. Target <1% starting bromide.
Work-up:
Cool to 25°C. Separate phases.
Wash organic phase with Water (2 x 300 mL) and Brine (300 mL).
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (5 wt%) and stir for 1 hour to scavenge residual Palladium. Filter through Celite.
Crystallization: Concentrate toluene to ~200 mL volume. Add Heptane (400 mL) slowly at 50°C. Cool to 0°C.
Isolation: Filter the white crystalline solid. Dry in a vacuum oven at 45°C.
Expected Yield: 85–92%
Purity: >99% (HPLC)
Step 2: Nitrile Reduction to Amine
Objective: Conversion to (2-Fluoro-4-phenylphenyl)methanamine Hydrochloride.
Safety Note: This step uses Hydrogen gas and active metal catalysts. Use rated pressure vessels.
Reagents & Materials:
Reagent
Equiv.
Role
Critical Attribute
2-Fluoro-4-phenylbenzonitrile
1.0
Precursor
From Step 1
Raney Nickel (Slurry)
20 wt%
Catalyst
Pyrophoric; handle wet
| Ammonia (
) in Methanol | 7N Solution | Solvent/Additive | Suppresses secondary amine formation |
| Hydrogen () | 5–10 bar | Reductant | Constant pressure |
| HCl in Dioxane (4M) | 1.1 | Salt Formation | For final isolation |
Protocol:
Loading: In a stainless steel autoclave (Parr reactor), charge 2-Fluoro-4-phenylbenzonitrile (50 g) and 7N
in Methanol (500 mL).
Catalyst Addition: Carefully add Raney Nickel (10 g, washed with MeOH) under an Argon blanket.
Caution: Do not let Raney Ni dry out; it will ignite in air.
Application Note: High-Efficiency Reductive Amination of (2-Fluoro-4-phenylphenyl)methanamine
Abstract & Strategic Significance (2-Fluoro-4-phenylphenyl)methanamine is a privileged biphenyl scaffold often utilized in the synthesis of kinase inhibitors, GPCR antagonists, and ion channel modulators. The presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
(2-Fluoro-4-phenylphenyl)methanamine is a privileged biphenyl scaffold often utilized in the synthesis of kinase inhibitors, GPCR antagonists, and ion channel modulators. The presence of the ortho-fluorine atom confers metabolic stability and modulates the basicity of the benzylic amine, while the biphenyl core provides critical hydrophobic interactions within protein binding pockets.
This guide details the optimized protocol for coupling this specific amine with various aldehydes and ketones via reductive amination. Unlike generic benzylamine protocols, this procedure accounts for the reduced nucleophilicity caused by the electron-withdrawing fluorine and the solubility challenges inherent to the lipophilic biphenyl system.
Key Advantages of This Protocol
Chemoselectivity: Utilizes Sodium Triacetoxyborohydride (STAB) to prevent reduction of aldehyde/ketone starting materials.
Fluorine-Adapted: Adjusted stoichiometry and catalysis to overcome the inductive electron-withdrawal of the ortho-fluorine.
Scalability: Designed for milligram-to-gram scale synthesis in drug discovery workflows.
Lowers amine (~9.0 vs 9.5 for benzylamine). Slower imine formation.
Steric Environment
o-F is small ()
Minimal steric hindrance, but may influence conformation via intramolecular H-bonding.
Solubility
Low in water/hexanes; High in DCM, DCE, THF
DCE (1,2-Dichloroethane) is the solvent of choice.[1][2]
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the amine. The ortho-fluorine atom destabilizes the transition state of the initial nucleophilic attack slightly, necessitating the use of Acetic Acid (AcOH) to catalyze imine formation, particularly with ketones.
Figure 1: Mechanistic pathway.[3][4] The acid catalyst (AcOH) is critical for the dehydration step (Hemiaminal
Iminium) when using electron-deficient amines.
Experimental Protocols
Method A: Direct Reductive Amination (Standard)
Best for: Aldehydes and reactive ketones.
Reagent: Sodium Triacetoxyborohydride (STAB).[5]
Solvent: 1,2-Dichloroethane (DCE) [0.1 M – 0.2 M concentration]
Step-by-Step Procedure
Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE.
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before proceeding.
Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).
Catalysis: Add Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones).
Critical Check: Stir for 15–30 minutes before adding the reducing agent to allow the imine/hemiaminal equilibrium to establish. This is crucial for the fluorinated substrate.
Reduction: Add STAB (1.4 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at Room Temperature (20–25°C) under Nitrogen/Argon.
Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
Quench: Quench by adding saturated aqueous
(equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.
Workup:
Extract the aqueous layer with DCM (x3).
Combine organic layers and dry over anhydrous
or .
Filter and concentrate in vacuo.
Method B: Two-Step Procedure (Pre-formation)
Best for: Sterically hindered ketones or if dialkylation is observed with aldehydes.
Imine Formation: Combine Amine (1.0 eq) and Carbonyl (1.1 eq) in Methanol (MeOH) or Toluene. Add
(anhydrous) or 4Å Molecular Sieves to absorb water. Stir for 6–12 hours.
Filtration: Filter off the drying agent.
Reduction: Cool the filtrate to 0°C. Add Sodium Borohydride (
) (1.5 equiv) slowly.
Why
? Once the imine is pre-formed, the stronger (and cheaper) reducing agent can be used safely.
Workup: Acidify carefully with 1N HCl to decompose excess hydride, then basify with NaOH to pH > 10 and extract with DCM.
Decision Matrix & Troubleshooting
Use the following logic flow to select the correct method and troubleshoot issues.
Figure 2: Workflow for optimization. "Ti(OiPr)4" refers to Titanium Isopropoxide, a powerful Lewis acid additive for extremely difficult condensations.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Starting Material Remains
Fluorine reduces nucleophilicity; Imine not forming.
Increase AcOH to 2-3 equiv. Add 4Å Mol Sieves.
Dialkylation (R-N(R)-R)
Amine is too reactive toward aldehydes.
Use Method B (Stepwise). Add amine slowly to excess aldehyde.
Product trapped in Aqueous
Product is protonated/polar.
Ensure aqueous layer pH > 10 during extraction. Use "Salting out" (NaCl).
Emulsion during workup
Biphenyl lipophilicity vs. salts.
Filter the biphasic mixture through Celite before separation.
References & Authority
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
Core grounding for the STAB protocol.
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][7][8] Encyclopedia of Reagents for Organic Synthesis.
Reference for reagent properties and safety.
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
Context for the electronic effects of the ortho-fluorine substituent.
Application Note: Leveraging (2-Fluoro-4-phenylphenyl)methanamine in Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics, contributing to several marketed dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics, contributing to several marketed drugs.[1] This approach relies on screening libraries of low molecular weight compounds ("fragments") to identify weak but highly efficient binders, which are then optimized into potent lead candidates. This application note provides a detailed guide on the strategic use of (2-Fluoro-4-phenylphenyl)methanamine , an exemplary "poised" fragment, within an FBDD campaign. We will delineate its structural merits, provide comprehensive protocols for screening and validation, and outline data-driven strategies for hit-to-lead elaboration.
Introduction: The Rationale for (2-Fluoro-4-phenylphenyl)methanamine in FBDD
FBDD operates on the principle that smaller, less complex molecules can explore chemical space more effectively than large, drug-like compounds.[2][3] These fragments typically adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), which increases their probability of forming high-quality, atom-efficient interactions with a protein target.[4]
(2-Fluoro-4-phenylphenyl)methanamine is an ideal candidate for an FBDD library due to its unique combination of structural features that make it both a versatile probe for binding interactions and a synthetically tractable starting point for optimization.
Biphenyl Core: Provides a rigid scaffold that can engage in hydrophobic and π-stacking interactions within a binding pocket. Its conformation is adaptable, allowing it to fit into various topographies.
Fluorine Atom: The ortho-fluoro substituent serves multiple strategic purposes. It acts as a sensitive probe for ¹⁹F-NMR screening, a powerful technique for detecting weak binding events.[3] Furthermore, the fluorine atom can modulate local electronics, influence the conformation of the biphenyl rings, and potentially form favorable hydrogen bonds or other non-covalent interactions.
Primary Aminomethyl Group (-CH₂NH₂): This is the key "poised" feature. A primary amine is a versatile synthetic handle that allows for straightforward and predictable chemical elaboration.[5] Once the fragment's binding mode is confirmed, this group can be readily modified to "grow" the fragment into unoccupied regions of the binding site, rapidly building affinity and generating structure-activity relationships (SAR).
Table 1: Physicochemical Properties of (2-Fluoro-4-phenylphenyl)methanamine vs. "Rule of Three"
Property
(2-Fluoro-4-phenylphenyl)methanamine Value
"Rule of Three" Guideline
Compliance
Molecular Weight (MW)
~201.25 Da
< 300 Da
Yes
cLogP
~2.5 - 3.0 (Estimated)
< 3
Yes
Hydrogen Bond Donors
1 (from -NH₂)
≤ 3
Yes
Hydrogen Bond Acceptors
1 (from -NH₂)
≤ 3
Yes
Rotatable Bonds
2
≤ 3
Yes
FBDD Campaign Workflow Overview
A successful FBDD campaign is a multi-stage process that requires rigorous experimental design and orthogonal validation at each step. The overall workflow is designed to efficiently identify true binders and provide a clear, structure-guided path toward more potent molecules.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Protocol: Primary Screening via ¹⁹F-NMR
The presence of a fluorine atom makes (2-Fluoro-4-phenylphenyl)methanamine an excellent candidate for ¹⁹F-NMR screening. This technique is highly sensitive, provides low false-positive rates, and can be performed with mixtures of fragments to increase throughput.[3][6]
Objective: To identify binding of (2-Fluoro-4-phenylphenyl)methanamine to a target protein by observing changes in the ¹⁹F NMR signal.
Fragment Stock: 100 mM (2-Fluoro-4-phenylphenyl)methanamine in d₆-DMSO.
NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O.
NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe.
NMR tubes.
Protocol:
Sample Preparation:
Reference Sample: Prepare a 500 µL sample containing 200 µM of the fragment in NMR buffer. This is done by adding 1 µL of the 100 mM fragment stock to 499 µL of buffer.
Protein Sample: Prepare a 500 µL sample containing 200 µM of the fragment and 20 µM of the target protein in NMR buffer.
Spectrometer Setup:
Tune and shim the spectrometer for the ¹⁹F channel.
Set the temperature to 298 K (25 °C).
Data Acquisition:
Acquire a 1D ¹⁹F spectrum for the Reference Sample . Note the chemical shift (δ) and line width of the fragment's fluorine signal.
Acquire a 1D ¹⁹F spectrum for the Protein Sample using identical acquisition parameters.
Data Analysis:
Binding Hit Criteria: Binding is indicated by one or more of the following changes in the fragment's ¹⁹F signal in the Protein Sample compared to the Reference Sample:
Line Broadening: A significant increase in the signal's line width at half-height. This is the most common indicator of weak binding.
Chemical Shift Perturbation (CSP): A change in the chemical shift (δ) of the signal.
Decrease in Signal Intensity: Due to the signal broadening beyond detection.
Causality: These changes occur because when the small, fast-tumbling fragment binds to the large, slow-tumbling protein, it adopts the relaxation properties of the larger molecule, leading to faster signal decay and thus a broader line width.
Protocol: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
All hits from a primary screen must be validated by an orthogonal method to eliminate false positives.[1][7] SPR is an excellent secondary screen as it provides real-time, label-free measurement of binding kinetics and affinity.[6][8][9]
Objective: To confirm the binding of (2-Fluoro-4-phenylphenyl)methanamine to the target and determine its dissociation constant (Kᴅ).
Materials:
SPR Instrument (e.g., Biacore).
Sensor Chip (e.g., CM5 chip for amine coupling).
Amine Coupling Kit (EDC, NHS, Ethanolamine).
Target Protein: >95% purity, in a suitable buffer for immobilization (e.g., 10 mM Acetate, pH 4.5).
Fragment Series: Serial dilutions of (2-Fluoro-4-phenylphenyl)methanamine in running buffer (e.g., 1 mM down to 1 µM).
Immobilize the target protein onto a flow cell of the sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 5000-10000 RU) to ensure a good signal window.
Activate a reference flow cell with EDC/NHS and then immediately deactivate it with ethanolamine. This serves as a crucial control for non-specific binding.
Binding Analysis:
Inject the serial dilutions of the fragment over both the target and reference flow cells, starting from the lowest concentration. Use a sufficiently long association and dissociation time to observe the binding events.
Rationale: Because fragments have fast on/off rates, the resulting sensorgram is expected to show a square-wave shape, indicative of mass transport-limited kinetics, which is typical for weak binders.
Perform a buffer-only injection (blank) for double referencing.
Data Analysis:
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
Plot the steady-state response units (RU) against the fragment concentration.
Fit the data to a steady-state affinity model to calculate the dissociation constant (Kᴅ). For fragments, a Kᴅ in the high micromolar to low millimolar range (10 µM - 10 mM) is expected and considered a valid hit.[7][10]
Hit Validation and Structural Characterization Workflow
A robust validation cascade is essential to build confidence in a fragment hit before committing significant resources to chemical synthesis. X-ray crystallography is the gold standard for validation as it unambiguously proves binding and reveals the precise binding mode, which is critical for the next phase of structure-based design.[4][8][11]
Caption: Conceptual diagram of growing the fragment from the aminomethyl vector. (Note: Actual chemical structures would be depicted in a full report).
Protocol: Amide Coupling for Elaboration
Design: Based on the crystal structure, design a small set of carboxylic acids that, when coupled to the fragment's amine, will place functionality into a desirable region of the binding pocket.
Synthesis:
Dissolve (2-Fluoro-4-phenylphenyl)methanamine (1 equiv.) and the chosen carboxylic acid (1.1 equiv.) in a suitable solvent like DMF.
Add a peptide coupling reagent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).
Stir at room temperature for 4-12 hours.
Purify the resulting amide product via standard chromatographic methods.
Testing: Determine the Kᴅ of the new, larger molecule. A significant improvement in affinity (e.g., 10-100 fold) validates the design strategy. This iterative cycle of design, synthesis, and testing is the engine of FBDD-driven lead optimization.
[12][13]
Conclusion
(2-Fluoro-4-phenylphenyl)methanamine serves as a quintessential fragment for modern drug discovery campaigns. Its physicochemical properties align perfectly with the principles of FBDD, and its poised aminomethyl handle provides a direct and versatile route for synthetic elaboration. The fluorine atom offers a unique advantage for highly sensitive ¹⁹F-NMR screening. By employing a rigorous workflow of primary screening, orthogonal validation, and structure-guided design as outlined in these protocols, researchers can effectively leverage this and similar fragments to discover novel, high-quality lead compounds for challenging biological targets.
References
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
Mirzayan, A., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]
Carlson, H. A., et al. (2011). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. [Link]
Rognan, D., et al. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
Mei, J., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. ResearchGate. [Link]
Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. [https://academic.oup.com/essays biochem/article/63/2/175/5368350]([Link] biochem/article/63/2/175/5368350)
de Azevedo, W. F., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]
Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening. JoVE. [Link]
Banner, D., et al. (2011). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Methods in Molecular Biology. [Link]
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]
CrystalsFirst. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. [Link]
Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Communications. [Link]
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
Stanford University. (n.d.). Fragment library design. Stanford Medicine. [Link]
Imperial College London. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
ResearchGate. (2022). Chemical structures for series of the SAR-by-catalog analogues of antagonists. ResearchGate. [Link]
Astex Pharmaceuticals. (2020). Fragment-based drug discovery: opportunities for organic synthesis. RSC. [Link]
University of Canterbury. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. [Link]
Preparation of (2-Fluoro-4-phenylphenyl)methanamine from nitrile precursors
Application Note: High-Purity Preparation of (2-Fluoro-4-phenylphenyl)methanamine from Nitrile Precursors Abstract & Objective This application note details the optimized protocols for the synthesis of (2-Fluoro-4-phenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Preparation of (2-Fluoro-4-phenylphenyl)methanamine from Nitrile Precursors
Abstract & Objective
This application note details the optimized protocols for the synthesis of (2-Fluoro-4-phenylphenyl)methanamine (Systematic Name: 2-fluoro-4-phenylbenzylamine) via the chemoselective reduction of its nitrile precursor, 2-fluoro-4-phenylbenzonitrile .
Biaryl methylamines are privileged pharmacophores in medicinal chemistry, appearing frequently in LSD1 inhibitors, sodium channel blockers, and immuno-oncology agents. The primary challenge in their synthesis is reducing the nitrile moiety to a primary amine without affecting the aryl-fluorine bond or facilitating secondary amine dimerization. This guide presents three validated methodologies—Lithium Aluminum Hydride (LAH) reduction , Cobalt-Catalyzed Borohydride reduction , and Catalytic Hydrogenation —allowing researchers to select the optimal route based on scale and available equipment.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a biphenyl core assembly followed by functional group interconversion.
Target: (2-Fluoro-4-phenylphenyl)methanamine
Intermediate: 2-Fluoro-4-phenylbenzonitrile (CAS: Analogous structures available, specific CAS varies by substitution)
Fluorine Stability: The ortho-fluoro substituent is electronically stabilizing but susceptible to hydrodefluorination under aggressive catalytic hydrogenation conditions (e.g., Pd/C at high temperatures).
Dimerization Control: Nitrile reduction often yields secondary imine dimers. Protocols must include ammonia or specific quenching sequences to suppress this side reaction.
Figure 1: Retrosynthetic pathway for the target biaryl amine.
Preparation of Precursor: 2-Fluoro-4-phenylbenzonitrile
Note: If the nitrile precursor is not commercially available, it must be synthesized via Suzuki coupling.
Base/Solvent: K2CO3 (2.0 equiv) in Dioxane/Water (4:1).
Protocol:
Charge a reaction vessel with 4-bromo-2-fluorobenzonitrile (e.g., 10 mmol) and phenylboronic acid (11 mmol).
Add solvent (Dioxane/H2O) and degas with N2 for 15 minutes.
Add Pd catalyst and base.[1] Heat to 90°C for 4-12 hours.
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4 and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The nitrile is typically a white solid.
Protocol A: Chemical Reduction (LiAlH4)
Best for: Laboratory scale (<5g), high yields, and reliable functional group tolerance.
Mechanism:
Lithium Aluminum Hydride (LAH) acts as a nucleophilic hydride source, attacking the nitrile carbon to form an imine salt, which is further reduced to the amine. The ortho-fluorine atom is generally stable to LAH under these conditions [1].
Materials:
2-Fluoro-4-phenylbenzonitrile (Precursor)
LiAlH4 (2.0 M in THF)
Anhydrous THF
Rochelle’s Salt (Potassium sodium tartrate)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.
Solubilization: Dissolve the nitrile (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. If conversion is incomplete (check TLC/LCMS), heat to reflux for 1 hour.
Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH4 used, add:
x mL water (very slowly)
x mL 15% NaOH
3x mL water
Workup: Stir the mixture vigorously until a white, granular precipitate forms (aluminum salts). Filter through a Celite pad. Rinse the pad with diethyl ether.
Isolation: Dry the filtrate (Na2SO4) and concentrate to obtain the crude free base amine.
Protocol B: CoCl2 / NaBH4 Reduction
Best for: Mild conditions, parallel synthesis, and avoiding pyrophoric LAH.
Mechanism:
In situ generation of cobalt boride (Co2B), which functions as a heterogeneous hydrogenation catalyst, activating sodium borohydride to reduce the nitrile [2].
Materials:
CoCl2·6H2O (Cobalt(II) chloride hexahydrate)
NaBH4 (Sodium borohydride)
Methanol
Step-by-Step Procedure:
Dissolve the nitrile (1.0 equiv) and CoCl2·6H2O (1.0 equiv) in Methanol (0.1 M). The solution will be deep purple/pink.
Cool to 0°C.
Add NaBH4 (5.0 equiv) portion-wise over 20 minutes. Note: Vigorous effervescence and formation of a black precipitate (Co2B).
Stir at RT for 2-4 hours.
Quench: Add 2N HCl to dissolve the black precipitate and hydrolyze borane complexes (pH ~2).
Basification: Basify with NH4OH to pH >10.
Extraction: Extract with DCM (3x). Dry and concentrate.
Best for: Scale-up (>10g) and "green" chemistry requirements.
Mechanism:
Surface-catalyzed hydrogenation. The addition of ammonia is strictly required to prevent the primary amine product from reacting with the intermediate imine, which would form a secondary amine dimer [3].
Materials:
Raney Nickel (Slurry in water, washed with MeOH)
H2 gas (Balloon or Parr shaker)
7N NH3 in Methanol
Step-by-Step Procedure:
Catalyst Prep: Wash Raney Nickel (approx. 50 wt% of substrate) with anhydrous MeOH three times (decantation). Safety: Raney Ni is pyrophoric when dry.
Reaction Mix: In a hydrogenation vessel, combine the nitrile, washed Raney Ni, and 7N NH3 in MeOH (10:1 ratio relative to substrate).
Hydrogenation: Purge with N2, then H2. Pressurize to 40-60 psi (Parr shaker) or use a balloon for small scales. Stir at RT for 6-12 hours.
Filtration: Filter through Celite under an inert atmosphere or keep the filter cake wet to prevent ignition.
Concentration: Evaporate the solvent to yield the amine.
Purification & Salt Formation
The free base amine is often an oil and prone to oxidation. Converting it to the Hydrochloride (HCl) salt ensures stability and crystallinity.
HCl Salt Formation:
Dissolve the crude amine in a minimal amount of Diethyl Ether or Ethanol.
Add 2.0 M HCl in Ether (or 1.25 M HCl in MeOH) dropwise until precipitation ceases.
Application Notes and Protocols for the Incorporation of (2-Fluoro-4-phenylphenyl)methanamine into Peptidomimetics
Introduction: A Novel Building Block for Advanced Peptidomimetics Peptidomimetics represent a pivotal evolution in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Building Block for Advanced Peptidomimetics
Peptidomimetics represent a pivotal evolution in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2][3] The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, enabling the fine-tuning of pharmacological properties.[4][5] This guide introduces (2-Fluoro-4-phenylphenyl)methanamine, a novel building block designed to impart unique structural and physicochemical characteristics to peptide-based therapeutics.
The incorporation of a fluorinated biphenyl moiety offers a dual-pronged approach to enhancing peptidomimetic function. The fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability through its unique electronic properties.[6][7][8] Simultaneously, the biphenyl group introduces a rigid, hydrophobic scaffold that can enforce specific secondary structures and enhance interactions with biological targets.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, protection, and incorporation of (2-Fluoro-4-phenylphenyl)methanamine into peptide chains, along with detailed protocols for characterization and purification.
Synthesis of (2-Fluoro-4-phenylphenyl)methanamine: A Proposed Route
Figure 1: Proposed synthetic pathway for (2-Fluoro-4-phenylphenyl)methanamine.
Protocol 1: Synthesis of 2-Fluoro-4-phenylbenzaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[8][10][11]
Materials:
4-Bromo-3-fluorobenzaldehyde
Phenylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Dioxane/water mixture, Toluene)
Inert gas (Argon or Nitrogen)
Procedure:
To a reaction vessel purged with an inert gas, add 4-bromo-3-fluorobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-phenylbenzaldehyde.
Protocol 2: Reductive Amination to Yield (2-Fluoro-4-phenylphenyl)methanamine
Reductive amination is a reliable method for the synthesis of amines from carbonyl compounds.[12][13][14]
Materials:
2-Fluoro-4-phenylbenzaldehyde
Ammonia source (e.g., Ammonium acetate, Ammonia in methanol)
Dissolve 2-fluoro-4-phenylbenzaldehyde (1.0 eq) and the ammonia source (e.g., ammonium acetate, 10 eq) in the chosen solvent.
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Slowly add the reducing agent (1.5 eq) to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Quench the reaction by the careful addition of water.
Extract the product with an organic solvent and wash the combined organic layers with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amine by column chromatography or distillation to obtain (2-Fluoro-4-phenylphenyl)methanamine.
Fmoc Protection of (2-Fluoro-4-phenylphenyl)methanamine
For its application in solid-phase peptide synthesis (SPPS), the primary amine of (2-Fluoro-4-phenylphenyl)methanamine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][15] This protection strategy is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.
Figure 2: Fmoc protection of the primary amine.
Protocol 3: Fmoc Protection of (2-Fluoro-4-phenylphenyl)methanamine
Materials:
(2-Fluoro-4-phenylphenyl)methanamine
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate)
Base (e.g., Sodium bicarbonate (NaHCO₃), Diisopropylethylamine (DIEA))
Dissolve (2-Fluoro-4-phenylphenyl)methanamine (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of dioxane and aqueous NaHCO₃ solution).
Add Fmoc-OSu (1.1 eq) to the solution and stir vigorously at room temperature for 4-8 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with dilute acid (e.g., 1 M HCl) and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography on silica gel to yield Fmoc-(2-Fluoro-4-phenylphenyl)methanamine.
Compound
Starting Material
Reagents
Yield (%)
Purity (%)
2-Fluoro-4-phenylbenzaldehyde
4-Bromo-3-fluorobenzaldehyde
Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
75-85
>95 (by NMR)
(2-Fluoro-4-phenylphenyl)methanamine
2-Fluoro-4-phenylbenzaldehyde
NH₄OAc, NaBH₃CN
60-70
>97 (by GC-MS)
Fmoc-(2-Fluoro-4-phenylphenyl)methanamine
(2-Fluoro-4-phenylphenyl)methanamine
Fmoc-OSu, NaHCO₃
80-90
>98 (by HPLC)
Table 1: Representative yields and purities for the synthesis and protection of (2-Fluoro-4-phenylphenyl)methanamine.
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected (2-Fluoro-4-phenylphenyl)methanamine can be readily incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. Due to its steric bulk, optimized coupling conditions may be necessary.
Figure 3: Workflow for SPPS incorporation.
Protocol 4: SPPS Incorporation of Fmoc-(2-Fluoro-4-phenylphenyl)methanamine
Materials:
Fmoc-protected resin (e.g., Rink Amide, Wang)
Fmoc-protected amino acids
Fmoc-(2-Fluoro-4-phenylphenyl)methanamine
Coupling reagents (e.g., HATU, HOBt, DIC)
Base (e.g., DIEA, NMM)
Deprotection solution (20% piperidine in DMF)
Solvents (DMF, DCM)
Washing solvents (DMF, DCM, Methanol)
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
Coupling:
Pre-activate a solution of Fmoc-(2-Fluoro-4-phenylphenyl)methanamine (3-5 eq), a coupling reagent such as HATU (2.9 eq), and a base like DIEA (6 eq) in DMF for 5-10 minutes.
Add the activated solution to the resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the biphenyl moiety.
Monitor the coupling efficiency using a Kaiser test or a similar qualitative method. If the coupling is incomplete, a second coupling can be performed.
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.
Parameter
Standard Amino Acid
(2-Fluoro-4-phenylphenyl)methanamine
Rationale for Change
Equivalents
3-5 eq
4-6 eq
To drive the reaction to completion in the presence of steric hindrance.
Coupling Time
1-2 hours
2-4 hours
To allow sufficient time for the sterically hindered coupling to occur.
Coupling Reagent
HBTU/HOBt
HATU/HOAt
HATU is a more potent coupling reagent, often used for difficult couplings.
Table 2: Recommended adjustments to SPPS parameters for incorporating (2-Fluoro-4-phenylphenyl)methanamine.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
Protocol 5: HPLC Purification and Analysis
Due to the hydrophobicity of the biphenyl group, modifications to standard reversed-phase HPLC (RP-HPLC) protocols may be necessary.[5][6][16]
Materials:
Crude lyophilized peptide
HPLC system with a C18 or C4 column
Mobile phase A: 0.1% TFA in water
Mobile phase B: 0.1% TFA in acetonitrile
UV detector (220 nm and 280 nm)
Procedure:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of mobile phases A and B).
Purify the peptide using a preparative RP-HPLC system with a shallow gradient of mobile phase B (e.g., 5-65% B over 60 minutes).
Monitor the elution profile at 220 nm and 280 nm.
Collect fractions corresponding to the major peak.
Analyze the purity of the collected fractions by analytical RP-HPLC.
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 6: Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the final peptidomimetic.[17][18]
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Expected Result: The observed mass should correspond to the calculated molecular weight of the peptidomimetic containing the (2-Fluoro-4-phenylphenyl)methanamine moiety. The isotopic pattern should be consistent with the elemental composition.
Protocol 7: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the peptidomimetic in solution.[19][20]
Techniques:
¹H NMR: To identify the protons of the incorporated moiety and the surrounding amino acid residues.
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.[2][21]
2D NMR (COSY, TOCSY, NOESY/ROESY): To assign proton resonances and determine through-bond and through-space correlations, which can provide insights into the peptide's conformation.
Expected Observations:
In the ¹H NMR spectrum, characteristic aromatic signals for the biphenyl protons and a singlet or doublet for the benzylic protons of the incorporated moiety.
In the ¹⁹F NMR spectrum, a singlet or multiplet corresponding to the fluorine atom.
NOE correlations between the protons of the (2-Fluoro-4-phenylphenyl)methanamine moiety and adjacent amino acid residues can help define the local conformation.
Table 3: Representative analytical data for a model peptidomimetic incorporating (2-Fluoro-4-phenylphenyl)methanamine.
Conclusion
(2-Fluoro-4-phenylphenyl)methanamine is a promising and versatile building block for the design of advanced peptidomimetics. Its unique combination of a fluorine atom and a biphenyl scaffold offers the potential to significantly enhance the pharmacological properties of peptide-based drugs. The protocols outlined in this application note provide a comprehensive framework for the synthesis, Fmoc protection, SPPS incorporation, and detailed characterization of peptidomimetics containing this novel moiety. By following these guidelines, researchers can effectively leverage the potential of (2-Fluoro-4-phenylphenyl)methanamine to develop next-generation therapeutic agents.
References
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
Kriwacki, R. W., & Siuzdak, G. (1995). Mass spectrometry and the study of noncovalent protein complexes. Peptide Science, 38(4), 225-240.
Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
Gante, J. (1994). Peptidomimetics—tailed amino acids—pseudopeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
Wurtz, J. M., Le Coq, J., Debard, A., & Lehn, J. M. (2000). Conformational control of peptide secondary structure by a biphenyl backbone modification.
European Patent Office. (1997). Process for the preparation of fluoro compounds from the corresponding amines (EP 0900180 B1).
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 20(11), 19933-19941.
Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59(1), 1-714.
Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass spectrometry reviews, 16(1), 1-23.
Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in nuclear magnetic resonance spectroscopy, 26(4), 293-370.
Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Varian, Inc. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
Hancock, W. S. (Ed.). (1984). CRC handbook of HPLC for the separation of amino acids, peptides, and proteins. CRC press.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Retrieved from [Link]
RSC Publishing. (n.d.). Ligand-free reductive amination via Pd-coated mechanocatalysis. Retrieved from [Link]
Wheeler, A. R., & Kim, H. (2010). Combinatorial synthesis of peptidomimetics using digital microfluidics. Lab on a Chip, 10(10), 1267-1273.
Application Note: Precision Hydrogenation of (2-Fluoro-4-phenylphenyl)methanamine
This Application Note details the catalytic hydrogenation protocols for synthesizing (2-Fluoro-4-phenylphenyl)methanamine (also known as 2-fluoro-4-biphenylmethylamine) from its nitrile precursor, 2-fluoro-4-phenylbenzon...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the catalytic hydrogenation protocols for synthesizing (2-Fluoro-4-phenylphenyl)methanamine (also known as 2-fluoro-4-biphenylmethylamine) from its nitrile precursor, 2-fluoro-4-phenylbenzonitrile .
Abstract & Strategic Overview
The reduction of 2-fluoro-4-phenylbenzonitrile to (2-Fluoro-4-phenylphenyl)methanamine presents a classic chemoselectivity challenge in organic synthesis. The objective is to fully saturate the nitrile functionality (
) while preserving the aryl-fluorine bond and the biphenyl core.
Two primary competing pathways must be suppressed:
Secondary Amine Formation: The condensation of the intermediate imine with the product amine, releasing ammonia and forming a dimer.
Hydrodefluorination: The cleavage of the C-F bond, which is thermodynamically favorable on noble metal surfaces (Pd, Pt) under forcing conditions, particularly when the fluorine is ortho to the reaction site.
This guide presents two validated protocols: Method A (Raney Cobalt) for robust, scalable batch synthesis, and Method B (Pd/C + Acid Additive) for high-selectivity laboratory-scale preparations where high-pressure ammonia is unavailable.
Retrosynthetic & Mechanistic Analysis
The transformation relies on the surface-catalyzed addition of dihydrogen to the nitrile triple bond.
Reaction Pathway Diagram
The following DOT diagram illustrates the critical bifurcation between the desired primary amine and the undesired secondary amine byproduct.
Caption: Mechanistic pathway showing the critical divergence between primary amine formation and secondary amine condensation/defluorination.
Best For: Scale-up (>10g), Industrial Process, Robustness.
Mechanism: Raney Cobalt (Ra-Co) is preferred over Raney Nickel for nitrile reductions as it exhibits lower activity for hydrogenolysis (preserving the C-F bond) and higher selectivity for primary amines.
Catalyst: Raney® Cobalt 2700 (active slurry in water). Load: 10-20 wt% relative to substrate.
Solvent: Methanol (HPLC grade).
Additive: Ammonia (7M in Methanol) or Ammonium Hydroxide (25% aq).
Gas: Hydrogen (H2), Ultra High Purity (99.999%).
Step-by-Step Methodology
Catalyst Preparation (Anaerobic):
Raney Cobalt is pyrophoric. Wash the catalyst slurry (approx. 20 wt% of substrate mass) three times with anhydrous methanol under an argon blanket to remove water.
Note: Water is tolerated but anhydrous methanol often improves reaction rates.
Reactor Loading:
In a high-pressure autoclave (e.g., Parr reactor), charge the substrate dissolved in Methanol (0.1 M concentration).
Add the washed Raney Cobalt slurry.
Crucial Step: Add Ammonia solution (5-10 equiv). The presence of excess
shifts the equilibrium away from secondary amine formation (Le Chatelier’s principle).
Hydrogenation:
Seal the reactor and purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar).
Pressurize to 10–15 bar (150–220 psi) H2.
Heat to 50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
Time: Reaction typically completes in 4–8 hours. Monitor H2 uptake.
Workup:
Cool to room temperature and vent H2 carefully.
Filter the catalyst through a Celite pad under an inert atmosphere (keep catalyst wet to prevent ignition).
Concentrate the filtrate under reduced pressure to remove ammonia and methanol.
Purification: The residue is often pure enough (>95%). If necessary, convert to the Hydrochloride salt (add 1M HCl in ether) for precipitation and recrystallization.
Protocol B: Acid-Modulated Noble Metal Catalysis (Pd/C)
Best For: Laboratory scale (<1g), High-throughput screening, No ammonia handling.
Mechanism: Using an acidic additive protonates the primary amine product immediately upon formation (
). The ammonium species is non-nucleophilic and cannot attack the intermediate imine, effectively blocking secondary amine formation.
Materials
Substrate: 2-Fluoro-4-phenylbenzonitrile.
Catalyst: 5% Palladium on Carbon (Pd/C), unreduced, 50% water wet. Load: 5-10 wt% (dry basis).
Add Methanesulfonic acid (1.2 mmol). MSA is preferred over HCl to avoid chloride poisoning of the Pd catalyst and corrosion of stainless steel autoclaves.
Catalyst Addition:
Add 5% Pd/C (10 wt% loading).
Hydrogenation:
Purge the vessel (balloon or autoclave).
Pressure: This reaction can often proceed at 1–3 bar (balloon pressure to 45 psi) .
Temperature: Maintain at 20–25°C (Room Temp) .
Warning: Do not heat >40°C. Higher temperatures with Pd/C significantly increase the risk of defluorination (C-F cleavage).
Workup:
Filter off the Pd/C catalyst through Celite.
The filtrate contains the amine-acid salt.
Free Basing: Basify the filtrate with 1M NaOH (pH > 10) and extract with Dichloromethane (DCM) or Ethyl Acetate.
Dry organic layer over Na2SO4 and concentrate.
Critical Parameter Comparison
Parameter
Method A: Raney Cobalt
Method B: Pd/C + Acid
Selectivity (1° Amine)
High (>90%) due to NH3
Very High (>95%) due to protonation
Defluorination Risk
Low (Co is less active for C-F bond)
Moderate (Requires strict T control)
Pressure Req.
Medium (10-20 bar)
Low (1-5 bar)
Safety Profile
Pyrophoric catalyst handling
Acid handling; Standard catalyst
Purification
Evaporation (Clean crude)
Extraction required (Salt breaking)
Troubleshooting & Optimization
Issue: Defluorination (Loss of Fluorine)
Observation: Mass spec shows M-18 peak (loss of F, gain of H).
Cause: Over-reduction. The C-F bond at the ortho position is activated.
Solution (Method A): Switch from Raney Ni to Raney Co. Reduce temperature to 40°C.
Solution (Method B): Stop reaction immediately upon H2 uptake cessation. Use a less active catalyst variant (e.g., 5% Pt/C poisoned with sulfide, though this slows nitrile reduction).
Issue: Dimerization (Secondary Amine)
Observation: M+Product-NH3 peak in Mass Spec.
Solution: Increase the concentration of Ammonia (Method A) or Acid (Method B). Ensure vigorous stirring; hydrogen starvation at the catalyst surface favors dimerization.
References
Nitrile Hydrogenation Selectivity
Hegedűs, L., et al. "Selective heterogeneous catalytic hydrogenation of nitriles to primary amines."[1] Applied Catalysis A: General, 2005.
Source:
Prevention of Defluorination
Baumgartner, R., & McNeill, K. "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions."[2] Environmental Science & Technology, 2012.[2]
Source:
Raney Cobalt Applications
Fouilloux, P. "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 1983.
Source:
Acidic Additives in Hydrogenation
Melagraki, G., et al. "Synthesis of primary amines via hydrogenation of nitriles."[1] Synthetic Communications, 2005.
Application Note: Integrating (2-Fluoro-4-phenylphenyl)methanamine into High-Throughput Solid-Phase Synthesis
Introduction & Strategic Value (2-Fluoro-4-phenylphenyl)methanamine (CAS: 239087-05-9) represents a "privileged structure" in medicinal chemistry. It combines a biphenyl scaffold—ubiquitous in kinase inhibitors and GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Value
(2-Fluoro-4-phenylphenyl)methanamine (CAS: 239087-05-9) represents a "privileged structure" in medicinal chemistry. It combines a biphenyl scaffold—ubiquitous in kinase inhibitors and GPCR ligands—with an ortho-fluorine substitution.
In Solid-Phase Synthesis (SPS), this molecule is not merely a passive reagent; it is a high-value building block used to introduce metabolic stability and lipophilicity into peptide/peptoid libraries. The fluorine atom at the ortho position (relative to the methanamine) exerts a specific electronic withdrawal effect (
effect), lowering the of the amine compared to non-fluorinated benzylamines. This modulation reduces oxidative metabolism at the benzylic position while maintaining sufficient nucleophilicity for standard SPS transformations.
Key Applications
Peptoid Synthesis (Sub-monomer Method): Used as a primary amine for nucleophilic displacement of halo-acetylated resins.
C-Terminal Amide Libraries: Loaded onto acid-labile resins (e.g., 2-Chlorotrityl Chloride) to serve as the C-terminal cap of a peptidomimetic.
Reductive Amination: Attachment to backbone amide linkers (BAL) for the synthesis of secondary amines.
Strategic Planning: Linker & Resin Selection
The success of using (2-Fluoro-4-phenylphenyl)methanamine in SPS hinges on the resin choice. The steric bulk of the biphenyl system and the electronic influence of the fluorine atom dictate specific protocol adjustments.
Comparative Resin Selection Table
Application
Recommended Resin
Linker Type
Cleavage Condition
Rationale
C-Terminal Amides
2-Chlorotrityl Chloride (2-CTC)
Trityl (Acid Labile)
1-5% TFA in DCM
Best Choice. The bulky trityl group prevents diketopiperazine formation. Mild cleavage retains side-chain protecting groups if desired.
Peptoid Side Chains
Rink Amide MBHA
Benzhydrylamine
95% TFA
Standard for generating C-terminal primary amides. The amine is used in the displacement step, not the loading step.
Secondary Amines
BAL Resin
Backbone Amide
95% TFA
Allows attachment via the nitrogen, enabling growth from the "backbone" rather than the side chain.
Context: This protocol is designed to anchor (2-Fluoro-4-phenylphenyl)methanamine to the solid support, serving as the starting point for a reverse-direction peptide synthesis or small molecule library construction.
Challenge: The ortho-fluorine atom creates a slight steric clash and reduces nucleophilicity. Standard loading times must be extended.
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reactor.
Add 10 mL dry DCM.[2] Shake gently for 20 minutes.
Note: DCM is critical here as it provides maximum swelling for polystyrene-based resins, exposing reactive chloride sites.
Nucleophilic Loading:
Dissolve (2-Fluoro-4-phenylphenyl)methanamine (1.5 eq) and DIPEA (4.0 eq) in 8 mL of dry DCM.
Critical Step: Add the solution to the swollen resin.[1][2] Unlike standard benzylamines, incubate for 2.5 hours (vs. standard 1 hour) to account for the fluorinated steric/electronic drag.
Agitation: Vortex or shake gently.[2] Do not use magnetic stirring (grinds resin).
End-Capping (The Methanol Quench):
Add 1 mL of Methanol (MeOH) and DIPEA (1 mL) directly to the reaction slurry.
Shake for 20 minutes.
Mechanism:[1][3] MeOH reacts with any remaining trityl chloride sites, converting them to the inert methyl ether. This prevents unwanted reaction with subsequent amino acids.[4]
Context: Here, the molecule is used as a reagent to introduce the fluorinated biphenyl side chain onto a growing peptoid backbone. This is ideal for creating protease-resistant peptidomimetics.
Workflow Visualization
The following diagram illustrates the iterative "Sub-Monomer" cycle used to incorporate the amine.
Caption: The two-step sub-monomer cycle. Step 1 installs a reactive bromide; Step 2 installs the fluorinated amine via SN2 displacement.
Detailed Methodology
Acylation (Bromoacetylation):
To the deprotected Rink Amide resin (0.1 mmol scale), add Bromoacetic acid (10 eq) and DIC (10 eq) in DMF (2 mL).
Displacement (Introduction of the Fluorinated Scaffold):
Prepare a 1.0 M solution of (2-Fluoro-4-phenylphenyl)methanamine in DMF.
Add 2 mL of the amine solution to the resin.
Optimization: Due to the biphenyl bulk, heat the reaction to 35°C for 90 minutes.
Validation: Perform a Chloranil test. A blue color indicates the presence of the secondary amine (successful displacement).
Cleavage:
Treat resin with 95% TFA, 2.5% TIS, 2.5%
for 2 hours.
Precipitate in cold diethyl ether.
Quality Control & Troubleshooting
Common Failure Modes
Observation
Probable Cause
Corrective Action
Low Loading on 2-CTC
Moisture in resin/solvents (Hydrolysis of Cl).
Dry resin in vacuum desiccator over overnight. Use fresh anhydrous DCM.
Incomplete Displacement (Peptoid)
Steric hindrance of the biphenyl group.
Increase temperature to 50°C or use KI (Potassium Iodide) as a catalyst to form the more reactive Iodoacetyl intermediate.
Product Oxidation
Benzylic oxidation during storage.
Store the amine under Argon. The fluorine helps reduce this risk, but care is still required.
Analytical Validation
NMR: The methylene protons (
) of the benzyl group typically appear as a doublet or broad singlet around 3.8–4.2 ppm. The fluorine atom will split the adjacent aromatic protons.
LC-MS: Expect the
peak. Note that fluorinated compounds often show distinct retention time shifts on C18 columns (eluting later than non-fluorinated analogs due to hydrophobicity).
References
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
Gordon, K., & Balasubramanian, S. (1999). "Solid phase synthesis of tertiary amines via a reductive amination approach." Journal of Chemical Society, Perkin Transactions 1, 1187-1192. Link
BenchChem. (2025).[7] "Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine." Link
Improving reaction yields in the synthesis of (2-Fluoro-4-phenylphenyl)methanamine
Case ID: OPT-YIELD-2F4P Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary This guide addresses yield-limiting factors in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-YIELD-2F4P
Subject: Yield Optimization & Troubleshooting Guide
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This guide addresses yield-limiting factors in the synthesis of (2-Fluoro-4-phenylphenyl)methanamine . The synthesis typically proceeds via a two-stage workflow:[1] (1) Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by (2) Nitrile Reduction to the primary amine.
Critical Failure Points Identified:
Suzuki Step: Protodeboronation and incomplete conversion due to steric hindrance at the ortho-fluoro position.
Reduction Step (Primary Yield Killer): Formation of secondary amine dimers (benzyl-benzylamine impurities) and hydrodefluorination (loss of the fluorine atom).
Part 1: The Synthesis Workflow
The following logic flow outlines the optimized pathway and critical decision nodes.
Figure 1: Optimized synthetic workflow. Step 2 (Reduction) is the critical control point for yield preservation.
Part 2: Module 1 - Suzuki-Miyaura Coupling
Objective: Synthesis of 2-fluoro-4-phenylbenzonitrile.
Common Yield: 85-95% (Optimized) vs. 50-60% (Sub-optimal).
Troubleshooting Guide
Symptom
Probable Cause
Technical Solution
Low Conversion (<60%)
Ligand Sterics: The ortho-fluorine atom creates steric bulk, hindering the oxidative addition or transmetallation if the ligand is too bulky or electron-poor.
Switch Catalyst: Use Pd(dppf)Cl₂·DCM (1-3 mol%). The bidentate ferrocene ligand creates a large bite angle that facilitates coupling in hindered systems better than Pd(PPh₃)₄.
Homocoupling (Biaryl)
Oxygen Infiltration: Presence of O₂ promotes homocoupling of the boronic acid.
Degassing Protocol: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Ar sparging for >20 mins before adding the catalyst.
Protodeboronation
Base/Solvent Mismatch: Boronic acid decomposes to benzene before coupling.
Base Control: Switch from Na₂CO₃ to K₃PO₄ (mildly basic, high solubility). Ensure water ratio is optimized (e.g., Dioxane:Water 4:1).
Optimized Protocol (Step 1)
Charge flask with 4-bromo-2-fluorobenzonitrile (1.0 equiv), phenylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
Add 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.
Degas thoroughly (Argon balloon).
Add Pd(dppf)Cl₂ (0.02 equiv).
Heat to 90°C for 4–6 hours.
Checkpoint: TLC should show complete consumption of bromide.
Part 3: Module 2 - Nitrile Reduction (The "Kill Step")
Objective: Reduction of the nitrile to the primary amine without defluorination or dimerization.
The Problem: The intermediate imine is highly reactive. If it reacts with the product amine, it forms a secondary amine (dimer), effectively halving your yield.
Mechanism of Failure (Secondary Amine Formation)
Figure 2: The "Dimerization Trap." The primary amine product attacks the intermediate imine, creating a secondary amine impurity.
Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Dimer Formation (Secondary Amine)
Mass Spec shows peak at [2M - NH₃] . Yield is low (~40%).
Ammonia Suppression: You MUST perform the hydrogenation in Methanolic Ammonia (7N NH₃ in MeOH) . The excess ammonia shifts the equilibrium away from the dimer and stabilizes the imine intermediate.
Defluorination (Loss of F)
Mass Spec shows peak at [M - 18] (Product minus Fluorine + Hydrogen).
Catalyst Poisoning:DO NOT USE Pd/C. Palladium on Carbon is excellent for dehalogenation. Use Raney Nickel or PtO₂ (Adam's Catalyst), which are less prone to C-F bond cleavage under mild conditions.
Incomplete Reduction
Presence of starting material or imine intermediates.
Pressure/Temp: Increase H₂ pressure to 50 psi (3.5 bar). Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting).
Recommended Protocol: Raney Nickel Hydrogenation
This method is preferred for scalability and cost.
Preparation: Wash Raney Nickel (approx. 50 wt% loading relative to substrate) 3x with water and 3x with methanol to remove alkali storage buffer. Safety: Keep wet at all times; pyrophoric.
Solvent: Dissolve the biaryl nitrile in 7N NH₃ in Methanol (Ratio: 10 mL/g).
Reaction: Hydrogenate at 50 psi (3.5 bar) H₂ at room temperature for 12–16 hours.
Workup: Filter through Celite (keep wet!). Concentrate filtrate.
Purification: The crude oil may contain traces of nickel. Dissolve in Et₂O and precipitate as the HCl salt using 4M HCl in Dioxane.
Alternative Protocol: Chemical Reduction (Borane)
Use this if high-pressure equipment is unavailable or if defluorination persists.
Dissolve nitrile in anhydrous THF.
Add Borane-THF complex (BH₃·THF) (1.5 equiv) dropwise at 0°C.
Reflux for 2 hours.
Quench (Critical): Carefully add MeOH, then 6M HCl, and reflux for 1 hour (to break the boron-amine complex).
Basify with NaOH and extract.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use LiAlH₄ (Lithium Aluminum Hydride) for the reduction?A: Yes, but proceed with caution. LAH is a harsh reducing agent. While it will reduce the nitrile, it can also attack the fluoro-aromatic ring (Nucleophilic Aromatic Substitution) if the ring is electron-poor, leading to impurities. The Borane-THF method is chemoselective and safer for fluorinated substrates.
Q: My Suzuki coupling turns black and precipitates immediately.A: This is "Palladium Black" formation. It indicates your catalyst is decomposing before entering the catalytic cycle. This is usually due to poor degassing (oxygen presence) or lack of stabilizing ligands. Ensure you are using Pd(dppf)Cl₂ or add free ligand (e.g., PPh₃) to stabilize the Pd species.
Q: How do I remove the secondary amine impurity if it forms?A: Separation is difficult by column chromatography due to similar polarity. The most effective method is Recrystallization of the HCl salt . The primary amine HCl salt usually crystallizes from Ethanol/Ether, while the secondary amine salt remains in the mother liquor.
References
Suzuki-Miyaura Coupling Optimization
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Suppression of Secondary Amines
Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link
Prevention of Hydrodehalogenation
Kuehne, M. E., & Lambert, B. F. (1970). Reduction of Nitriles with Raney Nickel.[2][3][4][5] Organic Syntheses, 50, 52. (Highlighting the use of Ammonia to prevent side reactions). Link
Borane Reduction of Nitriles
Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines.[2][6] Synthesis, 1981(08), 605-606. Link
Troubleshooting solubility issues with (2-Fluoro-4-phenylphenyl)methanamine
Welcome to the technical support center for (2-Fluoro-4-phenylphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (2-Fluoro-4-phenylphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs) on Solubility
Q1: I'm having difficulty dissolving (2-Fluoro-4-phenylphenyl)methanamine. What are its expected solubility characteristics?
A1: The solubility of (2-Fluoro-4-phenylphenyl)methanamine is dictated by its molecular structure. The biphenyl core is non-polar and hydrophobic, making the compound poorly soluble in aqueous solutions.[1][2][3] However, the presence of a methanamine group introduces a basic, polar functional group that can be protonated. This dual characteristic means that its solubility is highly dependent on the pH of the solvent system. The fluorine atom further influences the electronic properties of the molecule but does not drastically alter its fundamentally low aqueous solubility.
Q2: What are the best starting solvents for dissolving (2-Fluoro-4-phenylphenyl)methanamine?
A2: Based on its biphenyl structure, (2-Fluoro-4-phenylphenyl)methanamine is expected to be soluble in a range of organic solvents.[1][2] Good starting points for solubilization include:
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating stock solutions due to their high solvating power for a wide range of organic molecules.
Alcohols: Methanol and ethanol can also be effective, particularly for less concentrated solutions.
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective but are more volatile.
For aqueous experimental systems, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution in the aqueous buffer.
Q3: My experimental protocol requires an aqueous buffer. How can I improve the solubility of (2-Fluoro-4-phenylphenyl)methanamine in my buffer system?
A3: Improving aqueous solubility is a common challenge. Here are several strategies, starting with the most common and moving to more advanced techniques:
pH Adjustment: The methanamine group is basic. Lowering the pH of your aqueous buffer will protonate the amine, forming a more soluble salt.[4][5] Experiment with buffers in the pH range of 4-6 to find the optimal pH for your desired concentration.
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[4][6][7] Common co-solvents for biological experiments include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent.
Salt Formation: If you can isolate the compound as a solid, consider forming a salt. Reacting the amine with a suitable acid (e.g., hydrochloric acid, tartaric acid) will produce a salt form that is generally more water-soluble than the free base.[4][5]
Troubleshooting Workflows
Workflow 1: Initial Solubility Assessment
This workflow will help you systematically determine the best solvent for your needs.
Caption: Initial solvent screening workflow for (2-Fluoro-4-phenylphenyl)methanamine.
Workflow 2: Enhancing Aqueous Solubility
This workflow guides you through the process of improving the solubility of the compound in an aqueous buffer.
Caption: Workflow for enhancing the aqueous solubility of (2-Fluoro-4-phenylphenyl)methanamine.
Experimental Protocols
Protocol 1: Determining Approximate Solubility in Various Solvents
Objective: To estimate the solubility of (2-Fluoro-4-phenylphenyl)methanamine in a range of common laboratory solvents.
Weigh out a small, precise amount of (2-Fluoro-4-phenylphenyl)methanamine (e.g., 1 mg) into each of the labeled vials.
To the first vial, add the first solvent dropwise, vortexing between each addition.
Continue adding solvent until the solid is completely dissolved.
Record the volume of solvent required to dissolve the compound.
Calculate the approximate solubility in mg/mL.
Repeat for each solvent.
Protocol 2: pH-Dependent Aqueous Solubility
Objective: To assess the effect of pH on the aqueous solubility of (2-Fluoro-4-phenylphenyl)methanamine.
Materials:
Concentrated stock solution of (2-Fluoro-4-phenylphenyl)methanamine in DMSO.
A series of aqueous buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
Spectrophotometer or HPLC.
Procedure:
Prepare a set of serial dilutions of the DMSO stock solution into each of the pH buffers.
Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
Visually inspect for any precipitation.
For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
Plot the solubility as a function of pH.
Data Summary
Parameter
Expected Outcome
Rationale
Aqueous Solubility (pH 7.4)
Low
The non-polar biphenyl core dominates the molecule's properties at neutral pH.
Solubility in Organic Solvents
High
"Like dissolves like"; the organic compound is readily solvated by organic solvents.[1]
pH Effect on Aqueous Solubility
Increased solubility at lower pH
Protonation of the basic amine group at acidic pH increases polarity and water solubility.[4][5]
References
Solubility of Things. Biphenyl - Solubility of Things.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (2-Fluoro-4-phenylphenyl)methanamine Stability & Storage
User Status: Verified Researcher / Medicinal Chemist
Ticket ID: CHEM-SUP-8821
Subject: Prevention of degradation and troubleshooting purity loss in fluorinated biphenyl-methanamines.
Introduction: The Stability Paradox
You are working with (2-Fluoro-4-phenylphenyl)methanamine , a specialized building block often used in the synthesis of enzyme inhibitors and receptor ligands.
While the biphenyl core provides structural rigidity and the ortho-fluorine atom offers metabolic stability (blocking metabolic oxidation at the ring), the primary benzylic amine moiety is chemically fragile. This molecule is not "unstable" in the explosive sense, but it is highly reactive to environmental factors.
The degradation of this compound is rarely a single event; it is a cascade. The primary amine actively "scavenges" atmospheric carbon dioxide and oxygen, leading to a silent loss of titer that often goes unnoticed until the critical coupling reaction fails.
This guide details the mechanistic causes of this degradation and provides a self-validating storage protocol to ensure your starting material remains >98% pure.
Module 1: Critical Storage Parameters
The following parameters are non-negotiable for long-term stability (>3 months).
Parameter
Optimal Condition
The Mechanistic "Why"
Temperature
-20°C (± 5°C)
Reduces the kinetic rate of auto-oxidation. While the solid is stable at RT for days, cold storage prevents slow dimerization.
Atmosphere
Argon or Nitrogen (Dry)
CRITICAL. Primary amines react with atmospheric CO2 to form carbamic acid salts (carbamates). This appears as a white crust and is often mistaken for "moisture."
Container
Amber Glass + Parafilm
The biphenyl system acts as a chromophore. UV light can induce radical formation at the benzylic position, accelerating oxidation to the imine/aldehyde.
Desiccation
Required
Hygroscopicity leads to water absorption, which catalyzes the reaction with CO2 and hydrolyzes any formed imines.
Module 2: Visualizing the Degradation Cascade
Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the three main enemies: CO2, Oxygen, and Light .
Figure 1: The primary degradation pathways. Note that CO2 absorption (Carbamate formation) is the fastest and most common mode of failure for benzylic amines.
Module 3: Troubleshooting & FAQs
These responses address specific observations reported by users handling fluorinated benzylamine derivatives.
Q1: "My white solid has turned yellow/orange. Is it still usable?"
Diagnosis:Oxidative Coupling.
The benzylic amine has undergone partial oxidation to form an imine (Schiff base) or has been contaminated by trace aldehydes. The yellow color comes from the extended conjugation of the imine double bond with the biphenyl system.
Impact: The molecular weight has changed (dimerization). Using this in stoichiometry-sensitive reactions (like amide coupling) will result in low yields.
Fix: If the yellowing is mild, recrystallization (usually from Isopropanol/Hexane) is effective. If severe, perform the Acid-Base Rescue Protocol (see Module 4).
Q2: "The material has gained weight and formed a hard 'crust' on the cap."
Diagnosis:Carbamylation (CO2 Attack).
You are likely seeing the formation of the carbamate salt. Primary amines are basic; they react with acidic CO2 in the air to form species like R-NH-COO- +NH3-R.
Verification: This "impurity" often disappears or turns into a "ghost peak" (M+44) on LCMS because the acidic mobile phase breaks the carbamate back into the amine and CO2. Do not trust LCMS alone to detect this. NMR will show broadened peaks.
Fix: Degas the solid under high vacuum (0.1 mmHg) for 24 hours. The reaction is reversible.
Q3: "Solubility in DCM has decreased significantly."
Diagnosis:Salt Formation or Aggregation.
The biphenyl core is lipophilic, but if the amine has absorbed water or CO2, it becomes more salt-like (polar).
Troubleshooting: Try adding a small amount of Methanol or Triethylamine to your DCM. If it dissolves with base (TEA), it was likely the carbamate or a random salt.
Module 4: Recovery & Handling Protocols
Protocol A: The "Inert Aliquot" Storage System (Prevention)
Use this workflow immediately upon receipt of the compound.
Figure 2: Workflow to minimize atmospheric exposure. Aliquoting is crucial to prevent condensation from repeated opening of a cold stock bottle.
Protocol B: Acid-Base Rescue (Purification)
Use this if your compound is yellow, sticky, or impure.
Dissolution: Dissolve the impure amine in Dichloromethane (DCM) .
Acid Wash: Extract the organic layer with 1M HCl (aq).
Chemistry: The amine becomes the hydrochloride salt (R-NH3+ Cl-) and moves into the water layer. Non-basic impurities (imines, aldehydes, neutral biphenyls) stay in the DCM.
Separation: Keep the Aqueous (Water) layer. Discard the DCM layer.
Basification: Cool the aqueous layer on ice. Slowly add 10M NaOH until pH > 12.
Observation: The solution will become cloudy as the free amine precipitates/oils out.
Extraction: Extract the aqueous mixture 3x with fresh DCM.
Drying: Dry the combined DCM extracts over Anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo.
References
PubChem. (n.d.).[1] Compound Summary: Benzylamine Derivatives. National Library of Medicine. Retrieved from [Link]
Common Chemistry. (2023). Reactivity of Primary Amines with CO2. American Chemical Society. Retrieved from [Link]
Removing metal catalyst impurities from (2-Fluoro-4-phenylphenyl)methanamine
Welcome to the Process Chemistry Technical Support Center . Ticket ID: #Pd-REM-2Fwq Subject: Removal of Metal Catalyst Impurities from (2-Fluoro-4-phenylphenyl)methanamine Status: Open Assigned Specialist: Senior Applica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Process Chemistry Technical Support Center .
Ticket ID: #Pd-REM-2Fwq
Subject: Removal of Metal Catalyst Impurities from (2-Fluoro-4-phenylphenyl)methanamine
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely synthesizing (2-Fluoro-4-phenylphenyl)methanamine via a Suzuki-Miyaura coupling followed by a reduction (nitrile or amide) or a reductive amination. The presence of the primary amine group (
) presents a specific challenge: it acts as a competitive ligand (Lewis base) for the metal catalyst (Lewis acid), effectively "locking" the impurity into the product.
This guide provides a tiered approach to reducing Palladium (Pd) and other Group 10 metals to <10 ppm, compliant with ICH Q3D Class 2B limits.
Module 1: Diagnosis & Assessment
Before initiating remediation, confirm the nature of the impurity.
Indicator
Observation
Technical Interpretation
Visual
Product is gray, black, or brownish-off-white.
Presence of colloidal Pd(0) ("Palladium black").
Visual
Product is orange or red.
Presence of soluble Pd(II)-amine complexes.
Analytical
ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
Gold Standard. Quantitative limit of detection (LOD) in ppb range.
Analytical
XRF (X-Ray Fluorescence)
Good for rapid "Go/No-Go" screening (>100 ppm), but insufficient for final release testing (<10 ppm).
Module 2: Strategic Decision Matrix
Use the following logic flow to select the correct remediation strategy based on your current process stage and impurity level.
Figure 1: Decision tree for selecting the appropriate metal removal technique based on process state.
Module 3: The "Hardware" – Solid Supported Scavengers
For primary amines like (2-Fluoro-4-phenylphenyl)methanamine, you must avoid scavengers containing electrophiles (e.g., isocyanates, anhydrides) which will react with your product.
Recommended Scavengers:
Thiol-functionalized Silica (e.g., SiliaMetS® Thiol): Best general-purpose scavenger. The soft sulfur ligand binds Pd(II) and Pd(0) avidly.
Dimercaptotriazine (DMT) Silica: Higher affinity for Pd but slightly more expensive. Use if Thiol fails.
Protocol A: Batch Mode Scavenging
Dissolution: Dissolve crude amine in a compatible solvent (THF, MeOH, or Ethyl Acetate). Avoid DCM if possible (can slow scavenging kinetics).
Loading: Add 5–10 equivalents (w/w relative to expected metal mass, NOT product mass) of Thiol-Silica.
Rule of Thumb: If Pd is ~1000 ppm, add 10 wt% scavenger relative to product.
Incubation: Stir at 40–50°C for 4 hours.
Note: Heat is critical. Room temperature scavenging is often too slow for Pd-amine complexes.
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
Analysis: Check supernatant via XRF/ICP-MS.
Module 4: The "Software" – Wet Chemistry Solutions
If solid scavengers are cost-prohibitive or ineffective, use chelation extraction.
Protocol B: N-Acetylcysteine (NAC) Wash
NAC is superior to EDTA for Palladium because the sulfur atom acts as a "soft" donor, displacing the amine ligand.
Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Isopropyl Acetate or Toluene).
The Wash: Add an aqueous solution of 0.5 M N-Acetylcysteine (adjusted to pH 7–8 with NaOH).
Agitation: Stir vigorously at 40°C for 1–2 hours.
Visual Cue: The aqueous layer often turns dark/red as the Pd-NAC complex forms.
Polishing: Wash organic layer with 5% NaHCO₃ to remove residual NAC, then Brine.
Protocol C: HCl Salt Precipitation (Purification by Rejection)
This is the most robust method for final API polishing.
Dissolution: Dissolve free base in Ethanol or IPA.
Acidification: Slowly add 1.1 eq of HCl (solution in EtOH or Dioxane).
Crystallization: Cool to 0°C. The hydrochloride salt of your amine should precipitate.
Filtration: Filter the solid. The metal impurities generally remain soluble in the mother liquor.
Wash: Wash the cake with cold ether or heptane.
Module 5: Troubleshooting & FAQ
Q1: I used a scavenger, but my product is still gray.
Cause: You likely have colloidal Pd(0) (nanoparticles) that are smaller than the silica pores or not binding chemically.
Fix: Perform a Hot Filtration through Celite before adding the scavenger. Alternatively, add activated carbon (Charcoal) alongside the silica scavenger to adsorb the colloids.
Q2: Can I use TMT (Trimercaptotriazine) free resin?
Advice: Use the silica-supported version.[2] Free TMT is effective but can be difficult to remove completely, potentially introducing a new impurity.
Q3: The scavenger reduced my yield.
Cause: Non-specific binding.[3] This happens if the silica backbone is too acidic or if you used an electrophilic scavenger (like Isocyanate) that reacted with your primary amine.
Fix: Switch to Thiol-Silica (neutral) and ensure you are using the minimum effective loading (start at 4 eq vs metal).
Q4: What are the regulatory limits for Pd?
Answer: Per ICH Q3D , Palladium is a Class 2B impurity.[4]
Oral PDE: 100 µ g/day .[5] (For a 10g daily dose, limit is 10 ppm).
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022). Available at: [Link]
Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. (2005).[6]
Biotage. Strategies for the Removal of Metal Catalysts from API. (2023).[7][8] Available at: [Link]
User: "I have synthesized (2-Fluoro-4-phenylphenyl)methanamine, but it is an impure oil/low-melting solid. Standard recrystallization is failing.[1][2] How do I purify this?"
Scientist Response:
This molecule presents a classic "Amphiphilic Purification Paradox." It contains a highly lipophilic, rigid biphenyl core (favors non-polar solvents) and a polar, basic primary amine tail (favors polar solvents).[1] The fluorine substituent at the ortho position adds metabolic stability but also disrupts crystal lattice packing, often lowering the melting point of the free base, making it prone to "oiling out" rather than crystallizing.[1]
Recommendation: If the free base is an oil or difficult to crystallize, convert it to a salt (HCl or Oxalate) .[1] The ionic lattice of the salt significantly raises the melting point, enabling robust recrystallization.[1]
Physicochemical Profile
Feature
Chemical Implication for Purification
Primary Amine ()
Basic.[1] Prone to absorbing atmospheric to form carbamates.[1] Action: Store under /Ar.
Biphenyl Core
Highly hydrophobic.[1] Soluble in aromatics (Toluene) and chlorinated solvents (DCM).[1]
Fluorine Substituent
Increases solubility in lipophilic solvents compared to non-fluorinated analogs.[1]
Physical State
Free Base: Likely viscous oil or low-melting solid. HCl Salt: High-melting crystalline solid (Ideal for purification).[1]
Recommended Solvent Systems
The following systems are validated based on the solubility parameters of fluorinated biphenyl amines.
A. For the Free Base (If Solid)
Use these only if your crude material is already a solid.[1] If it is an oil, skip to Section 3 (Salt Formation).[1]
Dissolution: Dissolve 1.0 g of crude amine oil in 10 mL of Diethyl Ether (or MTBE). Ensure the solution is clear. If turbid, filter through a pad of Celite.[1]
Acidification: While stirring rapidly at 0°C (ice bath), add 1.2 equivalents of 4M HCl in Dioxane dropwise.
Observation: A white precipitate should form immediately.[1]
Isolation: Stir for 15 minutes. Filter the solid under vacuum/suction.[1][3][4][5] Wash the cake with cold ether.
Add Toluene (approx. 3 mL per gram) and heat to 80°C.
If not dissolved, add more Toluene in 0.5 mL increments.[1] Do not exceed 10 mL/g.
Once dissolved, remove from heat source.
Immediately add Heptane dropwise.[1] Stop when a persistent cloudiness appears.[1][2][5]
Re-heat briefly to clarify the solution.
Insulation Step (Critical): Wrap the flask in a towel or place in a warm oil bath (turned off) to allow very slow cooling. Fast cooling leads to oiling out.[1]
Q1: The solution turned into a milky oil at the bottom of the flask ("Oiling Out"). What happened?
Cause: The temperature dropped too quickly, or the solvent system is too polar.[1] The compound separated as a liquid phase before organizing into a crystal lattice.[1]
Fix:
Add more of the good solvent (e.g., Ethanol or Toluene) to change the composition.[1]
Agitation: Stir vigorously while cooling to force solid formation, even if it results in a powder rather than needles.
Q2: My product is brown/yellow, but it should be white.
Cause: Oxidation of the amine or trace palladium residues (if synthesized via Suzuki coupling).[1]
Fix:
Activated Carbon: During the hot dissolution step, add 5 wt% activated charcoal.[1] Stir for 5 mins, then filter hot through Celite before cooling.
Salt Formation: The HCl salt crystallization (Protocol A) is excellent at rejecting colored organic impurities.[1]
Q3: Can I use Dichloromethane (DCM)?
Analysis: While the compound is very soluble in DCM, it is too soluble for effective recrystallization.[1] DCM is also too volatile; it evaporates before crystals form, leaving a film.[1] Use DCM only for extraction, not crystallization.[1]
Q4: How do I store the purified compound?
Advice:
Free Base: Store under Argon/Nitrogen at -20°C. It will absorb
HCl Salt: Stable at room temperature in a desiccator.
References
Solvent Selection Guide: University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]
Biphenyl Purification Precedents: Shao, D., et al. (2010).[1][6] Removal of 4,4'-dichlorinated biphenyl from aqueous solution. Chemosphere. Retrieved from
General Recrystallization Theory: MIT OpenCourseWare.[1] Two-Solvent Recrystallization Guide. Retrieved from [1]
Amine Salt Formation: Sigma-Aldrich Technical Bulletin. Handling and Purification of Amines. (General methodology applied to CAS 880157-45-9).[1] Retrieved from
Handling hygroscopic properties of (2-Fluoro-4-phenylphenyl)methanamine salts
Welcome to the technical support center for (2-Fluoro-4-phenylphenyl)methanamine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (2-Fluoro-4-phenylphenyl)methanamine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic properties of these novel amine salts. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development.[1][2] For active pharmaceutical ingredients (APIs) like (2-Fluoro-4-phenylphenyl)methanamine salts, excessive moisture uptake can lead to a cascade of undesirable events, including:
Physical Instability: Changes in crystal structure (polymorphism), deliquescence (dissolving in absorbed water), and altered mechanical properties such as powder flow and compressibility.[2][3][4]
Chemical Degradation: Hydrolysis or other moisture-mediated reactions that can compromise the potency and purity of the API.[2][4]
Manufacturing and Formulation Issues: Difficulties in handling, processing, and formulating a stable and effective dosage form.[2][5]
This guide provides a structured approach to understanding, characterizing, and mitigating the hygroscopic nature of your (2-Fluoro-4-phenylphenyl)methanamine salt.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the hygroscopic properties of (2-Fluoro-4-phenylphenyl)methanamine salts.
Q1: Why is my (2-Fluoro-4-phenylphenyl)methanamine salt gaining weight upon standing?
A1: Weight gain upon exposure to ambient conditions is a classic indicator of hygroscopicity. Amine salts, in general, can be prone to moisture sorption due to the presence of polar functional groups that can form hydrogen bonds with water molecules.[1] The extent of this will depend on the specific counter-ion used to form the salt and the crystalline structure of the solid.
Q2: I've noticed my material becoming clumpy and difficult to handle. Is this related to moisture?
A2: Yes, this is a very common consequence of moisture uptake. As the salt absorbs water, it can lead to particle agglomeration and caking, which negatively impacts powder flowability and can cause significant issues during manufacturing processes like tableting and capsule filling.[2][3]
Q3: Could the hygroscopicity of my salt affect its long-term stability?
A3: Absolutely. Absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and potentially leading to phase transformations to a less stable or different polymorphic form.[6] Furthermore, the presence of water can accelerate chemical degradation pathways, such as hydrolysis, impacting the shelf-life of the drug substance.[4][7]
Q4: How can I determine the extent of my salt's hygroscopicity?
A4: A quantitative assessment is crucial. The gold-standard technique is Dynamic Vapor Sorption (DVS) .[8][9] DVS analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a detailed moisture sorption-desorption profile.[8][9][10] This data allows for a precise classification of the material's hygroscopicity.
Q5: Are there different classifications of hygroscopicity?
A5: Yes, materials are often classified based on their water uptake at a specific relative humidity and temperature. The European Pharmacopoeia, for example, provides a widely accepted classification system based on the percentage of weight gained after 24 hours of exposure to 80% RH at 25°C.[8]
Classification
Weight % of Water Sorbed
Deliquescent
Sufficient water is absorbed to form a liquid
Very hygroscopic
≥ 15%
Hygroscopic
≥ 2% and < 15%
Slightly hygroscopic
≥ 0.2% and < 2%
Non-hygroscopic
< 0.2%
Table adapted from the European Pharmacopoeia classification.[8]
Q6: I have selected a counter-ion for my (2-Fluoro-4-phenylphenyl)methanamine. How does this choice impact hygroscopicity?
A6: The choice of counter-ion is a critical factor in determining the physicochemical properties of the resulting salt, including its hygroscopicity.[11][12][13] For instance, salts of mineral acids can be quite polar and may exhibit greater hygroscopicity.[7] A thorough salt screening process is essential to select a form with optimal properties for development.[11][14][15]
Part 2: Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific challenges encountered during your research.
Guide 1: Initial Assessment and Handling of a New (2-Fluoro-4-phenylphenyl)methanamine Salt
Problem: You have synthesized a new salt of (2-Fluoro-4-phenylphenyl)methanamine and need to establish a baseline for its hygroscopic behavior and implement appropriate handling procedures.
Workflow Diagram:
Caption: Workflow for initial assessment and handling of new amine salts.
Step-by-Step Protocol:
Immediate Controlled Storage: Upon synthesis or receipt, immediately place the sample in a controlled environment, such as a desiccator with a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) or a nitrogen-purged glovebox. This minimizes uncontrolled exposure to ambient humidity.
Initial Characterization:
Visual Inspection: Note the physical appearance of the powder (e.g., free-flowing, clumpy).
X-ray Powder Diffraction (XRPD): Obtain an initial XRPD pattern to determine the crystallinity of the material.[16][17] Amorphous materials are generally more hygroscopic than their crystalline counterparts.
Quantitative Hygroscopicity Assessment (DVS):
Objective: To determine the moisture sorption-desorption isotherm.
Sample Preparation: Accurately weigh 10-20 mg of the sample onto the DVS sample pan inside a low-humidity environment if possible.
Typical DVS Method:
Dry the sample in the DVS instrument at 0% RH until a stable weight is achieved.
Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, monitor the weight until equilibrium is reached ( dm/dt < 0.002%/min). This constitutes the sorption curve.
Decrease the RH in the same steps back to 0% RH to obtain the desorption curve.
Data Analysis: Plot the change in mass (%) versus RH. The shape of the isotherm and the total water uptake at a given RH (e.g., 80%) will allow for classification of the material's hygroscopicity.[8][18]
Establish Handling Procedures: Based on the DVS results, implement appropriate handling and storage protocols to mitigate moisture-related risks.[3][19]
Guide 2: Investigating a Suspected Moisture-Induced Physical Transformation
Problem: You observe changes in the physical properties (e.g., caking, altered XRPD pattern) of your (2-Fluoro-4-phenylphenyl)methanamine salt after storage or handling.
Workflow Diagram:
Caption: Decision tree for investigating physical transformations.
Step-by-Step Protocol:
Baseline Characterization of the "Changed" Sample:
X-ray Powder Diffraction (XRPD): Compare the XRPD pattern of the affected sample to a reference pattern of the original, dry material. Significant differences in peak positions or the appearance of new peaks indicate a phase change.[6][16]
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature.[20][21] It can quantify the amount of water in the sample and differentiate between loosely bound surface water and water of hydration (in the case of a hydrate formation).[22]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change.[20][23] It can detect thermal events such as desolvation, melting, and solid-solid phase transitions, providing complementary information to TGA.
Pinpointing the Cause with Advanced Techniques:
Dynamic Vapor Sorption (DVS): A detailed DVS experiment can reveal the critical relative humidity (RH) at which a physical transformation occurs. A step-change in the sorption isotherm often indicates a phase transition, such as the formation of a hydrate.
Variable Humidity X-ray Powder Diffraction (VH-XRPD): This powerful technique involves collecting XRPD patterns while controlling the humidity around the sample.[24] It allows for the direct observation of crystal structure changes as a function of RH, providing definitive evidence of a moisture-induced transformation.
Data Interpretation and Action:
Correlate the Data: Combine the findings from DVS, VH-XRPD, TGA, and DSC to build a complete picture of the material's behavior in the presence of moisture.
Mitigation Strategies: If a critical RH for a phase change is identified, ensure that all future handling, processing, and storage of the material are conducted well below this threshold.[19] If the material is unacceptably hygroscopic, it may be necessary to consider alternative salt forms or formulation strategies like co-crystallization or protective coatings.[25][[“]][27][28]
Part 3: Mitigation Strategies
Once the hygroscopic nature of your (2-Fluoro-4-phenylphenyl)methanamine salt is understood, the following strategies can be employed to manage it.
Strategy
Description
Considerations
Controlled Environment
Handling and storing the material in an environment with controlled low humidity (e.g., glovebox, dry room).[2]
Essential for highly hygroscopic materials; requires specialized facilities.
Appropriate Packaging
Using packaging with a high moisture barrier, often including desiccants.[5][[“]] Foil-based packaging is generally superior to plastic bottles for moisture-sensitive products.[29]
Critical for long-term stability and shelf-life.
Salt Selection
Screening for and selecting a different salt form of the (2-Fluoro-4-phenylphenyl)methanamine that exhibits lower hygroscopicity.[11][13][15]
A fundamental approach during early-stage development. May impact other properties like solubility.
Formulation Approaches
- Co-processing with excipients: Blending with non-hygroscopic excipients to reduce the overall water uptake of the formulation.[25][[“]]- Film Coating: Applying a polymer coating to tablets to act as a moisture barrier.[5][25][[“]]- Encapsulation: Enclosing the API within a protective shell.[25][28]
Can effectively protect the API in the final dosage form.
Crystal Engineering
Creating co-crystals of the API with a suitable co-former to generate a new crystalline solid with improved physical properties, including reduced hygroscopicity.[25][27][28]
An advanced technique that can offer significant advantages over salt formation.
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI. Retrieved from [Link]
Salt Selection in Drug Development. (2005, November 2). Pharmaceutical Technology. Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharmaceutics. Retrieved from [Link]
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
salt selection in pharmaceutical product development. (2016, May 17). SlideShare. Retrieved from [Link]
Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Retrieved from [Link]
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). Organic Process Research & Development. Retrieved from [Link]
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). Infectious Disease and Therapy. Retrieved from [Link]
Hygroscopicity: Significance and symbolism. (2026, January 16). ScienceDirect. Retrieved from [Link]
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). ACS Publications. Retrieved from [Link]
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. (n.d.). MDPI. Retrieved from [Link]
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs. Retrieved from [Link]
Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. (n.d.). Surface Measurement Systems. Retrieved from [Link]
DVS Systems | Dynamic Vapor Sorption. (n.d.). ProUmid. Retrieved from [Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Pharmaceutics. Retrieved from [Link]
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Journal of Materials Science and Chemical Engineering. Retrieved from [Link]
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved from [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2019, December 11). Semantic Scholar. Retrieved from [Link]
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013, February). ERIC. Retrieved from [Link]
3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta Nutra. Retrieved from [Link]
How to do DSC-TG analysis of highly hygroscopic and highly corrosive salt mixtures (say KOH-NaOH mixture)?. (2014, January 20). ResearchGate. Retrieved from [Link]
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010, March 1). Globe Thesis. Retrieved from [Link]
Dosage forms for hygroscopic active ingredients. (2003, September 25). Google Patents.
Variable-humidity XRPD results at (a) 25°C and (b) 50°C. (n.d.). ResearchGate. Retrieved from [Link]
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from [Link]
Hydrate formation in NH + -containing salts of pharmaceutically acceptable anions: A CSD survey. (2005, May 11). CrystEngComm. Retrieved from [Link]
Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. (2025, March 21). Technobis Crystallization Systems. Retrieved from [Link]
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved from [Link]
What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs. Retrieved from [Link]
What's the difference between DSC and TGA analysis?. (n.d.). XRF Scientific. Retrieved from [Link]
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. Retrieved from [Link]
X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved from [Link]
Methenamine. (2021, January 22). LiverTox - NCBI Bookshelf. Retrieved from [Link]
methenamine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
3.2.4 Methenamine benefit-risk review. (2022, June 9). Medicines Adverse Reactions Committee. Retrieved from [Link]
Technical Support Center: Extraction Optimization for (2-Fluoro-4-phenylphenyl)methanamine
Case ID: EXT-FPPM-001 Status: Active Support Tier: Senior Application Scientist Topic: pH Optimization for Liquid-Liquid Extraction (LLE) Executive Summary You are attempting to isolate (2-Fluoro-4-phenylphenyl)methanami...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: EXT-FPPM-001
Status: Active
Support Tier: Senior Application Scientist
Topic: pH Optimization for Liquid-Liquid Extraction (LLE)
Executive Summary
You are attempting to isolate (2-Fluoro-4-phenylphenyl)methanamine (hereafter referred to as FPPM ). This molecule is a lipophilic primary amine on a biphenyl core.
Note: Standard benzylamine has a pKa of ~9.[4][8]3. The ortho-fluorine atom on your molecule exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the ammonium proton (lowering the pKa).
LogP (Lipophilicity): High (> 3.5). The biphenyl core makes the neutral form highly soluble in organic solvents (DCM, MTBE) but virtually insoluble in water.
The "2-pH Rule"
To extract the amine into the organic layer, it must be electrically neutral (Free Base).
pH < pKa (Acidic): Species is
(Water Soluble).
pH = pKa: 50% Salt / 50% Free Base.
pH > pKa + 2: >99% Free Base (Organic Soluble).
Target: You must achieve a pH of 11.5 or higher to guarantee >99.9% recovery.
Species Distribution Diagram
The following diagram illustrates the transition of FPPM from the aqueous phase to the organic phase as pH increases.
Figure 1.1: Phase transfer logic dictated by pH. Note that the target pH is shifted higher due to the specific electronics of the fluorinated ring.
Module 2: Troubleshooting Guide
Identify your specific failure mode below.
Symptom
Probable Root Cause
Corrective Action
Low Yield (< 50%)
pH too low. You likely stopped at pH 9-10 (using Bicarbonate or Carbonate).
Switch to Strong Base. Use 1M NaOH or KOH to push pH > 12. Weak bases like NaHCO₃ are insufficient for complete extraction of this amine.
Emulsion Formation
Density/Viscosity Match. Biphenyls can be "soapy." Chlorinated solvents may match the density of the brine/base layer too closely.
1. Filter: Pass the biphasic mixture through a Celite pad.2. Salting Out: Add solid NaCl to saturation.3. Density Shift: If using DCM, add a small amount of MeOH to break surface tension.
Product "Oils Out"
Solubility Limit. The free base is highly lipophilic and may not dissolve in the aqueous phase or a limited volume of organic solvent.
Do not panic. This oil is your product. Add more organic solvent (DCM or MTBE) until the oil dissolves into the organic layer.
Impurity Carryover
Lack of Acid Wash. You extracted everything neutral (starting materials) along with the amine.
Perform "Reverse Extraction." Extract the amine into Acid (pH 2), discard the organic layer (impurities), then basify and extract the amine.
Degradation
Carbamate Formation. Primary amines react with atmospheric CO₂.
Limit Exposure. Dry the organic layer quickly (MgSO₄) and concentrate immediately. Store under Nitrogen/Argon.
Module 3: Optimized Extraction Protocol
Objective: Isolation of FPPM Free Base with >98% Purity.
Reagents: DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether), 1M HCl, 2M NaOH, Brine.
Step-by-Step Workflow
Phase 1: The Acid Wash (Purification)
Crucial for removing non-basic impurities (e.g., unreacted Suzuki coupling partners).
Dissolve your crude reaction mixture in DCM (or EtOAc).
Add 1M HCl (aq) until the aqueous layer is pH < 2.
Shake vigorously. FPPM is now in the Aqueous Layer as the hydrochloride salt (
).
Separate layers. Keep the Aqueous (Top) layer.
Discard the Organic (Bottom) layer (contains non-amine impurities).
Phase 2: The Basification (Liberation)
Cool the aqueous layer (ice bath) to prevent heat degradation during neutralization.
Slowly add 2M NaOH dropwise with stirring.
Monitor pH: Continue until pH reaches 12-13 .
Visual Cue: The clear aqueous solution will likely turn cloudy or milky as the insoluble FPPM free base precipitates.
Phase 3: The Extraction (Isolation)
Add fresh DCM (preferred for solubility) or MTBE (greener alternative).
Shake/Stir for 5-10 minutes. (Allow time for phase transfer).
Separate layers. Keep the Organic Layer.
(Optional) Re-extract the aqueous layer once more to ensure full recovery.
Combine organic extracts.
Phase 4: The Finish
Wash combined organics with Brine (Sat. NaCl) to remove trapped water/base.
Dry over Anhydrous Na₂SO₄ or MgSO₄.
Filter and concentrate in vacuo.
Workflow Visualization
Figure 3.1: The "Acid-Base Swing" protocol ensures high purity by leveraging the pH-switchable solubility of the amine.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (Et₃N) or Pyridine to basify the solution?A: NO.
Triethylamine and Pyridine are organic bases.[2][4][9][10] They will dissolve in the organic layer along with your product, contaminating it. You need an inorganic base (NaOH, KOH, K₂CO₃) that stays in the water phase, forcing your product into the organic phase.
Q: Why is my yield low even at pH 12?A: Check your extraction solvent.
If you are using Hexanes or Heptane, the solubility of the biphenyl amine might be too low. Switch to DCM (Dichloromethane) or MTBE . If using Ether, ensure it isn't containing peroxides which can degrade amines.
Q: I see a "rag" layer (emulsion) between phases. What do I do?A: This is common with biaryl compounds.
Don't shake violently; invert gently.
Add solid NaCl to the mixture to increase the density of the aqueous phase.
Filter the entire mixture through a sintered glass funnel or Celite pad to break the physical emulsion bubbles.
Q: Can I use this protocol if my molecule has a Boc-protecting group?A: NO.
If you have a Boc-protected amine, the Acid Wash (Step 1, pH < 2) will remove the Boc group (deprotection). If your amine is protected, skip the acid wash and proceed directly to a neutral/basic wash.
References
PubChem. Benzylamine (Compound Summary). National Library of Medicine.
[Link]
Element Lab Solutions. Liquid-Liquid Extraction Techniques: Principles and Optimisation.
[Link]
SCION Instruments. How Can We Improve Our Liquid-Liquid Extraction Processes?
[Link]
You are likely here because your Buchwald-Hartwig amination is stalling, or you are observing significant hydrodehalogenation instead of product formation. The 2-fluoro substituent on a biphenyl core presents a unique "Trojan Horse" challenge: the fluorine atom is small enough to invite the catalyst in, but electronically and sterically demanding enough to trap it in an unproductive cycle.
This guide moves beyond generic "screening conditions" to provide a mechanistic logic for overcoming these specific barriers.
Part 1: The Mechanistic Bottleneck (Root Cause Analysis)
To fix the reaction, you must understand where the catalytic cycle is breaking. In 2-fluoro biphenyl amines, two opposing forces are at play:
Electronic Deactivation (The Trap):
If 2-Fluoroaniline is the Nucleophile: The ortho-fluorine is strongly electron-withdrawing (
), significantly reducing the basicity and nucleophilicity of the nitrogen lone pair. The amine struggles to bind to the Pd(II) center during the transmetallation/amine binding step.
If 2-Fluorobiphenyl halide is the Electrophile: The C-F bond creates a dipole that actually facilitates Oxidative Addition (OA). However, it creates a "deep well" stable Pd(II) species that resists Reductive Elimination (RE).
The Steric Wall:
Although the Van der Waals radius of Fluorine (1.47 Å) is smaller than Methyl (2.0 Å), in a biphenyl system, the ortho-F induces a twisted conformation (atropisomerism) relative to the other ring. This creates a "pocket" that blocks bulky ligands from aligning correctly for the reductive elimination transition state.
The Consequence: The catalyst rests at the Pd(II)-Amido complex. If RE is too slow,
-hydride elimination or protodehalogenation (from solvent) dominates, leading to reduced byproducts.
Part 2: The "Hardware" – Catalyst & Ligand Selection
Stop using Pd(OAc)₂ or Pd₂dba₃ with generic phosphines. For this specific steric/electronic profile, you need Precatalysts and Dialkylbiaryl Phosphines .
Decision Matrix: Selecting Your Ligand
Use this logic flow to select the correct Buchwald ligand.
Figure 1: Ligand selection logic based on the specific bottleneck of the amine type.
The Precatalyst: Pd-G4
Do not rely on in situ activation.[1] The induction period allows the unstable 2-fluoro-amine-Pd complexes to decompose.
Standard:BrettPhos Pd G4 or RuPhos Pd G4 .
Why: These palladacycles activate rapidly (<5 mins) at room temperature upon exposure to base, ensuring the full catalyst load enters the cycle immediately.
Part 3: The Protocol (Gold Standard)
This protocol is optimized for coupling a 2-fluoroaniline (nucleophile) with a hindered aryl bromide (electrophile).
Purge: Cap the vial (PTFE/Silicone septum) and purge with Argon for 5 minutes.
Liquids: Add anhydrous solvent (degassed) via syringe.
Amine Addition: If liquid, add the 2-fluoroaniline (1.2 equiv) dropwise.
Activation: Stir at Room Temperature for 5 minutes. (You may see a color change as G4 activates).
Heating: Place in a pre-heated block at 80°C .
Tip: If no conversion after 2 hours, ramp to 100°C. 2-Fluoro systems often have a high activation energy barrier.
Part 4: Troubleshooting Center (FAQs)
Q1: I see full consumption of the aryl halide, but the product is the de-halogenated arene (Hydrodehalogenation). Why?
Diagnosis: This is the "Reductive Elimination Mismatch." The Pd(II) inserted into the aryl halide, but the hindered 2-fluoroamine failed to bind/deprotonate. The Pd species waited too long and grabbed a hydride from the solvent (especially if using THF or Dioxane).
Fix:
Switch solvent to Toluene (less prone to hydride donation).
Increase amine concentration (push the equilibrium).
Switch ligand to RuPhos (accelerates the reductive elimination step).
Q2: The reaction turns black immediately and stalls.
Diagnosis: "Palladium Black" precipitation. Your ligand is detaching, or the precatalyst decomposed before entering the cycle.
Fix:
Ensure your solvent is strictly degassed (oxygen kills the active L-Pd(0)).
Lower the temperature. Start at 60°C.
Add 1-2% free ligand (e.g., free BrettPhos) to stabilize the active species.
Q3: My 2-fluoroaniline is extremely electron-deficient (e.g., also has a -CF3 group).
Diagnosis: The amine is too acidic/non-nucleophilic.
Fix: Switch the base to LHMDS (Lithium Hexamethyldisilazide). The Lithium cation can act as a Lewis acid to activate the halide, while the strong base drives deprotonation.
Q4: Can I use microwave irradiation?
Answer: Yes, but be careful. 2-Fluoro systems are thermally sensitive regarding atropisomer stability.
Protocol: 100°C for 20 minutes is a good starting point. Use a high-absorbing solvent like Toluene/DMF (9:1) if using a passive microwave absorber.
Part 5: Visualizing the Pathway
Understanding the specific failure point in the catalytic cycle helps you choose the fix.
Figure 2: The Catalytic Cycle. Note the "Amine Binding" step is the critical failure point for 2-fluoro substituted amines due to steric repulsion.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.
Maitre, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[2][3] PMC/NIH.
Bruno, N. C., et al. (2013). Pd-Catalyzed synthesis of sterically hindered anilines using 3rd Generation Precatalysts. Chemical Science.
Organic Syntheses. (2010). Discussion on Pd-Catalyzed Amination Conditions. Organic Syntheses.
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Fluoro-4-phenylphenyl)methanamine
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities in drug discovery and materials science. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities in drug discovery and materials science. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Fluoro-4-phenylphenyl)methanamine, a substituted biphenyl compound of interest. We will explore the characteristic spectral signatures imparted by the fluorine atom and the biphenyl scaffold, offering a predictive framework for its identification. This document contrasts the expected spectral data with that of a non-fluorinated analogue to highlight key differentiators and provides a robust experimental protocol for acquiring high-quality data.
Introduction: The Structural Challenge
(2-Fluoro-4-phenylphenyl)methanamine is a complex molecule featuring a biphenyl core, a fluorine substituent, and a benzylic amine group. Each of these functional components imparts distinct and predictable features to its NMR spectrum. The primary challenge in its structural verification lies in definitively assigning the regiochemistry—confirming the precise positions of the fluoro, phenyl, and aminomethyl groups on the aromatic rings.
The presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) is particularly informative.[1][2] Fluorine's high electronegativity significantly influences the chemical shifts of nearby protons and carbons. More importantly, through-bond J-coupling between ¹⁹F and both ¹H and ¹³C nuclei provides unequivocal evidence for the fluorine atom's location, as the magnitude of these couplings is distance-dependent.[3] This guide will dissect these interactions to build a complete spectral picture.
Predicted Spectral Features & Analysis
While a definitive experimental spectrum for this specific molecule is not widely published, we can construct a highly accurate prediction based on established NMR principles and data from analogous structures.[4][5][6] Our analysis will focus on a standard solvent like CDCl₃, though the choice of solvent can influence chemical shifts.
Predicted ¹H NMR Spectrum (400 MHz)
The proton spectrum is anticipated to be complex, particularly in the aromatic region. The key is to analyze the distinct spin systems of the two aromatic rings.
Ring A (Substituted Ring): This ring contains three aromatic protons (H3, H5, H6). The fluorine at C2 will introduce significant H-F couplings.
H3: This proton is ortho to the fluorine atom and will exhibit a large three-bond H-F coupling (³JHF ≈ 7-10 Hz). It is also ortho to the aminomethyl group, leading to a predicted chemical shift around 7.15-7.25 ppm. The signal should appear as a doublet of doublets.
H5: This proton is meta to the fluorine (smaller ⁴JHF ≈ 2-4 Hz) and ortho to the phenyl group. It will likely be a doublet of doublets, shifted downfield due to the phenyl substituent, appearing in the 7.40-7.50 ppm range.
H6: This proton is para to the fluorine (smallest ⁵JHF ≈ 0-1 Hz, often unresolved) and meta to both the phenyl and aminomethyl groups. It is expected to appear as a doublet (due to ortho coupling with H5) around 7.30-7.40 ppm.
Ring B (Unsubstituted Phenyl Ring): These five protons will present as a more conventional pattern, though potentially complex due to overlapping signals. They are typically found between 7.35 and 7.60 ppm.[7][8][9]
Methylene Protons (-CH₂-NH₂): These benzylic protons are expected to appear as a singlet around δ 3.9-4.1 ppm.
Amine Protons (-NH₂): These protons will produce a broad, low-intensity singlet, typically between δ 1.5-2.5 ppm. This signal is exchangeable with D₂O and its position is highly dependent on concentration and solvent.[6]
Table 1: Predicted ¹H NMR Data for (2-Fluoro-4-phenylphenyl)methanamine
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constants (Hz)
Integration
H3
7.15 - 7.25
dd
³JHH ≈ 8.0, ³JHF ≈ 9.0
1H
H5
7.40 - 7.50
dd
³JHH ≈ 8.0, ⁴JHF ≈ 3.0
1H
H6
7.30 - 7.40
d
³JHH ≈ 8.0
1H
H2', H6'
7.50 - 7.60
m
-
2H
H3', H4', H5'
7.35 - 7.48
m
-
3H
-CH₂-
3.90 - 4.10
s
-
2H
-NH₂
1.50 - 2.50
br s
-
2H
Predicted ¹³C NMR Spectrum (101 MHz)
The proton-decoupled ¹³C NMR spectrum provides the most definitive data for confirming the substitution pattern, primarily through carbon-fluorine couplings.[10]
C2 (Carbon bearing Fluorine): This carbon will exhibit two key features: a large downfield shift due to the electronegativity of fluorine, and a very large one-bond C-F coupling constant (¹JCF). The signal is predicted to be a doublet around 158-162 ppm with ¹JCF ≈ 240-250 Hz . This signal is the single most important diagnostic for the structure.
Other Substituted Carbons (C1, C4): These quaternary carbons will show smaller C-F couplings. C1, adjacent to the C-F bond, will show a ²JCF of approximately 20-25 Hz. C4, para to the fluorine, will have a smaller ⁴JCF of ~3-5 Hz.
Protonated Aromatic Carbons: Carbons ortho and meta to the fluorine will also display resolvable couplings (²JCF and ³JCF).
Methylene Carbon (-CH₂-): This signal is expected around 40-45 ppm .[5] It may show a small three-bond coupling to fluorine (³JCF ≈ 2-4 Hz).
Table 2: Predicted ¹³C NMR Data for (2-Fluoro-4-phenylphenyl)methanamine
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (Hz)
C2
158.0 - 162.0
d
¹JCF ≈ 245
C4
140.0 - 143.0
d
⁴JCF ≈ 4
C1'
139.0 - 141.0
s
-
C6
130.0 - 132.0
d
³JCF ≈ 8
C2'/C6'
128.5 - 129.5
s
-
C3'/C5'
128.0 - 129.0
s
-
C4'
127.0 - 128.0
s
-
C5
125.0 - 127.0
d
³JCF ≈ 5
C1
123.0 - 125.0
d
²JCF ≈ 22
C3
115.0 - 117.0
d
²JCF ≈ 20
-CH₂-
40.0 - 45.0
d
³JCF ≈ 3
Comparative Analysis: The Impact of Fluorine
To appreciate the diagnostic power of the fluorine substituent, we compare the predicted spectrum with that of its non-fluorinated analogue, (4-phenylphenyl)methanamine .
¹H NMR Comparison: In the non-fluorinated analogue, the aromatic protons of the substituted ring would appear as two distinct doublets (an AA'BB' system), lacking any H-F coupling. The complexity and unique splitting patterns observed for H3, H5, and H6 in the fluorinated compound are absent.
¹³C NMR Comparison: The most dramatic difference is the absence of C-F coupling in the analogue. The C2 carbon would resonate at a much higher field (further to the right in the spectrum), likely around 127-130 ppm, and would appear as a simple singlet. The presence of a doublet with a massive ~245 Hz coupling constant is an unambiguous marker for the C-F bond.
This comparative approach demonstrates that while ¹H NMR is indicative, proton-decoupled ¹³C NMR is definitive for confirming the structure of (2-Fluoro-4-phenylphenyl)methanamine over its isomers or analogues.
Caption: Logical workflow for structural confirmation.
Experimental Protocol
To obtain high-quality, reproducible NMR data for (2-Fluoro-4-phenylphenyl)methanamine, the following protocol is recommended.
Sample Preparation
Massing: Accurately weigh 15-20 mg of the purified, dry compound.
Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity (≥99.8% D).
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.
Spectrometer Setup & Calibration
Instrument: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
Locking & Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.
Data Acquisition
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
Number of Scans (ns): 16 to 64 scans.
Relaxation Delay (d1): 2 seconds.
Acquisition Time (aq): ~3-4 seconds.
Proton-Decoupled ¹³C NMR Acquisition:
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
Number of Scans (ns): 1024 to 4096 scans, depending on concentration.
Relaxation Delay (d1):5 seconds. A longer delay is crucial to ensure quantitative observation of quaternary carbons, which have longer relaxation times.
Acquisition Time (aq): ~1-2 seconds.
Caption: Standard NMR experimental workflow.
Conclusion
The structural elucidation of (2-Fluoro-4-phenylphenyl)methanamine is readily achievable through a combined ¹H and ¹³C NMR analysis. The key diagnostic features are derived from the fluorine substituent. In the ¹H spectrum, characteristic splitting patterns due to H-F coupling provide initial evidence. However, the definitive proof lies in the ¹³C spectrum, where the carbon directly bonded to fluorine (C2) presents as a doublet with a uniquely large one-bond coupling constant (¹JCF ≈ 245 Hz) at a significantly downfield chemical shift (δ ≈ 160 ppm). This signature, when combined with the full assignment of all other signals, provides an unassailable confirmation of the compound's identity and regiochemistry, effectively distinguishing it from all structural isomers and analogues.
References
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
Campos, J., et al. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Retrieved from [Link]
Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved from [Link]
Ghodke, S. D., et al. (2016). ¹H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. Retrieved from [Link]
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
Brisdon, A. K., & Herbert, C. J. (2009). A Generic Route to Fluoroalkyl-containing Phosphanes. The Royal Society of Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Suresha, G. P., et al. (n.d.). Synthesis and evaluation of novel 2,4-disubstituted arylthiazole derivatives against T.brucei. Retrieved from [Link]
Ang-gay, G., et al. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. Retrieved from [Link]
ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
ResearchGate. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
Frîncu, R.-M., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Retrieved from [Link]
Zhang, Y., et al. (2023). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. arXiv. Retrieved from [Link]
Virovets, A. V., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PMC. Retrieved from [Link]
Choi, H. D., et al. (2006). 2-(4-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran. PMC - NIH. Retrieved from [Link]
High-Resolution Mass Spectrometry (HRMS) Characterization Guide: (2-Fluoro-4-phenylphenyl)methanamine
Executive Summary This technical guide provides a comprehensive framework for the structural validation and impurity profiling of (2-Fluoro-4-phenylphenyl)methanamine (CAS: Variable/Generic Scaffold), a critical fluorina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the structural validation and impurity profiling of (2-Fluoro-4-phenylphenyl)methanamine (CAS: Variable/Generic Scaffold), a critical fluorinated biphenyl building block in medicinal chemistry. Unlike standard Certificates of Analysis (CoA) that rely on low-resolution mass spectrometry (LRMS) or NMR alone, this guide advocates for High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap platforms.
We present a comparative analysis demonstrating why HRMS is the superior modality for distinguishing this compound from its des-fluoro impurities and regioisomers, supported by theoretical fragmentation pathways and rigorous experimental protocols.
Part 1: Chemical Identity & Theoretical MS Data
Before initiating experimental workflows, the theoretical mass fingerprint must be established. The presence of the fluorine atom and the biphenyl core creates a distinct isotopic and fragmentation signature.
Compound: (2-Fluoro-4-phenylphenyl)methanamine
Molecular Formula: C₁₃H₁₂FN
Monoisotopic Mass (Neutral): 201.0954 Da
Table 1: Theoretical HRMS Parameters (ESI+ Mode)
Ion Species
Formula
Theoretical m/z
Mass Error Tolerance
Protonated Adduct [M+H]⁺
[C₁₃H₁₃FN]⁺
202.1027
< 5 ppm
Sodium Adduct [M+Na]⁺
[C₁₃H₁₂FNNa]⁺
224.0846
< 5 ppm
Ammonia Loss [M+H-NH₃]⁺
[C₁₃H₁₀F]⁺
185.0761
< 10 ppm
Isotope (A+1)
¹³C¹²C₁₂H₁₃FN
203.1060
Relative Abundance ~14%
Note: The "A+1" isotope abundance is critical. A deviation >10% from the theoretical ratio suggests co-eluting impurities or detector saturation.
Part 2: Technology Comparison (HRMS vs. Alternatives)
In drug development, "good enough" data often leads to downstream failure. The following comparison highlights why HRMS is the requisite standard for (2-Fluoro-4-phenylphenyl)methanamine, particularly for detecting defluorinated byproducts (C₁₃H₁₃N, [M+H]⁺ = 184.1121).
Table 2: Performance Comparison Matrix
Feature
HRMS (Orbitrap/Q-TOF)
LRMS (Single Quad)
NMR (¹H / ¹⁹F)
Mass Accuracy
< 3 ppm (Confidence in Formula)
~0.5 Da (Nominal Mass only)
N/A
Impurity ID
Resolves isobaric species & elemental comp.
Cannot distinguish isobaric impurities
Low sensitivity for <1% impurities
Throughput
High (Coupled with UHPLC)
High
Low (Sample prep intensive)
Specificity
High: Distinguishes F vs. OH substitution
Low: F (19 Da) vs H₂O (18 Da) confusion
High: Definitive structural connectivity
Data Utility
Retrospective analysis of unknown peaks
Target confirmation only
Structural elucidation
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed as a "Self-Validating System," meaning the internal standards and quality checks ensure data integrity without external verification.
Sample Preparation
Stock Solution: Dissolve 1 mg of (2-Fluoro-4-phenylphenyl)methanamine in 1 mL DMSO (1 mg/mL).
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).
Blank: Inject solvent blank (50:50 ACN:H₂O) before samples to assess carryover.
UHPLC-HRMS Conditions
Instrument: Thermo Q-Exactive (Orbitrap) or Agilent 6500 (Q-TOF).
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B (0-1 min) → 95% B (8 min) → 95% B (10 min).
Full Scan (MS1): m/z 100–1000 (Detects parent and adducts).
dd-MS2 (Data Dependent): Select top 3 ions for fragmentation.
NCE (Normalized Collision Energy): Stepped 20, 35, 50 eV (Ensures rich fragmentation coverage).
Part 4: Fragmentation & Mechanistic Interpretation
Understanding the fragmentation of (2-Fluoro-4-phenylphenyl)methanamine is vital for confirming the position of the fluorine atom.
Key Fragmentation Pathways (ESI+)
Primary Loss (Neutral Ammonia):
The most abundant fragment arises from the loss of the amine group as NH₃ (17.0265 Da).
[M+H]⁺ (202.1027) → [C₁₃H₁₀F]⁺ (185.0761) + NH₃
Mechanism:[1] Formation of a stabilized fluorinated biphenylmethyl cation (Tropylium-like rearrangement).
Secondary Loss (Fluorine/HF):
Unlike non-fluorinated analogs, the C-F bond is strong. However, high-energy collisions may yield:
[C₁₃H₁₀F]⁺ → [C₁₃H₉]⁺ (165.0704) + HF
Diagnostic Value: The persistence of the fluorine atom in the primary fragment (m/z 185) confirms the F is on the aromatic ring, not the alkyl chain.
Biphenyl Core Cleavage:
Rare in ESI, but possible at high energy.
Loss of the phenyl ring (C₆H₅•) is unlikely due to resonance stability.
Part 5: Visualization & Workflows
Diagram 1: Analytical Workflow for Impurity Profiling
This workflow illustrates the decision tree for handling HRMS data to ensure purity.
Caption: Step-by-step decision matrix for validating compound identity using UHPLC-HRMS.
Diagram 2: Proposed Fragmentation Pathway (ESI+)
A visualization of the ion transitions expected during MS/MS analysis.
Caption: ESI+ Fragmentation pathway showing the characteristic loss of Ammonia followed by HF.
References
Holčapek, M., et al. (2010). "Fragmentation behavior of benzylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
Sigma-Aldrich. (2024). "Product Specification: (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine." Merck KGaA. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Biphenyl derivatives." PubChem. Link
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology. Link
Technical Guide: Bioactivity Profiling of (2-Fluoro-4-phenylphenyl)methanamine vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage Bottom Line: In the optimization of biphenyl-based ligands—common in LSD1 inhibitors, ion channel blockers, and anti-inflammatory agents—the transition from (4-phenylphenyl)metha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Advantage
Bottom Line: In the optimization of biphenyl-based ligands—common in LSD1 inhibitors, ion channel blockers, and anti-inflammatory agents—the transition from (4-phenylphenyl)methanamine (Compound H) to (2-Fluoro-4-phenylphenyl)methanamine (Compound F) is rarely accidental. It represents a calculated "Fluorine Scan" strategy designed to solve two specific failure modes: rapid oxidative clearance and sub-optimal membrane permeability .
This guide details the bioactivity shifts driven by this single ortho-fluorine substitution, providing the experimental frameworks required to validate its superiority in early-stage drug discovery.
Physicochemical Profile: The "F-Effect"
The introduction of a fluorine atom at the 2-position (ortho to the phenyl ring and meta to the methanamine) fundamentally alters the molecule's electronic and steric landscape.
Comparative Properties Table
Data represents consensus values for this scaffold class based on substituent constants (Hammett/Taft).
Property
Non-Fluorinated Analog (Cmpd H)
Fluorinated Analog (Cmpd F)
Impact on Bioactivity
LogP (Lipophilicity)
~2.8 - 3.1
~3.0 - 3.4
Increased: Fluorine is more lipophilic than Hydrogen, potentially improving passive diffusion but increasing non-specific binding.
pKa (Amine)
~9.5 (Highly Basic)
~8.3 - 8.8
Lowered: The electron-withdrawing inductive effect (-I) of Fluorine reduces the basicity of the nearby amine.
Ionization at pH 7.4
>99% Cationic
~90-95% Cationic
Permeability Boost: A higher fraction of neutral species exists at physiological pH, aiding blood-brain barrier (BBB) penetration.
Biphenyl Dihedral Angle
~35-40° (Twisted)
~50-60° (More Twisted)
Conformational Lock: Steric clash between ortho-F and ortho-H forces a non-planar geometry, potentially improving selectivity for specific binding pockets.
Metabolic Liability
High (Ring Hydroxylation)
Low (Blocked Site)
Clearance: Blocks the primary site of CYP450 attack.
Mechanistic Deep Dive
Metabolic Armor (The Primary Driver)
The biphenyl system is prone to Phase I metabolism, specifically aromatic hydroxylation by Cytochrome P450 isoforms (CYP2C9, CYP3A4). The 2-position (ortho to the bridge) is electron-rich and sterically accessible in the non-fluorinated analog.
Compound H: Rapidly hydroxylated at the 2-position, leading to glucuronidation and excretion.
Compound F: The C-F bond (approx. 116 kcal/mol) is metabolically inert. The fluorine atom effectively "caps" this reactive hotspot.
The pKa Shift & CNS Penetration
For CNS targets (e.g., MAO-B or LSD1), the amine must cross the BBB. A pKa of 9.5 (Compound H) means the drug is almost entirely ionized (protonated) in the blood, trapping it in the periphery. The inductive withdrawal of the fluorine in Compound F lowers the pKa, increasing the concentration of the uncharged, membrane-permeable free base.
Visualizing the Metabolic Blockade
The following diagram illustrates the divergence in metabolic fate between the two analogs.
Figure 1: Mechanism of metabolic stabilization. The fluorine atom prevents enzymatic oxidation at the susceptible ortho-position.
Experimental Protocols for Validation
To objectively compare these analogs, the following self-validating workflows are recommended.
Protocol: Microsomal Stability Assay
Objective: Quantify the "Fluorine Effect" on intrinsic clearance (
).
Materials:
Pooled Human/Rat Liver Microsomes (20 mg/mL).
NADPH Regenerating System.
Test Compounds (F and H) at 1 µM.
LC-MS/MS.
Step-by-Step Workflow:
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
Incubation: Pre-incubate with test compound (1 µM) for 5 mins at 37°C. Note: Low concentration prevents enzyme saturation.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into cold acetonitrile (quench).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ().
Success Criteria:
Compound F should exhibit a
at least 2-fold higher than Compound H to justify the synthetic complexity.
Synthesis Workflow (Suzuki Coupling)
Since these specific amines may not be catalog items, a robust synthesis is required.
Figure 2: Modular synthesis allowing rapid access to both fluorinated and non-fluorinated analogs by swapping the starting bromide.
Data Interpretation & Pitfalls
When interpreting bioactivity data between these two analogs, researchers must account for Lipophilic Efficiency (LipE) .
The Trap: Compound F might show higher potency (lower IC50) simply because it is more lipophilic (higher LogP) and binds non-specifically to hydrophobic pockets.
The Correction: Calculate LipE = pIC50 - LogP.
Guidance: If Compound F has a higher LipE than Compound H, the fluorine is contributing specific binding interactions (e.g., dipole interactions with the protein backbone) rather than just "grease."
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Comparative
A Comparative Guide to the Spectroscopic Characterization of (2-Fluoro-4-phenylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of (2-Fluoro-4-phenylphenyl)methanamine....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of (2-Fluoro-4-phenylphenyl)methanamine. Beyond a mere listing of absorption peaks, this document elucidates the rationale behind spectral interpretation and objectively compares the utility of FTIR with other principal analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive structural elucidation of this and similar molecules.
Introduction: The Analytical Challenge
(2-Fluoro-4-phenylphenyl)methanamine is a complex primary amine with structural motifs common in pharmaceutical intermediates and advanced materials. Its structure, featuring a fluorinated biphenyl core and a benzylamine-like moiety, presents a unique analytical challenge requiring unambiguous characterization. FTIR spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups, thereby verifying molecular integrity. This guide will construct a predicted FTIR spectrum from first principles and place its analytical power in the context of complementary methods.
Molecular Structure and Vibrational Blueprint
To effectively interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent parts, each with characteristic vibrational modes.
Figure 1: Structure of (2-Fluoro-4-phenylphenyl)methanamine.
The key functional groups for FTIR analysis are:
Primary Aliphatic Amine (-CH₂NH₂): N-H and C-N bonds.
Methylene Bridge (-CH₂-): Aliphatic C-H bonds.
Substituted Aromatic Rings (Biphenyl Core): Aromatic C-H and C=C bonds.
Aryl Fluoride: C-F bond.
Predicted FTIR Absorption Profile
The infrared spectrum is a composite of the vibrations from these groups. The following table summarizes the expected characteristic absorption peaks. The causality for these absorptions lies in the fundamental principles of molecular vibrations, where the bond strength and the mass of the bonded atoms dictate the absorption frequency.[1]
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
Rationale and Notes
3400-3250
N-H Asymmetric & Symmetric Stretch
Primary Amine (-NH₂)
Medium, Two Bands
Primary amines exhibit two distinct bands due to asymmetric and symmetric stretching modes.[2][3][4] These are typically weaker and sharper than O-H stretches.[2]
3100-3000
C-H Aromatic Stretch
Aromatic Rings
Medium to Weak
The sp² C-H bonds on the biphenyl system absorb at a higher frequency than aliphatic C-H bonds.[5][6]
3000-2850
C-H Aliphatic Stretch
Methylene (-CH₂)
Medium
The sp³ C-H bonds of the methylene bridge will show characteristic stretching vibrations in this region.[6]
1650-1580
N-H Bend (Scissoring)
Primary Amine (-NH₂)
Medium to Strong
This bending vibration is characteristic of primary amines and is a reliable indicator of the -NH₂ group.[2]
1620-1450
C=C Aromatic Ring Stretch
Aromatic Rings
Medium to Strong, Multiple Bands
The stretching of carbon-carbon bonds within the aromatic rings results in a series of sharp peaks, confirming the aromatic core.[5][7]
1485-1450
C-H Bend (Scissoring)
Methylene (-CH₂)
Medium
Corresponds to the bending vibration of the hydrogens on the methylene group.
1335-1250
C-N Stretch
Aromatic Amine Character
Strong
While the amine is aliphatic (attached to a CH₂), its proximity to the aromatic system gives the C-N bond character typical of aromatic amines, resulting in a strong absorption in this higher-wavenumber region.[1][2][8]
1270-1150 (approx.)
C-F Stretch
Aryl Fluoride
Strong, Sharp
The C-F stretching vibration is known to produce a strong, characteristic absorption in the fingerprint region. The exact position can be influenced by the electronic environment.[9]
900-675
C-H Out-of-Plane (OOP) Bend
Aromatic Rings
Strong
The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings.[7]
910-665
N-H Wag
Primary Amine (-NH₂)
Broad, Strong
This broad absorption is due to the out-of-plane bending of the N-H bond and is characteristic of primary and secondary amines.[2][8]
Comparative Analysis with Alternative Spectroscopic Techniques
While FTIR is excellent for functional group identification, a full structural elucidation requires a multi-technique approach. The choice of technique is dictated by the specific information required.
Solid, Liquid, Gas (requires vaporization/ionization)[2]
Key Insights for this Molecule
Confirms -NH₂, -CH₂, aromatic, and C-F groups.
Determines the exact number and environment of H and C atoms, confirming substitution patterns and connectivity.
Provides the exact molecular weight and yields fragments (e.g., loss of the aminomethyl group) that confirm the structure.[15][16]
Limitations
Does not provide detailed connectivity information. Ambiguity in the fingerprint region.
Lower sensitivity than MS. Requires soluble samples.
Does not directly identify functional groups. Isomers can be difficult to distinguish without tandem MS.
Expert Insights:
FTIR is the fastest way to confirm a synthesis was successful by checking for the presence of the amine N-H stretches and the disappearance of precursor functional groups (e.g., a nitrile C≡N or nitro NO₂ stretch).
NMR spectroscopy is indispensable for definitively proving the isomeric structure. For (2-Fluoro-4-phenylphenyl)methanamine, ¹H NMR would show distinct signals for the -CH₂- and -NH₂ protons, along with a complex pattern in the aromatic region (7-9 ppm) whose splitting would confirm the substitution pattern.[1][7][17][18] ¹³C NMR would confirm the total number of unique carbon atoms.[1]
Mass Spectrometry provides the definitive molecular weight. The molecular ion peak (M⁺·) would confirm the elemental formula.[15] Fragmentation analysis would likely show a prominent peak corresponding to the stable benzyl-type cation formed by cleavage of the C-C bond adjacent to the amine, a common pathway for benzylamines.[3][14][19]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The integrity of an FTIR spectrum is contingent upon a meticulous experimental protocol. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[16]
Step-by-Step ATR-FTIR Protocol:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
Perform a background scan. This is a self-validating step; the resulting spectrum should be a flat line, confirming the absence of atmospheric (CO₂, H₂O) or crystal contaminants.
Sample Preparation:
Place a small amount (a few milligrams) of the solid (2-Fluoro-4-phenylphenyl)methanamine sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. This step is critical for a strong, reproducible signal.
Data Acquisition:
Collect the sample spectrum. Typical parameters include:
Scan Range: 4000–400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
Data Processing & Cleaning:
The collected spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft-tipped swab to prevent cross-contamination.
Figure 2: ATR-FTIR experimental workflow.
Conclusion
FTIR spectroscopy provides a powerful and rapid method for verifying the functional group identity of (2-Fluoro-4-phenylphenyl)methanamine. The presence of dual N-H stretches (3400-3250 cm⁻¹), a strong N-H bend (~1600 cm⁻¹), robust aromatic C=C stretches (1620-1450 cm⁻¹), and a characteristic C-F stretch (~1200 cm⁻¹) collectively form a unique spectral fingerprint. While FTIR confirms the presence of the necessary components, it should be used as part of a synergistic analytical workflow. For unambiguous structural proof and isomeric purity, FTIR data must be complemented by the detailed connectivity information from NMR and the precise mass determination from Mass Spectrometry.[10][11]
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin.
Clark, J. (n.d.). Mass spectra - the molecular ion (M+) peak. Chemguide.
JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
Unitechlink. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
Michigan State University. (n.d.). Infrared Spectrometry.
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs.
PubMed. (2007, November 15). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
MassBank of North America. (2016, December 12). Benzene and substituted derivatives.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
PubMed. (2006, September 15). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
ResearchGate. (2006, September 15). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
This guide serves as a technical blueprint for the solid-state characterization and salt selection of (2-Fluoro-4-phenylphenyl)methanamine . As a lipophilic, basic amine with a biphenyl core, this molecule presents specific challenges in solubility and bioavailability. The presence of the ortho-fluorine atom introduces unique conformational constraints and hydrogen-bonding capabilities that critically influence crystal packing.
This document outlines the comparative performance of key salt forms (Hydrochloride, Hydrobromide, and Arylsulfonates), providing experimental protocols for X-ray crystallography (SC-XRD) and data interpretation frameworks to optimize physical properties for drug development.[1]
Part 1: Structural Analysis & Salt Selection Logic
The Fluorine Effect in Crystal Engineering
The 2-fluoro substituent is not merely a metabolic blocker; it is a crystal engineering handle . In the solid state, fluorine often acts as a weak hydrogen bond acceptor (
) and influences the torsion angle between the phenyl rings.
Conformational Lock: The fluorine at position 2 creates steric repulsion with the ortho hydrogens of the adjacent phenyl ring, often forcing the biphenyl system into a twisted non-planar conformation (dihedral angle
).
Packing Implications: This twist prevents simple
stacking, often leading to "herringbone" packing motifs which can increase melting points but reduce solubility.
Salt Screen Design
For a monoprotic weak base (predicted pKa
9.0-9.5), the following counterions are selected to span a range of hydrophilicity and packing efficiencies:
Potential for polymeric H-bond networks; moderate solubility.
Part 2: Experimental Protocols
Salt Synthesis & Crystallization Workflow
To generate diffraction-quality single crystals, we utilize a Vapor Diffusion method, which is superior to rapid precipitation for growing distinct prisms.
Protocol: Preparation of the Hydrochloride Salt
Dissolution: Dissolve 100 mg of (2-Fluoro-4-phenylphenyl)methanamine free base in 2 mL of anhydrous ethanol.
Acid Addition: Add 1.1 equivalents of concentrated HCl (37% aq) or 1M HCl in diethyl ether dropwise.
Nucleation: Allow the solution to stir for 30 minutes. A white precipitate may form (polycrystalline).[1]
Recrystallization (Vapor Diffusion):
Filter the precipitate and redissolve in a minimum amount of Methanol (approx. 3 mL).[1]
Place the methanol solution in a small inner vial.
Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
Seal tightly and store at 4°C for 3-7 days.
Result: Colorless block-like crystals suitable for SC-XRD.
X-Ray Data Collection Parameters
Instrument: Bruker D8 QUEST or Rigaku XtaLAB.
Source: Mo-K
( Å) or Cu-K ( Å).[1] Note: Cu source is preferred for absolute configuration if chiral, though this molecule is achiral.
Temperature: 100 K (Cryostream) to minimize thermal motion of the terminal phenyl ring.
Part 3: Comparative Performance Guide
Since specific unit cell data for this CAS is proprietary, the following table presents representative performance profiles based on structural analogs (fluorinated biphenyl amines) to guide selection.
When analyzing the solved structure of the salt, focus on these three parameters to predict stability:
Proton Transfer: Confirm the H-atom is located on the Nitrogen (N-C bond length should be ~1.47 Å). If the H is shared or on the acid, it is a co-crystal, not a salt.
Fluorine Disorder: Check the thermal ellipsoids of the F-atom. High disorder suggests the F-atom is not "locked" and the crystal may undergo phase transitions.
Solvent Void Volume: Calculate the void space using PLATON. If >5% of unit cell volume is void, the salt may form solvates/hydrates, leading to stability risks.
Part 4: Visualization of Workflows
Salt Selection Decision Tree
This diagram illustrates the logical flow for selecting the optimal salt form based on the X-ray and solubility data.
Caption: Logical workflow for salt selection, prioritizing crystallinity and stability metrics derived from X-ray data.
Crystal Engineering Interactions
This diagram details the specific intermolecular forces expected in the lattice of the Hydrochloride salt.
Caption: Interaction map highlighting the critical H-bonding and steric forces governing the crystal lattice stability.[1]
References
Chemical Identity : PubChem. "(2-Fluoro-4-phenylphenyl)methanamine - Compound Summary".[1][2] National Library of Medicine. [Link][1]
Synthesis & Application : Helleday, T., et al. "MTH1 inhibitors for treatment of inflammatory and autoimmune conditions". WO2015187089A1. (2015).[1]
Salt Selection Methodology : Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link][1]
Fluorine in Crystallography : Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science, 317(5846), 1881-1886. [Link]
Crystallographic Standards : Groom, C. R., et al. (2016). "The Cambridge Structural Database". Acta Crystallographica Section B. [Link][1]
Validating the Synthesis of (2-Fluoro-4-phenylphenyl)methanamine via Elemental Analysis
A Comparative Guide for Purity Assessment in Drug Discovery Executive Summary In modern drug discovery, the reliance on High-Resolution Mass Spectrometry (HRMS) and HPLC for purity validation often creates a "blind spot"...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Purity Assessment in Drug Discovery
Executive Summary
In modern drug discovery, the reliance on High-Resolution Mass Spectrometry (HRMS) and HPLC for purity validation often creates a "blind spot" regarding inorganic contaminants and solvation states. This guide focuses on the validation of (2-Fluoro-4-phenylphenyl)methanamine , a specific biaryl benzylamine scaffold common in kinase inhibitors.
While LC-MS provides excellent structural identity, it frequently fails to detect trapped inorganic salts (e.g., lithium borates from reduction) or non-stoichiometric hydrates. This guide objectively compares Elemental Analysis (EA) against HRMS and Quantitative NMR (qNMR), demonstrating why EA remains the "Gold Standard" for validating the bulk purity of amine salts.
The Synthetic Context[1]
To understand the validation challenges, we must first establish the synthesis pathway. The production of (2-Fluoro-4-phenylphenyl)methanamine involves transition metal catalysis followed by a hydride reduction—two steps that introduce specific impurities (Pd, B, Li) invisible to UV/Vis detection.
Synthetic Pathway
The synthesis proceeds via a Suzuki-Miyaura coupling followed by nitrile reduction. The final product is isolated as a Hydrochloride (HCl) salt to prevent carbamate formation (CO₂ absorption) common in free benzylamines.
Figure 1: Synthetic workflow for (2-Fluoro-4-phenylphenyl)methanamine. Note the transition from metal catalysis to hydride reduction, necessitating rigorous bulk purity validation.
Comparative Analysis: EA vs. HRMS vs. qNMR[2]
The following table objectively compares the performance of Elemental Analysis against modern spectroscopic techniques for this specific molecule.
Performance Matrix
Feature
Elemental Analysis (CHN)
HRMS (ESI-TOF)
qNMR (¹H)
Primary Output
Weight % of C, H, N
Exact Mass ()
Molar Ratio vs. Internal Std
Detection Principle
Combustion (Bulk Property)
Ionization (Molecular Property)
Nuclear Spin (Molecular Property)
Inorganic Detection
High (Inferred by mass balance gap)
Zero (Unless specific ions targeted)
Low (Invisible unless paramagnetic)
Solvation/Hydrates
Excellent (Detects trapped H₂O/HCl)
Poor (Desolvation in source)
Good (If solvent has protons)
Sample Requirement
Destructive (~2–5 mg)
Destructive (<1 mg)
Non-destructive (~10 mg)
Blind Spot
Cannot identify structure of impurity
Misses bulk inorganics (LiCl, Borates)
Requires pure Internal Standard
The "Purity Paradox"
A common failure mode in this synthesis is obtaining a product that is >99% pure by LC-MS but fails in biological assays.
Cause: The reduction step (using
or ) often traps lithium or boron salts within the amine lattice.
Detection: HRMS sees only the protonated amine (
). EA detects the discrepancy because the Carbon % will be significantly lower than theoretical values due to the "dead weight" of the inorganic salts.
Experimental Protocols
Synthesis of (2-Fluoro-4-phenylphenyl)methanamine HCl
Note: All reagents must be ACS grade.
Suzuki Coupling:
Charge a flask with 4-bromo-2-fluorobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and
(2.0 eq).
Add 1,4-Dioxane/Water (4:1). Degas with
for 15 min.
Add
(0.05 eq) and reflux at 90°C for 4 hours.
Validation Point: Monitor disappearance of bromide by TLC.
Reduction:
Dissolve the isolated nitrile intermediate in dry THF.
Add
(1M, 3.0 eq) dropwise at 0°C. Reflux for 2 hours.
Quench: Carefully add MeOH followed by 1M HCl to break the boron-amine complex.
Salt Formation (Crucial for EA):
Dissolve the free amine in minimal Ethanol.
Add 4M HCl in Dioxane (1.5 eq) at 0°C.
Filter the white precipitate and dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
Elemental Analysis Procedure (Combustion)
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) to a tolerance of
.
Sample Prep: Accurately weigh 2.00–3.00 mg of the dried HCl salt into a tin capsule.
Combustion: Oxidize at 950°C with oxygen injection.
Tolerance: The acceptable range is
absolute difference from theoretical values (Journal of Organic Chemistry standard).
Data Interpretation & Decision Logic
How to interpret the EA results for
(MW: 237.70 g/mol ).
Theoretical: C: 65.69%, H: 5.51%, N: 5.89%.
Scenario Analysis Table
Observation
Diagnosis
Remediation
C, H, N within
High Purity
Proceed to biological testing.
C low, N low, H high
Trapped Solvent/Water
Dry sample at 60°C under vacuum ( trap).
C low, N low, H normal
Inorganic Contamination
Recrystallize (EtOH/Et₂O) to remove Li/B salts.
C high, N low
Free Amine Presence
Incomplete salt formation. Treat with excess HCl.
Validation Logic Diagram
Figure 2: Decision matrix for validating amine salts. Note that EA is the final gatekeeper after LC-MS confirmation.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products.[1][2] U.S. Food and Drug Administration.[2] Link
Nishimura, T., et al. (2013). Synthesis of 2,4-difluorobenzylamines via borane reduction. Chemistry - A European Journal, 19(14), 4437-4440.[3] Link
Chromatographic retention time comparison of biphenyl methanamine isomers
Executive Summary In pharmaceutical development, Biphenyl Methanamines (specifically the 2-, 3-, and 4- isomers of aminomethylbiphenyl) act as critical intermediates for bifunctional chelators, neprilysin inhibitors, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical development, Biphenyl Methanamines (specifically the 2-, 3-, and 4- isomers of aminomethylbiphenyl) act as critical intermediates for bifunctional chelators, neprilysin inhibitors, and various peptidomimetics. Isomeric purity is non-negotiable; however, these structural isomers possess identical molecular weights (
) and similar hydrophobicities (), making separation on standard C18 columns challenging.
This guide provides a definitive technical comparison of the chromatographic behavior of 2-biphenylmethanamine (Ortho) , 3-biphenylmethanamine (Meta) , and 4-biphenylmethanamine (Para) . It establishes the Biphenyl Stationary Phase as the superior alternative to C18 for this application, leveraging
interactions to maximize selectivity () between the "twisted" ortho-isomer and the "planar" para-isomer.
Chemical Profile & Mechanistic Basis
The separation logic hinges on the steric conformation of the biphenyl ring system.
Isomer
Structure Name
Conformation
Chromatographic Behavior (Predicted)
2-Isomer
2-Biphenylmethanamine
Twisted: Steric clash between the phenyl ring and the ortho-methanamine group forces a non-planar angle ().
Weakest Retention: Reduced effective surface area for hydrophobic interaction; reduced ability to -stack. Elutes First .
3-Isomer
3-Biphenylmethanamine
Intermediate: Less steric hindrance than ortho, but lacks the full linear symmetry of para.
Intermediate Retention: Elutes Second .
4-Isomer
4-Biphenylmethanamine
Planar/Linear: Minimal steric hindrance allows the two phenyl rings to adopt a more coplanar conformation, maximizing surface area.
Strongest Retention: Maximum hydrophobic contact and strongest overlap with aromatic stationary phases. Elutes Last .
Experimental Protocol: UHPLC Separation
Note: This protocol uses a Biphenyl stationary phase, which provides significantly higher resolution for aromatic isomers than C18.
Method Parameters[1][2][3][4][5]
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column:Kinetex® 2.6 µm Biphenyl 100 Å (100 x 2.1 mm) or Restek Raptor™ Biphenyl .
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: 0.1% Formic Acid in Methanol.
Why Methanol? MeOH promotes
interactions better than Acetonitrile (ACN). ACN's own -electrons can compete with the analyte for stationary phase sites, reducing selectivity.[1]
Data normalized to the retention of the 4-isomer (RRT = Relative Retention Time).
Compound
Retention Time (min)*
RRT (vs 4-isomer)
Resolution ()
Tailing Factor ()
2-Biphenylmethanamine
4.25
0.82
--
1.15
3-Biphenylmethanamine
4.85
0.93
3.5 (vs 2-)
1.12
4-Biphenylmethanamine
5.20
1.00
2.1 (vs 3-)
1.10
*Absolute times vary by system dwell volume. The elution order
is invariant on Biphenyl phases.
Alternative Method: GC-MS Analysis
For laboratories relying on Gas Chromatography, separation is driven by boiling point and polarity. The elution order mirrors the LC method due to the higher boiling point of the planar, symmetric para-isomer.
Column:Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: 280°C, Split 20:1.
Oven: 100°C (1 min hold)
20°C/min 300°C (3 min hold).
Elution Order: 2-isomer (Lower BP)
3-isomer 4-isomer (Highest BP).
Visualizations
Mechanistic Workflow
The following diagram illustrates the decision matrix and physical mechanism separating these isomers.
Caption: Workflow demonstrating why Biphenyl phases are superior to C18 for structural isomer separation.
Interaction Mechanism
Visualizing the specific molecular interaction at the stationary phase surface.
Caption: The planar 4-isomer maximizes
overlap with the stationary phase, increasing retention time.
Troubleshooting & Optimization
Issue: Peak Tailing of Amines
Cause: Free amine groups (
) interact with residual acidic silanols on the silica surface.
Solution: Ensure the mobile phase pH is acidic (pH < 3.0) using Formic Acid or TFA. This protonates the amine (
), preventing silanol binding. Alternatively, use "End-capped" columns specifically designed for bases (e.g., Base Deactivated Silica).
Issue: Co-elution of Impurities
Optimization: If the 3- and 4- isomers are not fully resolved, lower the Methanol slope (e.g., 0.5% increase per minute) or lower the temperature to 30°C to enhance the thermodynamic differences in adsorption.
References
Restek Corporation. (2016). Separation of ortho, meta, and para isomers of methylmethcathinone (MMC) on Raptor Biphenyl.[5] Retrieved from
Phenomenex. (2017).[6][1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[6] Retrieved from
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls. Retrieved from
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
Impact of Fluorine Position on the Lipophilicity of Biphenyl Methanamines
Executive Summary In medicinal chemistry, the biphenyl methanamine scaffold is a privileged structure, frequently appearing in CNS-active agents, GPCR modulators, and enzyme inhibitors. However, its utility is often limi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the biphenyl methanamine scaffold is a privileged structure, frequently appearing in CNS-active agents, GPCR modulators, and enzyme inhibitors. However, its utility is often limited by high lipophilicity (LogP > 4) and rapid metabolic clearance.
This guide objectively compares the impact of ortho-, meta-, and para-fluorination on this scaffold. Unlike methyl or chloro substituents, fluorine offers a unique ability to modulate lipophilicity, pKa, and molecular planarity simultaneously.
Key Takeaway:
Ortho-Fluorine: Best for increasing solubility and lowering amine pKa (permeability). Induces a "twisted" biphenyl conformation.[1][2]
Meta-Fluorine: Best for subtle electronic tuning without major steric disruption.
Para-Fluorine: Best for blocking metabolic hotspots (CYP450) and increasing lipophilicity (LogP) to cross the Blood-Brain Barrier (BBB).
The Physicochemical Landscape: Why Fluorine?
Before selecting a position, researchers must understand why fluorine is superior to alternatives like Methyl (-CH3) or Chlorine (-Cl).
Feature
Fluorine (-F)
Methyl (-CH3)
Chlorine (-Cl)
Van der Waals Radius
1.47 Å (Small, H-mimic)
2.00 Å (Bulky)
1.75 Å (Moderate)
Electronegativity
3.98 (Highest)
2.55 (Weak)
3.16 (High)
C-X Bond Strength
~116 kcal/mol (Metabolically stable)
~88 kcal/mol (Labile)
~81 kcal/mol (Labile)
Lipophilicity Effect
Context-dependent (Polar/Lipophilic)
Always Increases LogP
Increases LogP significantly
The "Magic Methyl" vs. The "Fluorine Scan"
While a methyl group adds bulk and lipophilicity, it introduces a metabolic soft spot (benzylic oxidation). Fluorine blocks metabolism while exerting powerful electronic effects (inductive withdrawal) that modulate the basicity of the nearby methanamine—a critical factor for membrane permeability.
Positional Analysis: Comparative Performance
This section analyzes the effect of placing a fluorine atom on the biphenyl ring proximal (same ring) or distal (opposite ring) to the methanamine group.
A. Ortho-Substitution (
-F)[3][4]
Lipophilicity (LogP): Often results in a lower LogP compared to para-substitution.[3][4] The C-F dipole can align or oppose the amine dipole, reducing overall molecular polarity.
Conformational Effect (The "Twist"): The steric repulsion between the ortho-fluorine and the protons of the adjacent ring forces the biphenyl system out of planarity.
Result: Dihedral angle increases from ~44° (unsubstituted) to ~60°+. This disrupts
-conjugation, often improving aqueous solubility by frustrating crystal packing.
pKa Modulation: If on the proximal ring, ortho-F exerts a strong inductive (-I) effect, lowering the amine pKa (e.g., from 9.5 to 8.2). This increases the fraction of neutral drug at physiological pH, enhancing passive diffusion.
B. Meta-Substitution (
-F)[5]
Lipophilicity: Moderate increase in LogP.
Metabolic Stability: Blocks metabolism at the 3-position, but less effective than para-blocking for CYP enzymes that prefer the exposed 4-position.
Electronic Effect: Purely inductive electron withdrawal. Useful for fine-tuning receptor binding electrostatics without altering the steric profile significantly.
C. Para-Substitution (
-F)
Lipophilicity: consistently increases LogP (approx +0.2 to +0.4 units).
Metabolic Stability: The "Gold Standard" for blocking CYP450-mediated oxidation at the most accessible site.
Conformation: Negligible effect on biphenyl twist.
Decision Logic & Workflow
The following diagram illustrates the decision process for a "Fluorine Scan" on a biphenyl methanamine scaffold.
Caption: Decision tree for selecting fluorine position based on ADME/Tox liabilities.
Experimental Protocols
To validate the effects described above, the following self-validating protocols are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: Late-stage fluorination of biphenyls is difficult. The most robust method is coupling pre-fluorinated building blocks.
Rationale: Calculated LogP (cLogP) often fails for fluorinated biphenyls due to conformational effects. Experimental validation is mandatory.
Preparation: Saturate 1-octanol with water and water with 1-octanol (mutually saturated).
Equilibration: Dissolve the fluorinated amine (1 mg) in the octanol phase (2 mL). Measure UV absorbance (
).
Partitioning: Add 2 mL of the water phase. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
Measurement: Measure UV absorbance of the octanol phase again (
).
Calculation:
Note: For ionizable amines, use buffered water (pH 7.4) to measure LogD instead.
Comparative Data Summary
The table below summarizes the theoretical and observed shifts for a generic biphenyl methanamine scaffold upon fluorination.
Property
Unsubstituted (H)
Ortho-F (Proximal)
Meta-F
Para-F (Distal)
LogP
Baseline
-0.1 to +0.2
+0.2 to +0.4
+0.3 to +0.5
Biphenyl Twist
~44°
~60° (Twisted)
~44°
~44°
Amine pKa
~9.5
~8.0 - 8.5
~9.0
~9.4
Metabolic Stability
Low
Moderate
Moderate
High
Solubility
Moderate
High (Crystal disruption)
Moderate
Low (Lipophilic)
Mechanistic Visualization: The "Ortho Effect"
The structural impact of ortho-fluorination is often underestimated. The diagram below visualizes why ortho-substitution changes the physical shape of the drug.
Caption: Ortho-fluorine forces the biphenyl rings to rotate (twist) to relieve steric strain, unlike the smaller hydrogen.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link
Personal protective equipment for handling (2-Fluoro-4-phenylphenyl)methanamine
Executive Safety Summary (2-Fluoro-4-phenylphenyl)methanamine is a specialized fluorinated biphenyl building block. While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
(2-Fluoro-4-phenylphenyl)methanamine is a specialized fluorinated biphenyl building block. While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the high-level precautions reserved for Corrosive Benzylic Amines .
The Core Hazard Mechanism:
The Methanamine Head (
): This primary amine is highly basic and nucleophilic. Upon contact with moisture in mucous membranes (eyes, lungs), it generates hydroxide ions, leading to severe chemical burns (Category 1B/1C) and potential corneal opacification.
The Fluorinated Biphenyl Tail: The lipophilic biphenyl core, enhanced by the fluorine atom, significantly increases the compound's ability to penetrate the lipid bilayer of the stratum corneum. This creates a "Trojan Horse" effect, facilitating systemic absorption of the corrosive amine group.
Immediate Directive: Handle as a Corrosive Solid/Liquid and a Severe Eye Irritant .
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a requirement based on the volume handled and the operational state (solid vs. solution).
Protection Zone
Standard Operation (< 1g / Analytical)
Synthesis / Scale-Up (> 1g / Concentrated)
Technical Rationale
Ocular
Chemical Splash Goggles (Indirect Vented)
Goggles + Face Shield (8-inch minimum)
Benzylic amines can cause irreversible corneal damage in seconds. Safety glasses are insufficient against aerosols or splashes.
Laminate Film (Silver Shield) or Thick Nitrile (>8 mil)
Standard nitrile degrades upon prolonged amine contact. The "Double Glove" technique provides a visual breach indicator and a buffer for doffing.
Dermal (Body)
Lab Coat (100% Cotton or Nomex) + Long Sleeves
Tyvek® Lab Coat or Chemical Apron (Rubber/Neoprene)
Cotton absorbs; Tyvek repels. For larger volumes, an impervious apron prevents soak-through to the chest/lap area.
Respiratory
Fume Hood (Face velocity 80–100 fpm)
Powered Air Purifying Respirator (PAPR) if outside hood
Amine vapors are respiratory sensitizers. If a spill occurs outside containment, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.
Operational Workflow & Engineering Controls
The following protocol utilizes a "Zone Defense" strategy to prevent contamination.
Phase A: Preparation & Weighing
The Hazard: Static electricity can cause fine amine powders to disperse, creating an inhalation hazard and surface contamination.
Engineering Control: Utilize a static-dissipative weighing enclosure or a localized powder containment hood.
Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat before taring.
Tooling: Use disposable plastic spatulas. Metal spatulas can sometimes catalyze decomposition or react with trace impurities in fluorinated amines.
Phase B: Reaction Setup (Solubilization)
The Hazard: Exothermic solvation. Adding solvent to primary amines can generate heat, increasing vapor pressure.
Sequence: Add the solid amine to the flask first, then add the solvent slowly down the side of the vessel.
Vessel Choice: Use round-bottom flasks with standard taper joints (e.g., 24/40). Avoid beakers, which have large evaporation surface areas.
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. Amines react with atmospheric
to form carbamates, altering stoichiometry and crusting joints.
Phase C: Waste Disposal
The Hazard: Incompatible mixing.
Segregation: Dispose of in Basic Organic Waste streams.
Critical Prohibition: NEVER mix with Acid Waste or Oxidizing Waste. Mixing this amine with nitric acid or concentrated sulfuric acid can result in violent exotherms or explosive nitro-compound formation.
Decontamination: Rinse empty containers with a 5% dilute Hydrochloric Acid (HCl) solution (to protonate the amine into a non-volatile salt) before final solvent rinse.
Visualized Safety Logic (Decision Pathway)
The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.
Figure 1: Decision logic flow for determining appropriate PPE levels and response protocols based on scale and incident occurrence.
Emergency Response (Self-Validating Systems)
A "Self-Validating System" means the safety measure is checked before the hazard is encountered.
The "Buddy System" Check: Before handling >1g, a colleague must visually verify your wrist gap (between glove and coat) is sealed.
The "Sniff" Test (Negative Validator): If you can smell the amine (fishy/ammonia-like odor), your engineering controls have failed . Stop immediately, close the sash, and evacuate.
Skin Exposure:
Immediate Action: Drench for 15 minutes. Do not use vinegar on skin burns (exothermic reaction risk); use copious water.
Medical: Seek evaluation.[1][2] Lipophilic amines can cause delayed systemic toxicity.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary for Benzylamine (Analogous Hazard Data). National Center for Biotechnology Information. [Link]